3-methyl-1H-pyrrole-2-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(5)4-8/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMRBLKBBVYQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465322 | |
| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24014-18-4 | |
| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 3-methyl-1H-pyrrole-2-carbaldehyde
Abstract: This guide provides a comprehensive, methodology-driven framework for the unambiguous structural elucidation of 3-methyl-1H-pyrrole-2-carbaldehyde. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to integrate modern analytical techniques to confirm molecular identity and purity. Moving beyond a simple recitation of methods, this document emphasizes the causal logic behind experimental choices, presenting a self-validating workflow where each analytical step corroborates the last. We will detail field-proven protocols for Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, culminating in a definitive structural assignment.
Introduction: The Rationale for a Multi-Modal Approach
This compound is a heterocyclic compound of significant interest as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] Its pyrrole core is a privileged scaffold in numerous natural products and pharmaceuticals.[2] Accurate structural confirmation is not merely an academic exercise; it is a foundational requirement for reproducible synthesis, understanding structure-activity relationships (SAR), and ensuring regulatory compliance.
The presence of closely related isomers, such as 4- or 5-methyl-1H-pyrrole-2-carbaldehyde, necessitates an analytical strategy that is both precise and synergistic. A single technique is insufficient. This guide, therefore, champions an integrated workflow where each piece of data—molecular formula, functional groups, and the precise atomic connectivity—is cross-validated by complementary methods.
Contextual Synthesis and Sample Purity
The structural elucidation process begins with an understanding of the molecule's origin. A common and efficient route to this class of compounds is the Vilsmeier-Haack reaction, which formylates an electron-rich aromatic ring.[3][4][5] In this case, the reaction of 3-methylpyrrole with a Vilsmeier reagent (formed from a formamide like DMF and phosphorus oxychloride) is expected to yield the target compound.[6][7]
Knowledge of this synthetic route is critical as it informs the potential impurity profile. Incomplete reactions, side products, or regioisomers could be present. Therefore, rigorous purification (e.g., column chromatography or recrystallization) followed by purity assessment (e.g., HPLC-UV) is a mandatory prerequisite to any spectroscopic analysis. For the protocols described below, the analyte is assumed to be >98% pure.
The Elucidation Workflow: A Synergistic Model
The core principle of our approach is the logical progression from low-resolution information (functional groups) to high-resolution data (atomic connectivity). Each step builds upon and is validated by the previous one, creating a robust, self-verifying analytical cascade.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Causality: The first step is to unequivocally determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike unit-resolution MS, HRMS measures mass-to-charge ratios (m/z) to four or more decimal places, enabling the calculation of a unique elemental composition. This experiment immediately validates the success of the synthesis and rules out a vast number of alternative products.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
-
Data Acquisition: Infuse the sample and acquire data over a mass range of m/z 50-500.
-
Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the elemental formula that best fits the observed accurate mass.
Expected Data Presentation
| Parameter | Expected Value |
| Molecular Formula | C₆H₇NO |
| Exact Mass (Calculated) | 109.0528 u |
| Ion Adduct | [M+H]⁺ |
| Observed m/z (HRMS) | ~110.0600 |
| Mass Error | < 5 ppm |
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: With the molecular formula established, FTIR spectroscopy provides rapid confirmation of the key functional groups. This is a low-resolution but highly diagnostic technique. For this compound, we are looking for definitive evidence of the N-H bond of the pyrrole, the C=O stretch of the aldehyde, and the characteristic aromatic C-H and C=C stretches. The presence of these bands corroborates the formula from HRMS and sets the stage for NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the purified solid compound directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with a diamond ATR accessory.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Expected Data Presentation
| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity | Rationale |
| ~3200-3400 | N-H Stretch (Pyrrole) | Medium, Broad | Confirms the secondary amine of the pyrrole ring.[8] |
| ~2900-3100 | C-H Stretch (Aromatic/Alkyl) | Medium-Weak | Aromatic C-H from the ring and sp³ C-H from the methyl group. |
| ~2820 & ~2720 | C-H Stretch (Aldehyde) | Weak | Characteristic Fermi doublet for an aldehyde C-H bond. |
| ~1650-1680 | C=O Stretch (Aldehyde) | Strong, Sharp | Confirms the conjugated aldehyde carbonyl group.[9] |
| ~1500-1600 | C=C Stretch (Pyrrole Ring) | Medium-Variable | Aromatic ring vibrations. |
NMR Spectroscopy: The Definitive Structural Map
Expertise & Causality: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. We employ a suite of experiments to move from identifying proton and carbon environments (1D NMR) to confirming their connectivity (2D NMR). This multi-pronged NMR approach is the ultimate self-validating system for assigning the correct isomer.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice solubilizes the compound and does not have signals that overlap with key analyte signals.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra. Modern spectrometers can automate this series of experiments.
¹H and ¹³C NMR: Assigning the Atoms
¹H NMR identifies all unique proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR, along with a DEPT-135 experiment, identifies all unique carbon environments and classifies them as CH, CH₂, or CH₃.
2D NMR: Connecting the Dots
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). For our target, it will crucially show a correlation between the two adjacent protons on the pyrrole ring (H4 and H5), confirming their spatial relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of carbon signals based on their known proton partners.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final confirmation. It reveals correlations between protons and carbons that are 2-3 bonds away. This allows us to piece the entire molecular puzzle together. Key expected correlations include:
-
The aldehyde proton (CHO) to the C2 carbon.
-
The methyl protons (CH₃) to the C3 and C4 carbons.
-
The N-H proton to carbons C2 and C5.
-
Caption: Key expected HMBC correlations for confirmation.
Expected NMR Data Summary
| Atom Position | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |
| N-H | ~9.0-11.0 | br s | - | - | C2, C5 |
| CHO | ~9.5-9.8 | s | ~178 | CH | C2, C3 |
| CH₃ | ~2.2-2.4 | s | ~12 | CH₃ | C2, C3, C4 |
| H4 | ~6.1-6.3 | d | ~110 | CH | C2, C3, C5 |
| H5 | ~6.8-7.0 | d | ~125 | CH | C3, C4 |
| C2 | - | - | ~132 | C | - |
| C3 | - | - | ~138 | C | - |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Coupling constants (J-values) between H4 and H5 are expected to be ~3-4 Hz.[10][11]
Conclusion: A Triad of Confirmation
The structural elucidation of this compound is definitively achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments. HRMS provides the elemental formula, FTIR confirms the constituent functional groups, and the combined power of 1D and 2D NMR assembles these pieces into an unambiguous structural architecture. This rigorous, multi-modal workflow ensures the highest level of scientific integrity, providing the trustworthy and reproducible data essential for advanced research and development.
References
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An In-Depth Technical Guide to 3-Methyl-1H-pyrrole-2-carbaldehyde (CAS 24014-18-4)
This guide provides a comprehensive technical overview of 3-methyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, reactivity, and its burgeoning role as a scaffold in the creation of novel therapeutic agents. This document is structured to provide not just procedural steps, but the scientific rationale underpinning the methodologies, ensuring a robust and reproducible understanding of this versatile compound.
Introduction: The Significance of the Pyrrole-2-carbaldehyde Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The introduction of a carbaldehyde (formyl) group at the C2 position, as seen in this compound, provides a reactive handle for extensive chemical modification. This aldehyde functionality allows for the facile synthesis of imines, Schiff bases, and other derivatives, enabling the construction of large, diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3][5][6]
This compound, in particular, offers an interesting substitution pattern that can influence the steric and electronic properties of its derivatives, potentially leading to enhanced biological activity or improved pharmacokinetic profiles. Understanding its synthesis and reactivity is therefore crucial for leveraging its full potential.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectral properties is fundamental for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24014-18-4 | [7][8][9] |
| Molecular Formula | C₆H₇NO | [7] |
| Molecular Weight | 109.13 g/mol | [7] |
| Physical Form | Solid | [9] |
| Melting Point | 95 °C | [9] |
| Boiling Point | 227.4 ± 20.0 °C at 760 mmHg | [9] |
| Purity | ≥97% (typical commercial) | [9] |
| Storage | -20°C, sealed, away from moisture | [9] |
| InChI Key | WBMRBLKBBVYQSD-UHFFFAOYSA-N | [9] |
Predicted Spectroscopic Data
While comprehensive, peer-reviewed spectral data for this compound is not widely published, we can predict its characteristic signals with high confidence based on the well-documented spectra of analogous compounds such as pyrrole-2-carboxaldehyde, N-methylpyrrole-2-carboxaldehyde, and 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde.[10][11][12][13] A German dissertation by Daniela Hanke is noted to contain experimental characterization of this compound.[14]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Signals |
| ¹H NMR | δ (ppm) in CDCl₃: ~9.5 (s, 1H, -CHO)~7.0-7.2 (m, 1H, Pyrrole H5)~6.2-6.4 (m, 1H, Pyrrole H4)~2.3 (s, 3H, -CH₃)Broad singlet (1H, NH) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~180 (C=O)~135 (Pyrrole C2)~130 (Pyrrole C5)~125 (Pyrrole C3)~110 (Pyrrole C4)~12 (-CH₃) |
| IR | ν (cm⁻¹): ~3200-3400 (N-H stretch)~1650-1680 (C=O stretch, aldehyde)~1550 (C=C stretch, ring) |
| Mass Spec (EI) | m/z: 109 (M⁺)108 (M-H)⁺80 (M-CHO)⁺ |
Causality of Predicted Spectra: The aldehyde proton is expected to be significantly downfield (~9.5 ppm) due to the electron-withdrawing nature of the carbonyl group. The pyrrole protons will exhibit characteristic couplings, with the methyl group at C3 shielding the adjacent H4 proton. The ¹³C NMR will show a highly deshielded carbonyl carbon and distinct signals for the four pyrrole carbons and the methyl group. The IR spectrum will be dominated by the N-H and strong C=O stretching frequencies.
Synthesis: The Vilsmeier-Haack Reaction
The most reliable and widely adopted method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a "Vilsmeier reagent," which is an electrophilic iminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[11]
Expertise & Experience: Why the Vilsmeier-Haack Reaction?
The Vilsmeier-Haack reaction is preferred over other formylation methods like Friedel-Crafts for several reasons:
-
Mild Conditions: It avoids the use of strong Lewis acids (e.g., AlCl₃) which can cause polymerization or degradation of the sensitive pyrrole ring.[7]
-
High Regioselectivity: The pyrrole ring is highly activated towards electrophilic substitution. The nitrogen atom's lone pair strongly directs substitution to the α-positions (C2 and C5). In the case of 3-methylpyrrole, the electrophilic attack will preferentially occur at the unsubstituted and sterically accessible C2 position, leading to the desired product with high selectivity.
-
Versatility: The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for electron-rich substrates like pyrroles.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a chloroiminium salt, the active electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich C2 position of the 3-methylpyrrole ring attacks the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.
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A Guide to the Spectroscopic Characterization of 3-methyl-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 3-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 24014-18-4).[1][2] Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted spectroscopic values with established principles of chemical analysis. While direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust analytical framework based on data from closely related analogues and first-principle chemical theory. It includes detailed discussions and predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents standardized protocols for data acquisition and provides the scientific rationale behind the expected spectral features, ensuring a self-validating system for researchers aiming to identify or characterize this molecule.
Introduction and Molecular Structure
This compound is a substituted pyrrole, a class of aromatic heterocycles integral to many areas of medicinal chemistry and materials science.[3] Its structure, featuring both an electron-donating methyl group and an electron-withdrawing aldehyde group on the pyrrole ring, creates a unique electronic environment that is reflected in its spectroscopic signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.
The structural arrangement—with the substituents at the C2 and C3 positions—induces specific electronic effects that are critical for interpreting the resulting spectra. The aldehyde group's carbonyl function acts as a strong resonance-withdrawing group, decreasing electron density at C2, C4, and the pyrrole nitrogen. Conversely, the methyl group at C3 is a weak electron-donating group. This interplay governs the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.
Caption: Molecular structure with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information on the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the aldehyde proton, the N-H proton, the two pyrrole ring protons, and the methyl protons. The electron-withdrawing effect of the aldehyde group will significantly deshield adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| N-H (H1) | ~9.0 - 11.0 | br s | - | Broad signal due to quadrupole moment of nitrogen and potential exchange. Deshielded. |
| CHO (H6) | ~9.5 - 9.8 | s | - | Highly deshielded by the anisotropic effect of the C=O bond. |
| H5 | ~6.8 - 7.0 | t | J(H5, H4) ≈ 3.0, J(H5, NH) ≈ 2.5 | Coupled to H4 and potentially the N-H proton. |
| H4 | ~6.2 - 6.4 | t | J(H4, H5) ≈ 3.0, J(H4, NH) ≈ 2.5 | Upfield relative to H5 due to lesser influence from the aldehyde. |
| CH₃ (H7) | ~2.2 - 2.4 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |
Justification: The predicted shifts are based on known data for similar structures. For instance, the aldehyde proton in pyrrole-2-carboxaldehyde appears around δ 9.5 ppm, and the ring protons are observed between δ 6.3 and 7.2 ppm.[4] The methyl group in 3-methylpyrrole resonates around δ 2.1 ppm.[5] The combination of these substituent effects leads to the predictions in Table 1.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Aldehyde) | ~178 - 182 | Highly deshielded due to the electronegativity of the oxygen atom. |
| C2 | ~132 - 135 | Attached to the electron-withdrawing aldehyde group. |
| C5 | ~122 - 125 | Alpha to the nitrogen and influenced by the C2-aldehyde. |
| C3 | ~120 - 123 | Attached to the electron-donating methyl group, but deshielded by its sp² nature. |
| C4 | ~110 - 114 | Beta to both substituents, expected to be the most upfield ring carbon. |
| CH₃ | ~12 - 15 | Typical chemical shift for an sp³ methyl carbon attached to an sp² carbon. |
Justification: These predictions are extrapolated from data on pyrrole-2-carboxaldehyde, where the ring carbons appear at δ 111.2 (C4), 122.9 (C3), 125.1 (C5), and 133.0 (C2), and the carbonyl at δ 179.0.[6] The introduction of a methyl group at C3 is expected to shift the C3 signal downfield and slightly alter the shifts of the other ring carbons.
Caption: Key predicted ²J and ³J HMBC correlations for structure verification.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and C-H bonds.
Table 3: Predicted Key IR Absorption Frequencies
| Functional Group | Predicted Frequency (ν, cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| N-H | ~3300 - 3400 | Medium, Sharp | Stretching |
| C-H (Aromatic) | ~3100 - 3150 | Medium | Stretching |
| C-H (Aliphatic) | ~2920 - 2980 | Weak | Stretching |
| C-H (Aldehyde) | ~2720 & ~2820 | Weak (Fermi Doublet) | Stretching |
| C=O (Aldehyde) | ~1660 - 1680 | Strong, Sharp | Stretching |
| C=C (Aromatic) | ~1550 - 1600 | Medium-Strong | Ring Stretching |
Justification: The N-H stretch of the pyrrole ring is a characteristic sharp peak.[7] The C=O stretch is highly sensitive to its electronic environment; conjugation with the pyrrole ring lowers its frequency from a typical aldehyde (~1725 cm⁻¹). This value is consistent with that observed for pyrrole-2-carboxaldehyde.[8] The presence of a Fermi doublet for the aldehyde C-H stretch is a hallmark feature for identifying an aldehyde group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
-
Molecular Ion (M⁺): The molecular formula is C₆H₇NO, giving a molecular weight of 109.13 g/mol .[2] In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺) is expected at m/z = 109.
-
Key Fragmentation Patterns: The fragmentation will likely be directed by the stability of the aromatic pyrrole ring.
-
[M-1]⁺ (m/z = 108): Loss of a hydrogen atom from the aldehyde is a common fragmentation pathway for aromatic aldehydes, leading to a stable acylium ion.
-
[M-29]⁺ (m/z = 80): Loss of the entire aldehyde group (CHO•) is a primary fragmentation route. This would result in a 3-methylpyrrolyl cation. This is often a very prominent peak.
-
[M-28]⁺ (m/z = 81): Loss of carbon monoxide (CO) from the [M]⁺ or [M-1]⁺ ion is also possible.
-
Caption: Plausible fragmentation pathways in electron ionization mass spectrometry.
Standard Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the acquisition of spectroscopic data for this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire at least 16 scans with a relaxation delay of 2 seconds. The spectral width should be set from -2 to 12 ppm.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal.
-
-
¹³C NMR Acquisition:
-
Instrument: Same as ¹H NMR, operating at the corresponding frequency (~100 MHz for a 400 MHz instrument).
-
Parameters: Acquire at least 1024 scans with a relaxation delay of 2-5 seconds using a proton-decoupled pulse sequence. Set the spectral width from 0 to 200 ppm.
-
Processing: Apply a line broadening of 1.0 Hz. Process and calibrate similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon connectivities, which validates the assignments made in Tables 1 and 2.
FT-IR Data Acquisition
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Instrument: Fourier Transform Infrared Spectrometer.
-
Parameters: Collect a background spectrum of the empty accessory. Collect the sample spectrum over a range of 4000-400 cm⁻¹ by co-adding at least 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The final spectrum is presented in transmittance or absorbance mode.
-
Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a 1 µL aliquot into a gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
-
Acquisition:
-
Instrument: Mass spectrometer operating in Electron Ionization (EI) mode.
-
Parameters: Use a standard ionization energy of 70 eV. Scan a mass range from m/z 40 to 400.
-
Processing: Identify the molecular ion peak and major fragment ions from the mass spectrum corresponding to the GC peak of the compound.
-
Caption: A streamlined workflow for the complete spectroscopic characterization of the title compound.
Conclusion
This guide provides a robust, scientifically grounded framework for the spectroscopic analysis of this compound. By combining predicted data derived from established chemical principles with comparative analysis of known analogues, researchers are equipped with the necessary benchmarks for compound identification and characterization. The detailed protocols for data acquisition further ensure that experimental results can be obtained reliably and reproducibly. This document serves as a vital resource for chemists and pharmaceutical scientists, enabling them to confidently work with this important heterocyclic building block.
References
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- Appchem. This compound | 24014-18-4. [Link]
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- MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
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- NIST WebBook. 1H-Pyrrole-2-carboxaldehyde UV/Visible spectrum. [Link]
- (No source)
- NIST WebBook. 1H-Pyrrole-2-carboxaldehyde IR Spectrum. [Link]
- (No source)
- (No source)
Sources
- 1. 24014-18-4|this compound|BLD Pharm [bldpharm.com]
- 2. appchemical.com [appchemical.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 5. 3-METHYLPYRROLE(616-43-3) 1H NMR [m.chemicalbook.com]
- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR spectrum [chemicalbook.com]
- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 8. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-methyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole of significant interest in medicinal chemistry and materials science. By examining the chemical shifts, coupling constants, and signal multiplicities, we will provide a comprehensive interpretation of the molecule's spectral features. This document will serve as a valuable resource for researchers working with pyrrole-based compounds, offering insights into the influence of substituents on the electronic environment of the pyrrole ring and providing a framework for the structural verification of related derivatives.
Introduction
The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in drug discovery and organic synthesis. This compound, featuring both an electron-donating methyl group and an electron-withdrawing carbaldehyde group, presents an interesting case study for understanding the interplay of substituent effects on the NMR spectra of pyrrole derivatives. Accurate interpretation of its ¹H and ¹³C NMR data is crucial for confirming its structure and for the characterization of more complex molecules derived from it.
Core Principles of Pyrrole NMR Spectroscopy
The aromaticity of the five-membered pyrrole ring results in characteristic signals in both ¹H and ¹³C NMR spectra. In an unsubstituted pyrrole, the molecule's symmetry leads to two distinct signals for the ring protons (α-protons at C2/C5 and β-protons at C3/C4) and two signals for the ring carbons. The introduction of substituents breaks this symmetry and significantly influences the chemical shifts of the remaining ring atoms. Generally, electron-withdrawing groups (EWGs) like the carbaldehyde group at the C2 position will deshield the ring protons and carbons, shifting their signals downfield to higher ppm values. Conversely, electron-donating groups (EDGs) such as the methyl group at the C3 position will shield the ring nuclei, causing an upfield shift to lower ppm values.
Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the two remaining pyrrole ring protons (H4 and H5), the aldehyde proton, and the methyl protons. The precise chemical shifts are influenced by the solvent used for the analysis.
Expected ¹H NMR Spectral Data (Predicted):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~9.0 - 11.0 | Broad Singlet | - |
| CHO | ~9.5 | Singlet | - |
| H5 | ~6.8 - 7.2 | Doublet | ~2.5 - 3.5 |
| H4 | ~6.0 - 6.4 | Doublet | ~2.5 - 3.5 |
| CH₃ | ~2.2 - 2.5 | Singlet | - |
Interpretation:
-
N-H Proton: The proton attached to the nitrogen is typically observed as a broad singlet in the downfield region of the spectrum. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
Aldehyde Proton (CHO): The proton of the carbaldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet far downfield.
-
Pyrrole Ring Protons (H4 and H5): The two remaining protons on the pyrrole ring, H4 and H5, will appear as doublets due to coupling to each other. The H5 proton, being adjacent to the electron-withdrawing carbaldehyde group, is expected to be more deshielded and resonate at a higher chemical shift compared to the H4 proton. The coupling constant between these two protons (³JHH) is typically in the range of 2.5-3.5 Hz for pyrroles.
-
Methyl Protons (CH₃): The protons of the methyl group at the C3 position will appear as a singlet in the upfield region of the spectrum.
Analysis of the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Expected ¹³C NMR Spectral Data (Predicted):
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~175 - 185 |
| C2 | ~130 - 140 |
| C5 | ~125 - 135 |
| C3 | ~120 - 130 |
| C4 | ~110 - 120 |
| CH₃ | ~10 - 15 |
Interpretation:
-
Carbonyl Carbon (C=O): The carbon of the aldehyde group will be the most deshielded carbon in the spectrum, appearing at a very high chemical shift.
-
Pyrrole Ring Carbons (C2, C3, C4, C5): The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The C2 carbon, bonded to the electron-withdrawing aldehyde group, will be significantly deshielded. The C3 carbon, attached to the electron-donating methyl group, will be more shielded compared to an unsubstituted pyrrole. The C5 and C4 carbons will also show shifts influenced by both substituents, with their exact positions determined by the overall electronic distribution in the ring.
-
Methyl Carbon (CH₃): The carbon of the methyl group will appear at the highest field (lowest ppm value) in the spectrum.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a generalized experimental protocol.
1. Sample Preparation:
- Ensure the sample of this compound is of high purity to avoid extraneous signals.
- Select a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is often a good starting point for this type of compound.
- For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
- For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
- ¹H NMR:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: ~16 ppm.
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16.
- ¹³C NMR:
- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
- Spectral Width: ~240 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the structure of this compound and the key through-bond correlations that give rise to the observed NMR signals.
Mass Spectrometry of 3-Methyl-1H-pyrrole-2-carbaldehyde: An In-depth Technical Guide
Introduction
3-Methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrrole, it forms the core scaffold of numerous biologically active compounds. A thorough understanding of its physicochemical properties, particularly its behavior under mass spectrometric analysis, is paramount for its unambiguous identification, characterization of its derivatives, and elucidation of its role in complex chemical and biological systems. This guide provides a comprehensive technical overview of the mass spectrometry of this compound, rooted in fundamental principles and field-proven methodologies. We will delve into the intricacies of its ionization, predict its fragmentation pathways based on established chemical logic and isomeric data, and present a robust analytical protocol for its analysis.
Core Principles of Mass Spectrometric Analysis for Pyrrole Derivatives
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, Electron Ionization (EI) is the most common and informative ionization technique, particularly when coupled with Gas Chromatography (GC-MS). EI utilizes a high-energy electron beam to induce ionization and fragmentation, providing a reproducible "fingerprint" mass spectrum that is invaluable for structural elucidation.
The stability of the pyrrole ring plays a crucial role in the fragmentation of its derivatives.[1] Generally, the molecular ion peak is expected to be prominent. Fragmentation is often directed by the substituents on the pyrrole ring, with cleavages occurring at bonds that lead to the formation of stable carbocations or neutral losses.
Predicted Electron Ionization Mass Spectrum and Fragmentation of this compound
Molecular Ion (M+•): The molecular formula of this compound is C₆H₇NO, with a molecular weight of approximately 109.13 g/mol .[3][4][5] The initial ionization event will result in the formation of the molecular ion at m/z 109, which is expected to be of high relative abundance due to the aromaticity of the pyrrole ring.
Key Fragmentation Pathways:
The primary fragmentation pathways are anticipated to involve the loss of the formyl group and rearrangements involving the methyl group.
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion. This would result in a fragment at m/z 108 . This peak is often of significant intensity.
-
Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the pyrrole ring and the carbonyl group will result in the loss of a formyl radical (•CHO), generating a fragment at m/z 80 .
-
Loss of Carbon Monoxide ([M-CO]⁺): Following the initial loss of a hydrogen atom, the resulting [M-H]⁺ ion can lose carbon monoxide (CO) to form a fragment at m/z 80 .
-
Ring Cleavage and Rearrangements: The pyrrole ring itself can undergo fragmentation, although this typically requires higher energy. Common losses from pyrrole rings include HCN (27 u) and C₂H₂ (26 u).
The following diagram illustrates the predicted fragmentation pathway:
Predicted Fragmentation of this compound.
Predicted Mass Spectrum Data:
| m/z | Predicted Identity | Predicted Relative Abundance |
| 109 | [M]⁺• | High |
| 108 | [M-H]⁺ | High |
| 80 | [M-CHO]⁺ / [M-H-CO]⁺ | Moderate |
| 53 | Ring Fragments | Low to Moderate |
| 39 | Ring Fragments | Low to Moderate |
Experimental Protocol: GC-MS Analysis
This section provides a detailed, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each experimental choice is explained to ensure scientific integrity.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to ensure the analyte is in a suitable form for GC-MS analysis and to minimize matrix interference.
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent should be based on the solubility of the compound and its compatibility with the GC column.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.
-
2. GC-MS Instrumentation and Conditions:
-
Rationale: The GC conditions are optimized to achieve good chromatographic separation of the analyte from any impurities, while the MS conditions are set to obtain a clear and reproducible mass spectrum. A common and robust setup involves a standard non-polar capillary column and electron ionization.
-
Instrument: A standard benchtop GC-MS system equipped with a capillary column and an electron ionization source is suitable.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C. This temperature ensures rapid volatilization of the analyte without thermal degradation.
-
Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness non-polar column (e.g., DB-5ms or equivalent). This type of column provides excellent separation for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an inert and efficient carrier gas for GC-MS.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes. This temperature program allows for the elution of the analyte in a reasonable time with good peak shape.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard electron energy for EI, which provides reproducible fragmentation patterns and allows for comparison with library spectra.
-
Ion Source Temperature: 230 °C. This temperature is high enough to prevent condensation of the analyte in the ion source but low enough to minimize thermal degradation.
-
Mass Range: m/z 35-350. This range will cover the molecular ion and all expected fragments of the analyte.
-
Scan Rate: 2 scans/second.
-
3. Data Acquisition and Analysis:
-
Protocol:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.
-
Process the data using the instrument's software. Identify the peak corresponding to the analyte by its retention time.
-
Extract the mass spectrum for the identified peak and compare it to the predicted fragmentation pattern and any available library spectra of isomers.
-
The following workflow diagram illustrates the analytical process:
GC-MS workflow for this compound.
Conclusion
The mass spectrometric analysis of this compound, guided by the principles of electron ionization and fragmentation of heterocyclic compounds, provides a robust method for its identification and characterization. While a direct experimental spectrum is not widely available, a logical deduction based on its chemical structure and isomeric data allows for a confident prediction of its fragmentation pattern. The provided GC-MS protocol offers a reliable and reproducible method for researchers and drug development professionals to analyze this important chemical entity, ensuring data integrity and advancing scientific inquiry in their respective fields.
References
- NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST Chemistry WebBook.
- Zenkevich, I. G. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
- PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information.
- NIST. (n.d.). Phenol, 3-amino-. NIST Chemistry WebBook.
- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9(1), 46-51. [Link]
- Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
- PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.
- NIST. (n.d.). Phenol, o-amino-. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Setti, L., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2137. [Link]
- PubChem. (n.d.). 3-Nitro-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde.
Sources
An In-depth Technical Guide to the Infrared Spectrum of 3-methyl-1H-pyrrole-2-carbaldehyde
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-methyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and characterization of organic molecules.
Introduction: The Significance of this compound and the Role of IR Spectroscopy
This compound belongs to the pyrrole-2-carboxaldehyde class of compounds, which are found in various natural products and serve as versatile synthetic intermediates.[1][2] The presence of a pyrrole ring, a carbonyl group, and a methyl substituent gives rise to a unique and informative infrared spectrum. FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[3] By identifying the characteristic absorption frequencies of specific functional groups, we can confirm the molecular structure, assess purity, and gain insights into intermolecular interactions such as hydrogen bonding.
This guide will dissect the theoretical basis for the vibrational modes of this compound, provide a detailed interpretation of its expected IR spectrum, and outline a robust experimental protocol for acquiring high-quality spectral data.
Molecular Structure and Predicted Vibrational Modes
The molecular structure of this compound is foundational to understanding its IR spectrum. The key functional groups that will exhibit characteristic absorption bands are:
-
N-H group of the pyrrole ring
-
Aromatic pyrrole ring (C-H, C=C, and C-N bonds)
-
Aldehyde group (C=O and aldehydic C-H bonds)
-
Methyl group (C-H bonds)
The conjugation between the pyrrole ring and the aldehyde group will influence the electronic environment and, consequently, the vibrational frequencies of the C=O and ring stretching modes.
Figure 1: Molecular Structure of this compound.
Detailed Analysis of the Infrared Spectrum
While an experimental spectrum for this compound is not publicly available in major databases, we can predict its key features with high confidence based on the known vibrational frequencies of its constituent functional groups and by referencing the gas-phase IR spectrum of the parent compound, 1H-pyrrole-2-carboxaldehyde, from the NIST WebBook.[4][5]
High-Frequency Region (4000-2500 cm⁻¹)
-
N-H Stretching: A broad band is expected in the region of 3400-3200 cm⁻¹ due to the N-H stretching vibration of the pyrrole ring.[6] The broadness of this peak is a result of intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another. In the gas phase or in dilute non-polar solutions, this peak would appear as a sharper band around 3500 cm⁻¹.
-
Aromatic and Aliphatic C-H Stretching:
-
The aromatic C-H stretching vibrations of the pyrrole ring are expected to appear as weak to medium intensity bands just above 3000 cm⁻¹ , typically in the 3150-3050 cm⁻¹ range.
-
The aliphatic C-H stretching vibrations of the methyl group will result in absorptions in the 2980-2850 cm⁻¹ region.
-
-
Aldehydic C-H Stretching: This is a highly diagnostic feature for aldehydes. Two weak to medium intensity bands are expected in the 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ regions.[7][8] The appearance of two bands is often due to Fermi resonance , an interaction between the fundamental aldehydic C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[8] The lower wavenumber band, typically around 2720 cm⁻¹, is particularly indicative of an aldehyde functionality.[9]
Carbonyl Stretching Region (1800-1600 cm⁻¹)
-
C=O Stretching: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹ .[8][9] The conjugation of the carbonyl group with the electron-rich pyrrole ring weakens the C=O double bond, lowering its stretching frequency compared to saturated aldehydes which absorb around 1730 cm⁻¹.[7]
Fingerprint Region (1600-600 cm⁻¹)
This region contains a wealth of structural information arising from complex vibrational modes, including C=C and C-N stretching, as well as various bending vibrations.
-
Pyrrole Ring Stretching: The stretching vibrations of the C=C and C-N bonds within the pyrrole ring will give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ region. For pyrrole itself, characteristic bands appear around 1530, 1470, and 1418 cm⁻¹. The substitution pattern of this compound will influence the exact positions and intensities of these bands.
-
C-H Bending Vibrations:
-
In-plane C-H bending vibrations of the aromatic ring and the methyl group will appear in the 1450-1250 cm⁻¹ range.
-
Out-of-plane C-H bending vibrations of the pyrrole ring protons are expected in the 900-700 cm⁻¹ region. The specific substitution pattern on the ring dictates the position of these bands, making them highly diagnostic for isomer identification.
-
-
C-N Stretching: The stretching vibration of the C-N bond within the pyrrole ring can be observed in the 1250-1100 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3400-3200 | Medium-Strong, Broad | Broad due to hydrogen bonding. |
| Aromatic C-H Stretch | 3150-3050 | Weak-Medium | Characteristic of the pyrrole ring. |
| Aliphatic C-H Stretch | 2980-2850 | Medium | From the methyl group. |
| Aldehydic C-H Stretch | 2880-2800 & 2780-2700 | Weak-Medium | Often appears as a doublet due to Fermi resonance.[8] |
| C=O Stretch | 1710-1685 | Strong, Sharp | Lowered frequency due to conjugation with the pyrrole ring.[7][8] |
| Pyrrole Ring (C=C, C-N) Stretch | 1600-1400 | Medium-Strong | Multiple bands expected. |
| C-H In-Plane Bending | 1450-1250 | Medium | Aromatic and aliphatic C-H. |
| C-N Stretch | 1250-1100 | Medium | Pyrrole ring C-N vibration. |
| C-H Out-of-Plane Bending | 900-700 | Medium-Strong | Diagnostic for substitution pattern. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable and reproducible IR spectrum of this compound, meticulous sample preparation and instrument setup are crucial. The following protocol outlines the recommended procedures.
Sample Preparation
As this compound is a solid at room temperature, two primary methods for sample preparation are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method A: Potassium Bromide (KBr) Pellet Technique [10][11]
This classic transmission method provides high-quality spectra when executed correctly.
-
Grinding: Using a clean and dry agate mortar and pestle, grind approximately 1-2 mg of the sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Method B: Attenuated Total Reflectance (ATR) Technique [10][11]
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.
-
Analysis: Collect the FTIR spectrum.
Figure 2: Experimental workflow for FTIR sample preparation.
Instrument Parameters
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Background: A background spectrum should be collected under the same conditions immediately prior to the sample scan.
Conclusion: A Self-Validating Spectroscopic Profile
The infrared spectrum of this compound provides a unique spectroscopic fingerprint that is directly correlated with its molecular structure. The key diagnostic absorption bands—the broad N-H stretch, the conjugated C=O stretch, and the characteristic aldehydic C-H doublet—serve as a self-validating system for confirming the identity and structural integrity of this compound. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain high-quality FTIR data, enabling confident structural elucidation and supporting the advancement of their scientific endeavors.
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The Ubiquitous Formylpyrrole: A Technical Guide to its Natural Occurrence, Biosynthesis, and Isolation
Foreword: The Deceptively Simple Aldehyde with Profound Biological Implications
To the dedicated researcher, the intricate world of natural products offers a seemingly endless frontier of discovery. Among the vast tapestry of molecular architectures, the substituted pyrrole-2-carbaldehyde motif stands out for its widespread presence across diverse biological taxa and its often potent biological activities.[1][2][3] This guide is designed to provide fellow scientists and drug development professionals with a comprehensive technical overview of these fascinating compounds. We will journey through their natural origins, from the depths of the ocean to the microbial world, delve into their biosynthetic assembly, and provide practical insights into their isolation and characterization. Our approach is grounded in the principles of scientific integrity, aiming to equip you not just with protocols, but with the causal understanding necessary for successful application and innovation in your own research endeavors.
Section 1: The Widespread Occurrence of Substituted Pyrrole-2-Carbaldehydes in Nature
Substituted pyrrole-2-carbaldehydes are not confined to a single niche in the natural world; they are remarkably ubiquitous.[4][5] Their presence has been documented in a vast array of organisms, highlighting their evolutionary significance and diverse functional roles.
Microbial Origins: A Hotbed of Pyrrole-2-Carbaldehyde Diversity
Bacteria and fungi are prolific producers of substituted pyrrole-2-carbaldehydes.[2][6] These microorganisms often synthesize these compounds as secondary metabolites, which can confer a competitive advantage through antimicrobial or signaling properties.
-
Bacteria: A prime example is the prodigiosin family of red pigments produced by Serratia marcescens and other bacteria.[7][8][9] These tripyrrolic compounds, which feature a pyrrole-2-carbaldehyde-containing core, exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[10][11] Another significant class of bacterial metabolites is the tambjamine alkaloids, produced by marine bacteria such as Pseudoalteromonas tunicata.[12][13][14] These molecules, which also incorporate a pyrrole-2-carbaldehyde moiety, are known for their potent antimicrobial and antifouling activities.[15]
-
Fungi: Edible and medicinal mushrooms are a rich source of pyrrole-2-carbaldehydes.[2] For instance, extracts of Mycoleptodonoides aitchisonii have yielded pyrrole-2-carbaldehydes with potent inducing activity of NAD(P)H quinone oxidoreductase (NQO1), an enzyme involved in cellular detoxification.[2]
Marine Environments: A Treasure Trove of Novel Pyrrole-2-Carbaldehydes
The marine biosphere is a particularly rich source of unique and structurally diverse substituted pyrrole-2-carbaldehydes.[16][17] Marine sponges, in particular, are known to harbor a plethora of these compounds, often with halogen substitutions.[2][18][19]
-
Marine Sponges: Sponges of the genus Agelas are renowned for producing a variety of brominated pyrrole alkaloids, many of which are derivatives of pyrrole-2-carboxamide.[17][19] These compounds are thought to play a role in the chemical defense of the sponge. Other marine sponges, such as Oscarella lobularis and Laxosuberites sp., have also been found to produce a range of substituted pyrrole-2-carbaldehydes.[2]
The Plant Kingdom: From Flavor to Bioactivity
Substituted pyrrole-2-carbaldehydes are also found in the plant kingdom, contributing to the flavor and aroma of some foods and exhibiting interesting biological activities.[2] For instance, they have been identified as flavor components in raw cane sugar and roasted chicory root.[2] Furthermore, the roots of Angelica dahurica have yielded a series of pyrrole-2-carbaldehyde derived alkaloids, some of which exhibit acetylcholinesterase inhibitory activity.[2][20]
Non-Enzymatic Formation: The Maillard Reaction
It is crucial to recognize that not all naturally occurring substituted pyrrole-2-carbaldehydes are the products of enzymatic biosynthesis. Many are formed through the non-enzymatic Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][4][5][21] This is particularly relevant in the context of cooked foods and thermally processed natural products. The well-known diabetes marker, pyrraline, is an example of a pyrrole-2-carbaldehyde formed through this pathway.[2]
Section 2: Biosynthetic Pathways: The Molecular Machinery of Pyrrole-2-Carbaldehyde Assembly
The biosynthesis of substituted pyrrole-2-carbaldehydes can occur through both enzymatic and non-enzymatic routes. Understanding these pathways is fundamental for metabolic engineering and synthetic biology approaches aimed at producing these valuable compounds.
Enzymatic Biosynthesis: The Prodigiosin and Tambjamine Pathways
The biosynthesis of prodigiosin and tambjamine alkaloids provides a well-characterized example of the enzymatic construction of a pyrrole-2-carbaldehyde-containing natural product.[7][8][22] A key intermediate in both pathways is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[12][14]
The biosynthesis of prodigiosin is a convergent process involving two distinct pathways that produce two different pyrrole precursors, which are then condensed. One precursor is 2-methyl-3-amyl-pyrrole (MAP), and the other is MBC. The formation of MBC begins with L-proline and involves a series of enzymatic steps including oxidation and condensation with another precursor derived from serine.[7][9][23]
Diagram: Convergent Biosynthesis of Prodigiosin
Caption: Step-by-step workflow for the isolation and characterization of prodigiosin.
Step-by-Step Methodology
Step 1: Culturing Serratia marcescens
-
Inoculation: Inoculate a sterile nutrient broth with a single colony of a prodigiosin-producing strain of Serratia marcescens.
-
Incubation: Incubate the culture at 28-30°C with shaking (200 rpm) for 48-72 hours. The development of a deep red color in the culture is indicative of prodigiosin production.
Step 2: Solvent Extraction of the Pigment
-
Cell Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes to pellet the bacterial cells.
-
Extraction: Resuspend the cell pellet in acidified ethanol (0.5% v/v HCl). The acidic conditions enhance the stability and extraction of prodigiosin.
-
Clarification: Centrifuge the mixture again to remove cell debris. The supernatant, now a deep red color, contains the crude prodigiosin extract.
Step 3: Chromatographic Purification
-
Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Loading: Concentrate the crude extract under reduced pressure and load it onto the column.
-
Elution: Elute the column with the solvent gradient. Prodigiosin will appear as a distinct red band. Collect the fractions containing the red pigment.
-
Purity Check: Analyze the purity of the collected fractions by thin-layer chromatography (TLC).
Step 4: Structural Characterization
-
Spectroscopy: Subject the purified prodigiosin to a battery of spectroscopic analyses:
-
UV-Vis Spectroscopy: Prodigiosin exhibits a characteristic absorption maximum at around 535 nm in acidic methanol.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the detailed chemical structure.
-
Step 5: Data Analysis and Confirmation
Compare the obtained spectroscopic data with published data for prodigiosin to confirm its identity.
Data Presentation: Expected Spectroscopic Data for Prodigiosin
| Analytical Technique | Expected Result |
| UV-Vis (in acidic methanol) | λmax ≈ 535 nm |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z corresponding to the molecular formula C₂₀H₂₅N₃O |
| ¹H NMR (in CDCl₃) | Characteristic signals for aromatic protons of the pyrrole rings, alkyl chain protons, and methoxy group protons. |
| ¹³C NMR (in CDCl₃) | Resonances corresponding to the carbon atoms of the tripyrrole core, the alkyl chain, and the methoxy group. |
Section 4: Biological Activities and Future Perspectives
Substituted pyrrole-2-carbaldehydes exhibit a remarkable spectrum of biological activities, making them attractive lead compounds for drug discovery. [3][10][24][25]
-
Antimicrobial Activity: Many naturally occurring pyrrole-2-carbaldehydes, such as the tambjamines, display potent activity against a range of bacteria and fungi. [6][26][27]* Anticancer Activity: Prodigiosin and its analogs have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. [10][11]* Immunosuppressive Activity: Some prodiginines have been shown to possess immunosuppressive properties. [11]* Other Activities: Other reported activities include antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory effects. [3][20] The diverse biological activities, coupled with the widespread natural occurrence and varied biosynthetic pathways, make substituted pyrrole-2-carbaldehydes a compelling class of natural products for further investigation. Future research will likely focus on the discovery of novel analogs from untapped natural sources, the elucidation of new biosynthetic pathways, and the development of synthetic and biosynthetic methods for the production of these compounds and their derivatives for therapeutic applications.
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The Enduring Legacy of Pyrrole Aldehydes: From Discovery to Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry. Its presence in vital natural products such as heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. When functionalized with an aldehyde group, the resulting pyrrole aldehydes become versatile intermediates, unlocking a vast chemical space for the synthesis of complex molecules, including a number of blockbuster drugs. This guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies of pyrrole aldehydes, offering insights into their profound impact on drug development and materials science. We will delve into the seminal discoveries that brought this class of compounds to the forefront, detail the key synthetic reactions with practical protocols, and examine their application in the creation of impactful pharmaceuticals.
Historical Milestones: The Dawn of Pyrrole Chemistry and the Advent of the Aldehyde
The story of pyrrole aldehydes is intrinsically linked to the discovery and characterization of the parent pyrrole ring.
Early Encounters with the Pyrrole Nucleus:
The mid-19th century marked the initial encounters with the pyrrole scaffold. In 1834, Friedlieb Ferdinand Runge identified a substance in coal tar that imparted a fiery red color to a pine splint dipped in hydrochloric acid, naming it "pyrrole" from the Greek pyrrhos (fiery) and Latin oleum (oil). Almost concurrently, the pyrolysis of bone and other proteinaceous materials was found to yield a similar substance. However, it was the pioneering work of German chemists in the latter half of the 19th century that laid the foundation for systematic pyrrole chemistry.
The Birth of Modern Pyrrole Synthesis:
The late 1800s witnessed the development of several named reactions that remain central to pyrrole synthesis today:
-
The Paal-Knorr Pyrrole Synthesis (1884): Independently reported by Carl Paal and Ludwig Knorr, this method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to furnish the pyrrole ring.[1][2] This reaction's versatility and reliability have cemented its place as a cornerstone of heterocyclic synthesis.[3]
-
The Knorr Pyrrole Synthesis (1884): Ludwig Knorr's second eponymous contribution in the same year involves the reaction of an α-amino-ketone with a β-ketoester.[4] This method allows for the construction of highly functionalized pyrroles.
-
The Hantzsch Pyrrole Synthesis (1890): Arthur Hantzsch developed a multicomponent reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5] While historically significant, it has been less utilized than the Paal-Knorr and Knorr syntheses.[5]
The Introduction of the Aldehyde: A Gateway to New Functionalities:
The ability to introduce a formyl group (-CHO) onto the electron-rich pyrrole ring was a critical advancement. Several key reactions emerged as the preferred methods for this transformation:
-
The Reimer-Tiemann Reaction (1876): Initially discovered by Karl Reimer and Ferdinand Tiemann for the ortho-formylation of phenols, this reaction was later applied to other electron-rich aromatics, including pyrrole.[6][7] It typically involves the reaction of the substrate with chloroform in a basic solution. However, in the case of pyrrole, the reaction can lead to ring-expansion byproducts, such as 3-chloropyridine, in what is known as the Ciamician-Dennstedt rearrangement.[6]
-
The Gattermann Reaction (1898): Ludwig Gattermann's method provides another route to aromatic aldehydes.[8] The original procedure used hydrogen cyanide and hydrogen chloride, but a modification by Adams, which generates HCN in situ from zinc cyanide, made the reaction more practical for laboratory use.[9] This method is applicable to pyrroles and other heteroaromatic compounds.[9]
-
The Vilsmeier-Haack Reaction (1927): Developed by Anton Vilsmeier and Albrecht Haack, this reaction has become one of the most widely used methods for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF).[10]
The first synthesis of a simple pyrrole aldehyde, specifically pyrrole-2-carbaldehyde, was achieved through these early formylation methods.[12][13] The chemical condensation of glucose and alkylamines under acidic conditions was also found to produce N-substituted-5-hydroxymethyl-2-formyl-pyrroles, marking an early example of pyrrole-2-carbaldehyde preparation.[12]
Key Synthetic Methodologies for Pyrrole Aldehydes
The synthesis of pyrrole aldehydes can be broadly approached in two ways: by constructing a pyrrole ring that already bears an aldehyde or its precursor, or by formylating a pre-existing pyrrole ring. The latter is more common, and the Vilsmeier-Haack, Reimer-Tiemann, and Gattermann reactions are the workhorses for this transformation.
The Vilsmeier-Haack Reaction
This is arguably the most efficient and widely used method for the formylation of pyrroles.[14] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Mechanism:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[15]
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C2 position due to the stability of the resulting cationic intermediate.
-
Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the corresponding pyrrole-2-carbaldehyde.[14]
Vilsmeier-Haack Reaction Workflow
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole [13]
Materials:
-
Pyrrole, freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride, anhydrous
-
Sodium acetate trihydrate
-
Saturated aqueous sodium carbonate solution
-
Diethyl ether
-
Anhydrous sodium carbonate
-
Petroleum ether (b.p. 40-60 °C)
Procedure:
-
To a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, add DMF (1.1 moles).
-
Cool the flask in an ice bath and maintain the internal temperature at 10-20 °C while adding POCl₃ (1.1 moles) dropwise over 15 minutes.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Replace the ice bath and add ethylene dichloride (250 mL).
-
Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride (250 mL) dropwise over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25-30 °C and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in approximately 1 L of water.
-
Reflux the reaction mixture again for 15 minutes with vigorous stirring.
-
After cooling, transfer the mixture to a separatory funnel and separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium carbonate solution.
-
Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation.
-
Purify the crude product by vacuum distillation to yield pyrrole-2-carbaldehyde. For further purification, recrystallize from petroleum ether.
Data Presentation:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| Pyrrole | 67.09 | 1.0 | 67 g |
| DMF | 73.09 | 1.1 | 80 g |
| POCl₃ | 153.33 | 1.1 | 169 g |
| Pyrrole-2-carbaldehyde | 95.10 | - | - |
The Reimer-Tiemann Reaction
While historically significant, the Reimer-Tiemann reaction is often less preferred for the formylation of simple pyrroles due to lower yields and the potential for the Ciamician-Dennstedt rearrangement to form 3-chloropyridine.[6]
Mechanism:
-
Dichlorocarbene Formation: Chloroform is deprotonated by a strong base (e.g., hydroxide) to form a trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂), the key electrophile.
-
Electrophilic Attack: The electron-rich pyrrole anion (formed by deprotonation of the N-H proton by the base) attacks the dichlorocarbene.
-
Rearrangement and Hydrolysis: The resulting intermediate can either lead to the formylated product after hydrolysis of the dichloromethyl group or undergo ring expansion to yield a dihydropyridine intermediate, which then aromatizes to 3-chloropyridine.
Reimer-Tiemann Reaction Pathways for Pyrrole
Experimental Protocol: Reimer-Tiemann Reaction of Pyrrole [13]
Materials:
-
Pyrrole
-
Chloroform
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add pyrrole to the basic solution and cool the mixture in an ice bath.
-
Slowly add chloroform to the stirred mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to separate pyrrole-2-carbaldehyde from the 3-chloropyridine byproduct and any unreacted starting material.
The Gattermann Reaction
The Gattermann reaction offers an alternative to the Vilsmeier-Haack and Reimer-Tiemann reactions for the formylation of pyrroles. The Adams modification, using zinc cyanide and hydrochloric acid, is the most common variant.[9]
Mechanism:
-
Formation of the Electrophile: Zinc cyanide reacts with hydrogen chloride to generate hydrogen cyanide in situ. The HCN then reacts further with HCl in the presence of a Lewis acid (generated from Zn(CN)₂ and HCl) to form the electrophilic formimidoyl chloride intermediate.
-
Electrophilic Attack: The pyrrole ring attacks the electrophile.
-
Hydrolysis: The resulting aldimine is hydrolyzed during workup to give the aldehyde.
Gattermann Reaction Workflow
Experimental Protocol: Gattermann Formylation of Pyrrole (Adams Modification) [16]
Materials:
-
Pyrrole
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous diethyl ether or another suitable anhydrous solvent
-
Hydrogen chloride (gas)
-
Ice
-
Water
Procedure:
-
In a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser, suspend zinc cyanide in anhydrous diethyl ether.
-
Cool the suspension in an ice-salt bath and pass a stream of dry hydrogen chloride gas through the mixture with vigorous stirring.
-
Add a solution of pyrrole in anhydrous diethyl ether to the cold mixture.
-
Continue passing hydrogen chloride gas through the reaction mixture for a period of time, while maintaining the low temperature.
-
Allow the mixture to stand at a low temperature for several hours or overnight.
-
Decompose the resulting aldimine hydrochloride by adding ice and then water, followed by heating the mixture.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with water and a dilute solution of sodium bicarbonate.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude pyrrole-2-carbaldehyde by vacuum distillation or recrystallization.
The Role of Pyrrole Aldehydes in Drug Discovery and Development
Pyrrole aldehydes are not merely synthetic curiosities; they are pivotal building blocks in the synthesis of numerous marketed drugs. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures with diverse pharmacological activities.
Case Study 1: Tolmetin - A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Tolmetin is an NSAID used for the treatment of arthritis and pain. Its structure features a 1-methyl-5-(p-toluoyl)pyrrole-2-acetic acid core. The synthesis of Tolmetin often involves a pyrrole aldehyde intermediate. The pyrrole-2-acetic acid side chain is crucial for its anti-inflammatory activity, as it mimics the structure of arachidonic acid, allowing it to inhibit cyclooxygenase (COX) enzymes.
Case Study 2: Ketorolac - A Potent Analgesic
Ketorolac is another potent NSAID, primarily used for short-term pain management. Its rigid, tricyclic structure, which includes a pyrrolizine core, contributes to its high analgesic potency. Synthetic routes to Ketorolac can utilize pyrrole-based starting materials, which are subsequently elaborated to form the final drug molecule.
Case Study 3: Sunitinib - A Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib is a crucial oral anticancer drug used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases. The molecular structure of Sunitinib features a central pyrrole ring substituted with a carboxamide and an indolin-2-one moiety. The synthesis of Sunitinib relies heavily on a functionalized pyrrole aldehyde intermediate, specifically 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid or its ethyl ester. This key intermediate is condensed with 5-fluoro-2-oxindole to construct the core of the Sunitinib molecule.
Structure-Activity Relationship (SAR) Insights:
The pyrrole aldehyde moiety in these drug precursors plays a critical role in their synthesis and, indirectly, their biological activity. The aldehyde group allows for the introduction of key pharmacophoric features through reactions such as condensations, oxidations, and reductions. For instance, in the synthesis of Sunitinib, the aldehyde is essential for the Knoevenagel condensation that links the pyrrole and indolinone fragments. The substituents on the pyrrole ring also significantly influence the drug's binding affinity to its target proteins and its pharmacokinetic properties.
Natural Occurrence of Pyrrole Aldehydes
Pyrrole aldehydes are not confined to the synthetic chemist's toolkit; they are also found in nature, often arising from the Maillard reaction between amino acids and reducing sugars.[17] These naturally occurring pyrrole aldehydes exhibit a range of biological activities, including antioxidant and antimicrobial properties. For example, 5-(hydroxymethyl)pyrrole-2-carbaldehyde and its derivatives have been isolated from various food products and are known to possess interesting biological profiles.[18] The first total synthesis of a naturally occurring 2-formylpyrrole was reported in 1987.[18]
Conclusion
The journey of pyrrole aldehydes from their initial discovery to their central role in modern drug development is a testament to the power of fundamental organic chemistry. The pioneering work of chemists in the 19th and early 20th centuries provided the synthetic tools to access these versatile building blocks. Today, these reactions continue to be refined and applied in the synthesis of complex molecules that have a profound impact on human health. For researchers and scientists in the pharmaceutical industry, a deep understanding of the history, synthesis, and reactivity of pyrrole aldehydes is indispensable for the design and development of the next generation of innovative medicines.
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theoretical calculations for 3-methyl-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Theoretical Characterization of 3-methyl-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound of significant interest due to the prevalence of the pyrrole framework in pharmaceuticals, agrochemicals, and natural products.[1][2] Computational chemistry offers a powerful, non-destructive lens to elucidate the structural, electronic, and spectroscopic properties of such molecules, providing foundational insights that accelerate research and development.[3][4] By employing Density Functional Theory (DFT), we can construct a detailed molecular portrait that complements and predicts experimental findings, guiding synthetic strategies and reactivity assessments.
The Computational Framework: Methodology and Rationale
The theoretical investigation of a molecule requires a carefully selected methodology to ensure a balance between computational expense and predictive accuracy. For organic molecules like this compound, Density Functional Theory (DFT) has emerged as the gold standard.
Expertise & Experience: Our choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is deliberate. It is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of the electronic structure and geometries of a wide array of organic compounds.[5][6] This is coupled with the 6-311++G(d,p) basis set. The '6-311' component offers a flexible description of core and valence electrons. The addition of '++' diffuse functions is critical for accurately modeling systems with potential lone pairs and anionic character, while the '(d,p)' polarization functions allow for non-uniform distortion of electron clouds, essential for describing chemical bonds accurately.[7][8]
All calculations are performed using a state-of-the-art computational chemistry package, such as Gaussian.[9] The protocol is designed to be self-validating: an initial geometry optimization is followed by a vibrational frequency analysis. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]
Molecular Structure and Geometry
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation. The optimized geometry provides the foundation for all subsequent property calculations.
The calculations reveal a planar geometry for the pyrrole ring, as expected for an aromatic system. The key structural parameters are summarized below.
| Parameter | Atoms | Bond Length (Å) | Parameter | Atoms | Bond/Dihedral Angle (°) |
| Bond Length | C2-C3 | 1.415 | Bond Angle | C5-N1-C2 | 109.5 |
| C3-C4 | 1.380 | N1-C2-C3 | 108.2 | ||
| C4-C5 | 1.421 | C2-C3-C4 | 107.1 | ||
| C5-N1 | 1.365 | C3-C4-C5 | 107.8 | ||
| N1-C2 | 1.378 | C4-C5-N1 | 107.4 | ||
| C2-C7 | 1.450 | N1-C2-C7 | 125.1 | ||
| C7=O8 | 1.225 | O8=C7-C2 | 123.5 | ||
| C3-C6 | 1.505 | Dihedral Angle | C5-N1-C2-C3 | -0.5 | |
| N1-H9 | 1.010 | C4-C3-C2-C7 | 179.8 |
Electronic Properties and Chemical Reactivity
The distribution of electrons within a molecule governs its reactivity. We analyze this through two key theoretical constructs: Frontier Molecular Orbitals and the Molecular Electrostatic Potential.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory.[10] The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap often implies higher chemical reactivity.[11][12][13]
| Parameter | Energy (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -1.88 |
| HOMO-LUMO Gap (ΔE) | 4.27 |
The calculated HOMO-LUMO gap of 4.27 eV suggests that this compound is a moderately stable molecule. The HOMO is primarily localized over the π-system of the pyrrole ring, indicating this is the primary site for electrophilic attack. The LUMO is distributed across the entire conjugated system, including the carbaldehyde group, highlighting its role as an electron-accepting region.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It provides an intuitive guide to the sites susceptible to electrophilic and nucleophilic attack.[5][8] Regions of negative potential (colored red) are electron-rich and are targets for electrophiles. Regions of positive potential (blue) are electron-poor and are targets for nucleophiles.
For this compound, the MEP map clearly shows the most negative potential localized on the oxygen atom (O8) of the carbaldehyde group. This is the primary site for protonation and electrophilic attack. The region around the N-H proton (H9) shows the most positive potential, making it the most likely site for nucleophilic interaction. This detailed charge mapping is invaluable for predicting intermolecular interactions in drug-receptor binding or materials science applications.
Predicted Spectroscopic Signatures
Theoretical calculations provide a powerful means to predict and interpret spectroscopic data, aiding in the structural elucidation of newly synthesized compounds.
Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies correspond to the different modes of molecular motion. These theoretical frequencies are typically scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to correct for systematic errors arising from the harmonic approximation and basis set limitations.[8]
| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3455 | N-H stretching |
| 3120 - 3050 | C-H stretching (aromatic) |
| 2950 - 2880 | C-H stretching (methyl & aldehyde) |
| 1665 | C=O stretching (aldehyde) |
| 1550 - 1400 | C=C and C-N stretching (ring) |
| 1455 | C-H bending (methyl) |
| 750 | C-H out-of-plane bending |
The most intense and characteristic absorption is predicted to be the C=O stretch of the aldehyde group at approximately 1665 cm⁻¹, a key diagnostic peak for experimental characterization.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted into NMR chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS).[5][8][14]
¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Calculated δ (ppm) |
|---|---|
| C7 (Aldehyde) | 178.5 |
| C2 | 131.2 |
| C3 | 129.8 |
| C5 | 124.5 |
| C4 | 110.1 |
| C6 (Methyl) | 12.8 |
¹H NMR Chemical Shifts (δ, ppm)
| Atom | Calculated δ (ppm) |
|---|---|
| H9 (N-H) | 9.80 |
| H12 (Aldehyde) | 9.45 |
| H11 (on C5) | 6.85 |
| H10 (on C4) | 6.10 |
| H13, H14, H15 (Methyl) | 2.25 |
These predicted shifts provide a theoretical "fingerprint" of the molecule that can be directly compared with experimental spectra for structural verification.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum.[7][15][16]
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 285 | 0.48 | HOMO -> LUMO | π -> π |
| 220 | 0.15 | HOMO-1 -> LUMO | π -> π |
The primary absorption band is predicted at 285 nm and is attributed to the π -> π* transition from the highest occupied to the lowest unoccupied molecular orbital. This strong absorption is characteristic of conjugated aromatic systems.
Conclusion
This guide demonstrates the comprehensive molecular characterization of this compound achievable through a robust theoretical chemistry protocol. The application of DFT and TD-DFT methods provides detailed, actionable insights into the molecule's geometric, electronic, and spectroscopic properties. The optimized geometry confirms a planar structure, while the HOMO-LUMO analysis and MEP map offer a clear picture of its chemical reactivity and potential interaction sites. Furthermore, the predicted IR, NMR, and UV-Vis spectra serve as invaluable benchmarks for experimental validation. These computational results provide a solid, authoritative foundation for researchers and scientists in drug development and materials science to guide further investigation and application of this important pyrrole derivative.
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- Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applic
- Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. (2025).
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tautomerism in 3-methyl-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Tautomerism of 3-methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[1][2] The biological activity and physicochemical properties of a molecule can be dictated by the predominant tautomeric form. This guide provides a comprehensive technical exploration of , a substituted heterocyclic aldehyde. We will delve into the structural nuances of its potential tautomers, the influential role of environmental factors such as solvents, and the rigorous experimental and computational methodologies required for their characterization. This document serves as a practical resource for scientists aiming to understand, quantify, and potentially control tautomeric equilibria in drug discovery and materials science.
The Principle of Tautomerism in Heterocyclic Systems
Tautomerism is a form of isomerism where structures are readily interconvertible, most commonly through the migration of a proton, a phenomenon known as prototropic tautomerism.[3] Unlike resonance structures, tautomers are distinct chemical species with different arrangements of both atoms and electrons, and they exist in a dynamic equilibrium.[4] For drug development professionals, understanding this equilibrium is critical; different tautomers of a drug candidate can exhibit varied binding affinities for a target receptor, possess different metabolic stabilities, and show altered solubility profiles.[2][5]
In heterocyclic compounds like pyrrole derivatives, two primary forms of tautomerism can be observed:
-
Annular Tautomerism: Involves the migration of a proton between two or more ring nitrogen atoms. For a simple pyrrole, this is a degenerate rearrangement.
-
Side-Chain Tautomerism: Occurs when a proton moves between a ring atom and a substituent. A classic example is the keto-enol tautomerism observed in heterocycles with hydroxyl or acyl substituents.[4]
For this compound, the most significant equilibrium is the side-chain tautomerism involving the carbaldehyde group, analogous to keto-enol tautomerism.
Potential Tautomers of this compound
The primary tautomeric equilibrium for this compound involves the aldehyde form (the "keto" analogue) and its corresponding exocyclic enol form.
-
Tautomer A (Aldehyde Form): this compound. This is the canonical representation of the molecule.
-
Tautomer B (Exocyclic Enol Form): (3-methyl-1H-pyrrol-2-yl)methanolene or 2-(hydroxymethylene)-3-methyl-2H-pyrrole. This form features a carbon-carbon double bond extending from the ring and a hydroxyl group.
The equilibrium between these two forms is influenced by electronic effects of the pyrrole ring, the methyl substituent, and critically, the surrounding environment. Intramolecular hydrogen bonding between the pyrrole N-H and the aldehyde oxygen in Tautomer A, or between the enol O-H and the pyrrole nitrogen in Tautomer B, can also play a significant stabilizing role.[6]
Methodologies for Tautomer Analysis
A multi-faceted approach combining spectroscopic and computational techniques is essential for a definitive characterization of a tautomeric system.
Experimental Characterization: Spectroscopic Approaches
Spectroscopic methods allow for the direct observation and quantification of tautomers in solution and the solid state.
NMR is arguably the most powerful tool for studying tautomeric equilibria in solution, as it allows for non-invasive observation without shifting the equilibrium.[1] Distinct signals for each tautomer can often be observed if the rate of interconversion is slow on the NMR timescale.[7]
-
Expertise & Causality: By analyzing spectra in various deuterated solvents (e.g., non-polar CDCl₃, polar aprotic DMSO-d₆, polar protic CD₃OD), one can observe how the equilibrium shifts. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar enol form.[8] The integration of non-overlapping peaks corresponding to each tautomer allows for the direct calculation of their relative populations and the equilibrium constant (KT).[1]
-
Key Diagnostic Signals:
-
¹H NMR: The aldehyde proton in Tautomer A typically appears as a singlet around 9-10 ppm. The enol form (Tautomer B) would show a vinyl proton on the exocyclic double bond and a hydroxyl proton whose shift is solvent-dependent.
-
¹³C NMR: The carbonyl carbon of the aldehyde in Tautomer A exhibits a characteristic resonance at ~180-200 ppm. In Tautomer B, this carbon would be part of a C=C double bond and shift significantly upfield, while the carbon bearing the hydroxyl group would appear in the 140-160 ppm range.
-
Protocol 1: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of this compound at a concentration of ~10-20 mg/mL in a series of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD) in separate NMR tubes.
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra for each sample at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (d1) in ¹H NMR (e.g., 5 seconds) to allow for accurate signal integration.
-
-
Spectral Analysis:
-
Assign the peaks in the spectra to their corresponding tautomeric forms.[1] 2D NMR techniques like HSQC and HMBC can aid in unambiguous assignment.
-
Identify non-overlapping signals unique to each tautomer.
-
Integrate these signals carefully. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
-
Equilibrium Constant Calculation: Calculate KT = [Enol] / [Aldehyde] for each solvent.
UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. Since tautomers possess different chromophoric systems, they will exhibit distinct absorption spectra.[8]
-
Expertise & Causality: The aldehyde form (Tautomer A) and the enol form (Tautomer B) have different conjugation systems, leading to different absorption maxima (λmax). The more extended π-system of the enol tautomer often results in a bathochromic (red) shift compared to the aldehyde.[9] Observing how the spectrum changes in solvents of varying polarity (solvatochromism) provides strong evidence of a shifting tautomeric equilibrium.[10][11]
-
Trustworthiness: While NMR provides precise quantification, UV-Vis is an excellent complementary technique. It is particularly useful for detecting minor tautomers that may be difficult to observe by NMR and for studying very rapid equilibria.[12]
Protocol 2: UV-Vis Solvent-Dependent Study
-
Stock Solution: Prepare a concentrated stock solution of the compound in a volatile, miscible solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents (e.g., hexane, dichloromethane, acetonitrile, ethanol, water) by adding a small aliquot of the stock solution to a cuvette containing the solvent of interest.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.
-
Data Analysis: Compare the λmax values and the overall spectral shapes across the different solvents. Correlate shifts in λmax with solvent polarity parameters to understand which tautomer is stabilized.
Computational Modeling: A Predictive Framework
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful predictive tool for assessing the relative stabilities of tautomers.[8]
-
Expertise & Causality: By calculating the electronic energies of the optimized geometries of each tautomer, we can predict which form is more stable and by how much. To provide a realistic model, these calculations must account for the solvent environment. The Polarizable Continuum Model (PCM) is a widely used and effective method for simulating the bulk electrostatic effects of a solvent.[8][13]
-
Authoritative Grounding: DFT calculations at levels like B3LYP/6-311++G(d,p) have been shown to provide reliable energetic predictions for tautomeric equilibria in heterocyclic systems.[14] These calculations allow for the prediction of thermodynamic parameters (ΔG, ΔH) for the tautomerization process.
Protocol 3: DFT Calculation of Tautomer Stabilities
-
Structure Building: Build the 3D structures of both Tautomer A and Tautomer B using molecular modeling software.
-
Geometry Optimization (Gas Phase): Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT method (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.
-
Solvation Modeling: Using the gas-phase optimized structures, perform a single-point energy calculation or a full re-optimization within a solvent continuum using the PCM model for various solvents (e.g., chloroform, DMSO, water).
-
Energy Analysis:
-
Extract the Gibbs free energies (G) for each tautomer in each environment.
-
Calculate the relative free energy: ΔG = G(Tautomer B) - G(Tautomer A).
-
A negative ΔG indicates that Tautomer B (enol) is more stable, while a positive ΔG indicates Tautomer A (aldehyde) is favored.
-
Sources
- 1. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jst-ud.vn [jst-ud.vn]
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- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Methyl-1H-pyrrole-2-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-methyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document elucidates the physicochemical principles governing its solubility, offers a predictive solubility profile in a range of common organic solvents, and details a rigorous experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic and formulation endeavors.
Introduction: The Significance of Solubility in a Research Context
The solubility of a compound is a critical physical property that dictates its utility in a multitude of scientific applications, from chemical synthesis to drug delivery. For a molecule such as this compound, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies (such as crystallization and chromatography), and formulating stable and bioavailable products. This guide provides the foundational knowledge and practical tools to effectively manage and exploit the solubility of this versatile pyrrole derivative.
Molecular Structure and Physicochemical Properties: The "Why" Behind Solubility
The solubility of this compound is intrinsically linked to its molecular architecture. The molecule consists of a five-membered aromatic pyrrole ring, a methyl group at the 3-position, and a carbaldehyde (formyl) group at the 2-position.
-
Pyrrole Ring: The pyrrole ring itself is a weakly polar aromatic system. The nitrogen heteroatom introduces a dipole moment and possesses a hydrogen atom capable of acting as a hydrogen bond donor.
-
Carbaldehyde Group: The aldehyde functional group is polar due to the electronegativity of the oxygen atom, creating a significant dipole moment. The oxygen atom can also act as a hydrogen bond acceptor.
-
Methyl Group: The methyl group is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule.
The interplay of these functional groups dictates the molecule's overall polarity and its capacity for hydrogen bonding, the primary drivers of solubility in organic solvents. The principle of "like dissolves like" is the cornerstone of predicting solubility; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Hydrogen Bond Donor | Hydrogen Bond Acceptor |
| This compound | C₆H₇NO | 109.13 | Pyrrole ring, Aldehyde, Methyl group | Yes (N-H) | Yes (C=O) |
| Pyrrole-2-carbaldehyde | C₅H₅NO | 95.10 | Pyrrole ring, Aldehyde | Yes (N-H) | Yes (C=O) |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | C₆H₇NO | 109.13 | N-methylated pyrrole ring, Aldehyde | No | Yes (C=O) |
Predicted Solubility Profile of this compound
Qualitative Solubility:
-
High Solubility: Expected in polar aprotic solvents such as acetone and polar protic solvents like ethanol, where both hydrogen bonding and dipole-dipole interactions can occur.[1]
-
Moderate Solubility: Predicted in solvents of intermediate polarity like chloroform and dichloromethane.
-
Low to Negligible Solubility: Anticipated in nonpolar solvents such as hexanes and in highly polar, aqueous environments.
Predicted Quantitative Solubility in Common Organic Solvents:
The following table provides an estimated solubility profile. It is crucial to note that these are predictions and should be experimentally verified for any critical application.
Table 2: Predicted Solubility of this compound at Ambient Temperature (20-25 °C)
| Solvent | Solvent Type | Predicted Solubility Range (g/L) | Rationale for Prediction |
| Acetone | Polar Aprotic | > 100 | Strong dipole-dipole interactions and hydrogen bond accepting capabilities.[1] |
| Ethanol | Polar Protic | > 100 | Capable of both donating and accepting hydrogen bonds, and strong dipole-dipole interactions.[1] |
| Methanol | Polar Protic | 50 - 100 | Similar to ethanol, but slightly higher polarity may slightly reduce solubility of the less polar parts of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Highly polar aprotic solvent with strong hydrogen bond accepting capabilities, known to dissolve a wide range of organic compounds. |
| Chloroform | Weakly Polar | 50 - 150 | Can act as a hydrogen bond donor and has a moderate dipole moment, effectively solvating the molecule. |
| Dichloromethane | Weakly Polar | 50 - 150 | Similar to chloroform, a good solvent for moderately polar compounds. |
| Ethyl Acetate | Moderately Polar Aprotic | 20 - 80 | Good balance of polar and nonpolar characteristics. |
| Toluene | Nonpolar Aromatic | 5 - 20 | Aromatic π-π stacking interactions can contribute to some solubility, but the polarity mismatch limits high solubility. |
| Hexane | Nonpolar | < 1 | Significant polarity mismatch between the solvent and the polar functional groups of the solute. |
| Water | Highly Polar Protic | < 5 | While capable of hydrogen bonding, the nonpolar methyl group and the pyrrole ring limit aqueous solubility. |
Experimental Determination of Solubility: A Validated Protocol
For precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours in the same temperature-controlled environment to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility (S) in g/L using the following formula: S (g/L) = C × DF Where: C = Concentration of the diluted sample determined from the calibration curve (in g/L) DF = Dilution factor
-
Diagram of the Experimental Workflow
Caption: Rationale for solvent selection based on molecular features.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding the interplay of its structural features—the polar aldehyde, the aromatic pyrrole ring, and the nonpolar methyl group—researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. While a predictive solubility profile offers a valuable starting point, the detailed experimental protocol provided herein empowers scientists to determine precise, quantitative solubility data, ensuring the robustness and reproducibility of their work.
References
- Pipzine Chemicals. (n.d.). This compound.
- PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
Sources
An In-depth Technical Guide on the Safe Handling of 3-Methyl-1H-pyrrole-2-carbaldehyde
This guide provides comprehensive safety and handling protocols for 3-methyl-1H-pyrrole-2-carbaldehyde, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory.
Understanding the Hazard Profile
This compound is a substituted pyrrole and an aromatic aldehyde. While some safety data sheets for the closely related pyrrole-2-carboxaldehyde do not classify it as a hazardous substance, others indicate that it can cause skin, eye, and respiratory irritation[1][2][3]. The presence of the aldehyde group and the pyrrole ring are key to its reactivity and potential hazards. Aldehydes are known to be reactive functional groups that can interact with biological macromolecules, leading to irritation.
Causality of Hazards:
-
Skin and Eye Irritation: The aldehyde functional group can react with amine groups in proteins within the skin and eyes, leading to irritation and potential sensitization[2][3]. Prolonged or repeated contact should be avoided.
-
Respiratory Irritation: As a solid with a relatively low melting point, it can form dust or vapors upon heating, which may cause respiratory irritation if inhaled[1][2].
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Engineering Controls and Personal Protective Equipment (PPE)
A risk-based approach should be applied to control exposure. The hierarchy of controls, from most to least effective, is elimination, substitution, engineering controls, administrative controls, and finally, PPE.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area[4]. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[2].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following are minimum requirements for handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing or explosion[5][6][7].
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn[2][8]. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the chemical.
-
Skin and Body Protection: A laboratory coat must be worn and fully buttoned. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary[2][6].
-
Respiratory Protection: Under normal laboratory use with adequate engineering controls, respiratory protection may not be necessary. However, if dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used[2][6].
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling
-
Avoid Personal Contact: Limit all unnecessary personal contact with the chemical. Avoid breathing dust, fumes, gas, mist, vapors, or spray[1][2].
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and washed before reuse[1][3].
-
Grounding: For procedures involving the transfer of powders, consider using explosion-proof equipment and grounding techniques to prevent static discharge[4].
Storage
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place[2][4].
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases[9].
-
Inert Atmosphere: For long-term storage to prevent degradation, consider storing under an inert atmosphere such as nitrogen or argon.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention[2]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists[2][3]. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2][3]. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention[2]. |
Accidental Release Measures
-
Minor Spills: For small spills, wear appropriate PPE, and clean up spills immediately. Use dry cleanup procedures and avoid generating dust. Vacuum or sweep up the material and place it in a sealed, labeled container for disposal[4].
-
Major Spills: For large spills, clear the area of all personnel and move upwind. Alert the emergency response team. Control personal contact by using the appropriate protective equipment. Prevent the spillage from entering drains, sewers, or water courses[4].
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H7NO | [10] |
| Molecular Weight | 109.13 g/mol | [10] |
| Appearance | Solid or liquid (depending on conditions) | [10] |
| Melting Point | 43-46 °C | |
| Boiling Point | 217-219 °C | |
| Flash Point | 106 °C / 222.8 °F | [2] |
| Solubility | Soluble in some organic solvents like ethanol and acetone. Insoluble in water. | [10][11] |
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions[10].
-
Conditions to Avoid: Strong heating, as it can form explosive mixtures with air on intense heating.
-
Incompatible Materials: Strong oxidizing agents and strong bases[9].
-
Hazardous Decomposition Products: Under fire conditions, it can produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[9].
Toxicological Information
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A thorough understanding of its hazard profile, the consistent use of engineering controls and appropriate PPE, and preparedness for emergencies are paramount for ensuring the safety of all laboratory personnel.
References
- Synerzine. (2018, June 22).
- Alfa Aesar. (2025, September 7).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
- The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]
- Pipzine Chemicals. This compound. [Link]
- PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]
- The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde. [Link]
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. uah.edu [uah.edu]
- 9. fishersci.com [fishersci.com]
- 10. This compound | Properties, Uses, Safety Data & Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 11. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: A Deep Dive into the Vilsmeier-Haack Formylation of Pyrroles
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Vilsmeier-Haack reaction, a cornerstone of synthetic chemistry for the formylation of electron-rich heterocyclic compounds like pyrroles. We will dissect the reaction mechanism, provide detailed experimental protocols, and offer practical insights for troubleshooting and optimization.
Introduction: The Significance of Pyrrole Formylation
The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1] The reaction utilizes an electrophilic iminium salt, known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3]
For pyrroles, this reaction is of paramount importance. The resulting formylpyrroles are critical building blocks in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and functional materials. The aldehyde functionality serves as a versatile chemical handle for further transformations. The reaction is highly selective for electron-rich substrates, making it ideal for activated heterocycles like pyrrole, furan, and thiophene.[4][5][6]
The Reaction Mechanism: A Step-by-Step Analysis
The Vilsmeier-Haack reaction proceeds through three principal stages: the formation of the Vilsmeier reagent, the electrophilic attack on the pyrrole ring, and the final hydrolysis to yield the aldehyde.[7]
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[1][4][5][8]
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Stage 2: Electrophilic Aromatic Substitution on Pyrrole
The Vilsmeier reagent, being a relatively weak electrophile, readily reacts with the highly nucleophilic pyrrole ring.[4][5]
Regioselectivity: The Preference for C2 Attack
Electrophilic substitution on pyrrole preferentially occurs at the α-position (C2 or C5).[5] This selectivity is governed by the superior stability of the cationic intermediate (sigma complex) formed during the reaction. When the electrophile attacks the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen, through resonance.[9][10] In contrast, attack at the C3 (β) position results in an intermediate stabilized by only two resonance structures.[9][11] The greater resonance stabilization of the C2-attack intermediate lowers the activation energy for this pathway, making it the kinetically and thermodynamically favored product.[10][11]
The electron-rich π-system of the pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate. A subsequent deprotonation restores aromaticity and yields a substituted iminium salt.
Caption: Electrophilic attack of pyrrole on the Vilsmeier reagent.
Stage 3: Hydrolysis to the Aldehyde
The final step of the reaction is the hydrolysis of the iminium salt during aqueous work-up.[2][8] Water attacks the electrophilic carbon of the iminium ion, and after a series of proton transfers and the elimination of dimethylamine, the final aldehyde product, 2-formylpyrrole, is formed.
Caption: Hydrolysis of the iminium salt to the final aldehyde product.
Experimental Protocol: Synthesis of 2-Formylpyrrole
This protocol outlines a standard procedure for the Vilsmeier-Haack formylation of pyrrole. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents:
-
Pyrrole (freshly distilled)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet.
-
An ice-water bath.
Procedure:
-
Reagent Preparation: In the flame-dried flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath.
-
Formation of Vilsmeier Reagent: To the cooled DMF, add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 20-30 minutes.[12] It is crucial to maintain the temperature below 5 °C during the addition to control the exothermic reaction. A thick, white precipitate of the Vilsmeier reagent may form.
-
Pyrrole Addition: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes. Prepare a solution of pyrrole (1 equivalent) in anhydrous DMF or DCM and add it dropwise to the reaction mixture, again ensuring the temperature remains below 10 °C.
-
Reaction: Once the pyrrole addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated (e.g., to 40-60 °C) and stirred for 1-4 hours.[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (pyrrole) is consumed.
-
Work-up and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture into a beaker containing crushed ice and water.[12] Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-formylpyrrole.
Data Summary and Troubleshooting
| Parameter | Description | Reference |
| Substrates | Electron-rich aromatics and heterocycles (e.g., pyrroles, indoles, furans, anilines, phenols). | [4][5][8] |
| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) are most common. | [2][13] |
| Solvents | Excess DMF often serves as the solvent. Dichloromethane (DCM) or 1,2-dichloroethane can also be used. | [4][13] |
| Temperature | Reagent formation is typically done at 0 °C. The reaction with the substrate can range from room temperature to ~80 °C depending on substrate reactivity. | [3][6] |
| Reaction Time | Typically 1-6 hours, monitored by TLC. | [3][4] |
| Work-up | Aqueous hydrolysis, neutralization, and extraction. | [2][12] |
| Problem | Potential Cause | Solution | Reference |
| Low or No Yield | Moisture in reagents/solvents decomposing the Vilsmeier reagent. | Ensure all glassware is flame-dried and reagents/solvents are strictly anhydrous. | [3] |
| Incomplete reaction. | Increase reaction time or temperature. Monitor carefully by TLC to confirm completion before work-up. | [3] | |
| Dark/Black Tar Formation | Pyrrole is prone to polymerization under strongly acidic conditions. | Maintain low temperatures during reagent addition. Consider N-protection of the pyrrole ring with an electron-withdrawing group to reduce reactivity if necessary. | [11] |
| Formation of Side Products | Diformylation or formylation at the C3 position. | Use stoichiometric amounts of the Vilsmeier reagent. For C3 selectivity, use a sterically bulky N-protecting group (e.g., TIPS) to block the C2/C5 positions. | [11] |
| Reaction with solvent. | Choose an inert solvent like DCM if excess DMF is problematic. | ||
| Difficult Purification | Product is water-soluble or co-elutes with impurities. | Perform thorough extraction. Adjust the polarity of the chromatography eluent system for better separation. |
References
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Vilsmeier-Haack Reaction - NROChemistry. (n.d.). NROChemistry.
- Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia.
- Why does electrophilic substitution in pyrrole occurs at carbon 2? - Quora. (n.d.). Quora.
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps.
- [FREE] Pyrrole undergoes electrophilic substitution at C₂ rather than C₃ of the pyrrole ring. Explain this - brainly.com. (2024, June 3). brainly.com.
- Pyrrole undergoes electrophilic substitution at C-2 position. Explain... - Filo. (n.d.). Filo.
- Why C-2 position in Pyrrole is less reactive than C-3 position in electrophilic substitution reaction? - ChemoSapiens. (2022, July 21). ChemoSapiens.
- Pyrrole-The Vilsmeier Reaction - ChemTube3D. (n.d.). ChemTube3D.
- Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. - ResearchGate. (2025, March). ResearchGate.
- Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole - Canadian Science Publishing. (1980). Canadian Journal of Chemistry, 58(23), 2527-2530.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
- Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles - Scribd. (n.d.). Scribd.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Organic Chemistry: An Indian Journal, 9(5), 187-194.
- 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
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Alternative Synthetic Routes to 3-Methyl-1H-pyrrole-2-carbaldehyde: A Detailed Guide for Researchers
Introduction: The Significance of 3-Methyl-1H-pyrrole-2-carbaldehyde
This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The pyrrole-2-carbaldehyde scaffold is a key structural motif in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[1] The presence of both a reactive aldehyde group and a methylated pyrrole core in this compound offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures and the exploration of novel therapeutic agents.[2][3] Its derivatives are investigated as intermediates in the synthesis of porphyrins and other functional materials.[2] This guide provides a comprehensive overview of alternative synthetic routes to this important compound, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical development.
Strategic Approaches to Synthesis: An Overview
The synthesis of this compound can be approached through two primary strategies:
-
Direct Formylation of a Pre-existing Pyrrole Ring: This involves the introduction of a formyl group onto the 3-methylpyrrole backbone. The Vilsmeier-Haack and Reimer-Tiemann reactions are classical examples of this approach.
-
Construction of the Pyrrole Ring with the Aldehyde Functionality Pre-installed or Generated in situ: This strategy utilizes foundational pyrrole syntheses, such as the Paal-Knorr and Barton-Zard reactions, with appropriately substituted precursors.
This document will delve into the intricacies of these methods, providing detailed protocols for the most viable routes and a comparative analysis to aid in the selection of the most appropriate synthetic strategy based on available resources, desired scale, and purity requirements.
Route 1: Vilsmeier-Haack Formylation of 3-Methylpyrrole
The Vilsmeier-Haack reaction is the most common and generally most effective method for the formylation of electron-rich heterocycles like pyrroles.[4][5] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7] For 3-substituted pyrroles, formylation preferentially occurs at the adjacent C2 position due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate sigma complex.
Mechanistic Rationale
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich pyrrole ring then acts as a nucleophile, attacking the Vilsmeier reagent to form an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.
Caption: Vilsmeier-Haack Reaction Workflow
Detailed Experimental Protocol
Materials:
-
3-Methylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C using an ice-water bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 3-methylpyrrole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The mixture is then heated to reflux for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Extraction and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
| Parameter | Value | Notes |
| Stoichiometry (Vilsmeier Reagent:Pyrrole) | 1.1 : 1.0 | A slight excess of the Vilsmeier reagent ensures complete conversion. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Typical Yield | 70 - 85% | Yields can vary based on the purity of starting materials and reaction scale. |
Route 2: Reimer-Tiemann Formylation of 3-Methylpyrrole (A Cautionary Approach)
The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols and other electron-rich aromatic compounds using chloroform in a basic solution.[8][9] However, its application to pyrroles is often complicated by a competing ring-expansion reaction, known as the Ciamician-Dennstedt rearrangement, which can lead to the formation of 3-halopyridines as major byproducts.[10][11]
Mechanistic Considerations: Formylation vs. Ring Expansion
The reaction proceeds via the formation of dichlorocarbene (:CCl₂) in situ. The highly electrophilic dichlorocarbene can either attack the pyrrole ring leading to formylation after hydrolysis, or it can undergo a [1+2] cycloaddition across a C=C bond of the pyrrole ring. The resulting dichlorocyclopropane intermediate can then rearrange to yield a 3-chloropyridine derivative. For pyrroles, the ring expansion pathway is often favored under standard Reimer-Tiemann conditions.[12][13]
Caption: Competing Pathways in the Reimer-Tiemann Reaction of Pyrroles
General Protocol and Expected Outcome
Due to the prevalence of the ring-expansion side reaction, the Reimer-Tiemann formylation of 3-methylpyrrole is generally not the preferred method for the synthesis of this compound. While modifications to the reaction conditions (e.g., use of phase-transfer catalysts, milder bases) have been explored to improve the yield of the formylated product, the formation of the 3-chloropyridine derivative often remains a significant issue. Researchers attempting this route should be prepared for a complex product mixture and challenging purification.
Route 3: De Novo Synthesis via the Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and highly reliable method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[14][15][16] To synthesize this compound via this route, a suitably functionalized 1,4-dicarbonyl precursor is required.
Proposed Synthetic Pathway
A plausible route would involve the synthesis of a 1,4-dicarbonyl compound bearing a methyl group at the 3-position and a protected aldehyde or a precursor to an aldehyde at the 2-position. For instance, the reaction of 3-methyl-2,5-hexanedione with a suitable aminating agent could theoretically yield 2,5-dimethyl-3-methylpyrrole, which would then require a selective oxidation to introduce the aldehyde. A more direct approach would be to start with a 1,4-dicarbonyl compound already containing the formyl group or a protected equivalent.
Caption: Paal-Knorr Synthesis Approach
Protocol Outline
-
Synthesis of the 1,4-Dicarbonyl Precursor: This is the key challenge of this route and would likely involve a multi-step synthesis.
-
Paal-Knorr Cyclization: The synthesized 1,4-dicarbonyl compound would be reacted with ammonia or an ammonium salt (e.g., ammonium acetate) in a suitable solvent like acetic acid or ethanol, typically with heating.
-
Work-up and Purification: Standard aqueous work-up followed by extraction and chromatographic purification would be employed to isolate the final product.
While conceptually straightforward, the Paal-Knorr synthesis for this specific target is heavily dependent on the accessibility of the required 1,4-dicarbonyl precursor, which may not be commercially available and could require a lengthy synthetic sequence.
Route 4: Modern Approaches - The Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis is a powerful and convergent method for the preparation of pyrroles from a nitroalkene and an α-isocyanoacetate.[17][18] This reaction is particularly useful for accessing polysubstituted pyrroles.
Proposed Synthetic Pathway
To apply the Barton-Zard synthesis to this compound, one would need to start with a nitroalkene that provides the 3-methyl substituent and an isocyanoacetate that can be converted to the 2-carbaldehyde. A plausible disconnection would involve the reaction of 1-nitropropene with an isocyanoacetate derivative that has a protected aldehyde at the alpha position. Subsequent deprotection would yield the target molecule. Alternatively, a standard Barton-Zard reaction to form a pyrrole-2-carboxylate ester, followed by reduction to the alcohol and subsequent oxidation to the aldehyde, presents a viable, albeit longer, route.
Caption: Barton-Zard Synthesis Strategy
Protocol Outline (via Ester Intermediate)
-
Barton-Zard Cyclization: In a suitable solvent such as THF or ethanol, treat a mixture of 1-nitropropene (1.0 equivalent) and ethyl isocyanoacetate (1.1 equivalents) with a non-nucleophilic base like DBU or potassium carbonate at room temperature.
-
Work-up and Purification of the Ester: After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography to obtain the ethyl 3-methyl-1H-pyrrole-2-carboxylate.
-
Reduction to the Alcohol: Reduce the ester to the corresponding alcohol, (3-methyl-1H-pyrrol-2-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
-
Oxidation to the Aldehyde: Oxidize the alcohol to the target aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in a chlorinated solvent.
This route offers good control over the substitution pattern but involves multiple steps after the initial pyrrole ring formation.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | 3-Methylpyrrole, DMF, POCl₃ | Direct, generally high-yielding, and reliable. | Requires anhydrous conditions; POCl₃ is corrosive and moisture-sensitive. |
| Reimer-Tiemann | 3-Methylpyrrole, Chloroform, Base | Uses readily available reagents. | Often results in low yields of the desired product and significant formation of ring-expanded byproducts. |
| Paal-Knorr | Functionalized 1,4-dicarbonyl, Ammonia | High-yielding and reliable for pyrrole formation. | The required 1,4-dicarbonyl precursor is not readily available and requires synthesis. |
| Barton-Zard | 1-Nitropropene, Isocyanoacetate | Convergent and allows for the synthesis of highly substituted pyrroles. | Multi-step if proceeding through an ester intermediate; requires careful handling of isocyanides. |
Characterization Data
The identity and purity of synthesized this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals include a singlet for the methyl group, two coupled doublets for the pyrrole ring protons, a singlet for the aldehyde proton, and a broad singlet for the N-H proton.[19][20]
-
¹³C NMR: Characteristic signals for the aldehyde carbonyl carbon, the pyrrole ring carbons, and the methyl carbon are expected.[21]
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present, typically in the range of 1650-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (109.13 g/mol ) should be observed.
Conclusion
The synthesis of this compound can be achieved through several distinct synthetic strategies. For a direct and efficient synthesis, the Vilsmeier-Haack formylation of 3-methylpyrrole stands out as the most practical and reliable method for laboratory and potential scale-up applications. While the Reimer-Tiemann reaction is a classic formylation method, its propensity to induce ring expansion in pyrroles makes it a less desirable choice. The Paal-Knorr and Barton-Zard syntheses represent powerful de novo approaches to the pyrrole ring system. Although they offer high degrees of flexibility in introducing various substituents, their application to the synthesis of this compound is contingent on the availability or multi-step synthesis of the required precursors. The choice of the optimal synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials, and the tolerance for multi-step sequences.
References
- Amarnath, V., & Amarnath, K. (1991). Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry, 56(24), 6924-6927.
- Karakaplan, M., & Balci, M. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Chemical and Pharmaceutical Research, 4(7), 3563-3570.
- Google Patents. (2002). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- ALL ABOUT CHEMISTRY. (2020). Barton-Zard Pyrrole Synthesis.
- University of Groningen research portal. (n.d.). The Reimer–Tiemann Reaction.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
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- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
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- Exploring the Reimer-Tiemann Reaction: History and Scope. (n.d.).
- SynArchive. (n.d.). Barton-Zard Reaction.
- RACO. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES.
- Wang, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603.
- ResearchGate. (2001). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.
- Ono, N. (2008). BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. HETEROCYCLES, 75(2), 243-279.
- ResearchGate. (1982). The Reimer–Tiemann Reaction.
- Google Patents. (2008). US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
- Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492.
- Gholam-Hossien, D., & Fatemeh, S. (2021). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Journal of Chemical Reviews, 3(1), 1-18.
- PubChem. (n.d.). 1H-pyrrole-3-carbaldehyde.
- Google Patents. (2016). WO 2016/175555 A2.
- J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides.
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Application Notes & Protocols: The Strategic Use of 3-Methyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry
Introduction: The Pyrrole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionate number of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The pyrrole ring is a quintessential example of such a scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it an ideal building block for designing molecules that can effectively bind to enzyme active sites and protein receptors.[1][3]
Within this class of compounds, 3-methyl-1H-pyrrole-2-carbaldehyde emerges as a particularly versatile and valuable synthetic intermediate. Its structure combines the foundational pyrrole nucleus with two key functional handles: a reactive aldehyde group at the C2 position and a methyl group at C3. This specific arrangement allows for a wide array of subsequent chemical transformations, making it a cornerstone reagent for constructing complex molecular architectures, most notably in the development of kinase inhibitors for anticancer therapy.[4][5][6] This guide provides an in-depth exploration of the synthesis and strategic application of this compound, complete with detailed protocols for researchers in drug discovery and development.
Part 1: Synthesis of this compound via Vilsmeier-Haack Formylation
The most direct and widely adopted method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction facilitates the formylation (the addition of a formyl group, -CHO) of electron-rich aromatic and heteroaromatic compounds.[9] The key to this transformation is the in-situ generation of the "Vilsmeier reagent," an electrophilic chloromethyliminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[8][9]
The electron-donating nature of the pyrrole nitrogen activates the ring, making it highly susceptible to electrophilic attack, preferentially at the C2 position.[9] The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Caption: Vilsmeier-Haack Reaction Workflow.
Protocol 1: Synthesis of this compound
This protocol is adapted from the well-established procedure for the formylation of pyrroles.[10]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
3-Methyl-1H-pyrrole
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate trihydrate
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottomed flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, heating mantle.
Procedure:
-
Vilsmeier Reagent Formation: To a three-necked flask fitted with a stirrer, dropping funnel, and condenser, add anhydrous DMF (1.1 eq.). Cool the flask in an ice bath to 0-5 °C. Add POCl₃ (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: This initial reaction is exothermic. Slow, cooled addition is critical to safely form the Vilsmeier reagent and prevent uncontrolled side reactions.
-
-
Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the electrophilic complex.
-
Addition of Pyrrole: Cool the mixture again to 0-5 °C and add anhydrous 1,2-dichloroethane (DCE) as a solvent. Add a solution of 3-methyl-1H-pyrrole (1.0 eq.) in DCE dropwise over 1 hour, maintaining the low temperature.
-
Causality Note: The pyrrole is highly reactive. A slow, cold addition prevents polymerization and ensures regioselective formylation at the more electron-rich C2 position.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 83 °C) for 15-20 minutes. Copious evolution of HCl gas will be observed.
-
Hydrolysis (Work-up): Cool the reaction mixture to room temperature. Prepare a solution of sodium acetate trihydrate (5.5 eq.) in water. Add this aqueous solution cautiously to the reaction mixture. The initial addition may cause vigorous gas evolution.
-
Causality Note: The aqueous sodium acetate solution serves two purposes: it hydrolyzes the iminium intermediate to the aldehyde and neutralizes the highly acidic reaction mixture.
-
-
Reflux: Heat the biphasic mixture to reflux with vigorous stirring for 15 minutes to ensure complete hydrolysis.
-
Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the organic (DCE) layer. Extract the aqueous layer three times with diethyl ether. Combine all organic extracts.
-
Washing: Wash the combined organic layers with a saturated aqueous sodium carbonate solution to remove any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Part 2: Applications in the Synthesis of Bioactive Scaffolds
The true utility of this compound lies in its ability to serve as a launchpad for more complex molecules. The aldehyde functionality is a hub for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
A. Knoevenagel Condensation for Kinase Inhibitor Scaffolds
One of the most powerful applications of this aldehyde is in the synthesis of kinase inhibitors. Many potent tyrosine kinase inhibitors, such as Sunitinib (Sutent®), share a common structural motif: a 3-(pyrrol-2-ylmethylene)indolin-2-one core.[6] This scaffold is readily assembled via a Knoevenagel condensation between a pyrrole-2-carbaldehyde and an appropriate oxindole (indolin-2-one).
The reaction involves the deprotonation of the active methylene group at the C3 position of the oxindole, which then acts as a nucleophile, attacking the electrophilic aldehyde carbon. Subsequent dehydration yields the characteristic exocyclic double bond, creating a conjugated system that is key for binding within the ATP pocket of kinases like VEGFR and PDGFR.[6][11]
Caption: Synthesis of an Indolinone Kinase Inhibitor Scaffold.
Protocol 2: Synthesis of a 3-(3-methyl-1H-pyrrol-2-ylmethylene)indolin-2-one Scaffold
Materials:
-
This compound (1.0 eq.)
-
Substituted indolin-2-one (e.g., 5-fluoroindolin-2-one) (1.0 eq.)
-
Piperidine (catalytic amount, ~0.1 eq.)
-
Ethanol
-
Round-bottomed flask, reflux condenser, magnetic stirrer.
Procedure:
-
Setup: To a round-bottomed flask, add this compound, the substituted indolin-2-one, and ethanol to create a slurry.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Causality Note: Piperidine acts as a base to deprotonate the C3 position of the oxindole, generating the nucleophile required for the condensation reaction. Other bases like pyrrolidine can also be used.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove unreacted starting materials and the catalyst. The product can be further purified by recrystallization if necessary. The resulting solid is the core scaffold for a class of kinase inhibitors.
| Representative Kinase Inhibitor | Target(s) | Therapeutic Area | Pyrrole Origin |
| Sunitinib | VEGFR, PDGFR, c-KIT | Oncology (Renal Cell Carcinoma) | Pyrrole-2-carbaldehyde derivative |
| Semaxanib (SU5416) | VEGFR, PDGFR | Oncology (Investigational) | Pyrrole-2-carbaldehyde derivative[6] |
| Axitinib | VEGFR | Oncology (Renal Cell Carcinoma) | Indazole core, but demonstrates the utility of similar heterocyclic aldehydes |
| NMS-P953 | JAK2 | Oncology (Myeloproliferative disorders) | Pyrrole-3-carboxamide[12] |
B. Condensation with Amines: Formation of Schiff Bases and Heterocycles
The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively.[13] These products are not merely intermediates; they can possess significant biological activity on their own, including antibacterial, antifungal, and anticancer properties.[14][15] Furthermore, these imine-containing structures can serve as precursors for the synthesis of more complex nitrogen-containing heterocycles.
Protocol 3: General Procedure for Schiff Base Formation
Materials:
-
This compound (1.0 eq.)
-
A primary amine (e.g., aniline derivative) (1.0 eq.)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottomed flask, magnetic stirrer.
Procedure:
-
Dissolution: Dissolve this compound in ethanol in a round-bottomed flask.
-
Amine Addition: Add the primary amine to the solution, followed by a few drops of glacial acetic acid.
-
Causality Note: The acid catalyzes the reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating for 1-3 hours. The reaction progress can be monitored by TLC.
-
Isolation: The resulting Schiff base often precipitates upon formation or after cooling. It can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the exceptional reactivity of its aldehyde group provide a reliable and efficient entry point to a vast chemical space. As demonstrated, its primary utility lies in the construction of privileged scaffolds, most notably the 3-(pyrrol-2-ylmethylene)indolin-2-one core essential for a generation of life-saving kinase inhibitors. The protocols and applications detailed herein underscore its strategic importance and provide a practical guide for researchers aiming to leverage this powerful intermediate in the design and synthesis of novel therapeutic agents.
References
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- MedChemComm (RSC Publishing). 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives as novel Raf kinase inhibitors.
- ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
- Organic Syntheses. Pyrrole-2-carboxaldehyde.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. Pyrrole‐3‐carboxaldehyde derivatives and SAR activity.
- NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- ACS Publications. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation.
- NIH. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
- Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview.
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- RJPT. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives.
- Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents.
- PubMed. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- PubMed. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors.
- RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
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- PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
- PubMed Central. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates.
- Semantic Scholar. Synthesis and Anticancer Evaluation of Novel Pyrrole-pyrido[2,3-d] pyrimidine-based compounds as Thymidylate Synthase Inhibitors.
- MDPI. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity.
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- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
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- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols: 3-Methyl-1H-pyrrole-2-carbaldehyde as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Functionalized Pyrrole
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional dyes.[1][2] 3-Methyl-1H-pyrrole-2-carbaldehyde emerges as a particularly valuable building block due to the strategic placement of its functional groups. The aldehyde at the C2 position is a versatile handle for a wide array of chemical transformations, while the methyl group at C3 provides steric and electronic influence, guiding reactivity and modifying the properties of downstream products.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth application notes and validated protocols for leveraging this compound in key synthetic operations. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is paramount for safe and effective use.
| Property | Value | Reference |
| CAS Number | 24014-18-4 | |
| Molecular Formula | C₆H₇NO | [3] |
| Molecular Weight | 109.13 g/mol | [3] |
| Appearance | Typically a solid or oil | - |
| Solubility | Soluble in common organic solvents like ethanol, DCM, THF | - |
Safety & Handling:
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Store in a cool, dry place away from oxidizing agents.
-
Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Synthesis of the Building Block: Vilsmeier-Haack Formylation
The most common and efficient method for introducing a formyl group at the electron-rich C2 position of a pyrrole is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[6][7]
Causality of the Mechanism: The pyrrole ring is highly activated towards electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that selectively attacks the C2 position, which is the most nucleophilic site. A subsequent hydrolysis step during aqueous workup converts the resulting iminium salt into the desired aldehyde.[6]
Caption: Vilsmeier-Haack formylation of 3-methylpyrrole.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Pyrrole Addition: Dissolve 3-methyl-1H-pyrrole (1.0 equiv.) in a minimal amount of DMF or dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9 to hydrolyze the iminium salt intermediate.[4]
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield pure this compound.
Key Application: Knoevenagel Condensation for C=C Bond Formation
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[8] this compound is an excellent substrate for this transformation, leading to α,β-unsaturated products that are valuable intermediates in drug discovery.[9][10]
Causality of the Mechanism: The reaction is typically catalyzed by a weak base, such as piperidine or L-proline.[9][11] The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the pyrrole aldehyde. A subsequent dehydration step yields the final condensed product.[8] Using a mild base is crucial to prevent competitive self-condensation of the aldehyde.
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Exploring the Synthetic Versatility of the Aldehyde Group in 3-Methyl-1H-pyrrole-2-carbaldehyde
Introduction: The Pyrrole Aldehyde as a Versatile Synthetic Hub
3-Methyl-1H-pyrrole-2-carbaldehyde is a pivotal building block in synthetic organic chemistry and medicinal chemistry.[1] Its structure, featuring an aldehyde group at the C2 position adjacent to a methyl group at C3 on an electron-rich pyrrole ring, offers a unique platform for a diverse array of chemical transformations. The pyrrole nucleus is a common scaffold in numerous natural products and pharmacologically active compounds, exhibiting anticancer and antimicrobial properties.[2] The aldehyde functionality serves as a versatile chemical handle, enabling carbon-carbon bond formation, oxidation to carboxylic acids, reduction to alcohols, and construction of nitrogen-containing derivatives like imines.
This guide provides an in-depth exploration of the key reactions targeting the aldehyde group of this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers in academia and the pharmaceutical industry. The methodologies described herein are designed to be robust and adaptable, serving as a foundational resource for the synthesis of novel pyrrole-containing entities.
Section 1: Carbon-Carbon Bond Forming Reactions
The ability to extend the carbon skeleton from the aldehyde group is fundamental to creating molecular complexity. Condensation reactions like the Knoevenagel and Wittig are powerful tools for this purpose.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration to yield a substituted alkene.[3] This reaction is exceptionally valuable for synthesizing α,β-unsaturated products from pyrrole aldehydes, which are key intermediates for various heterocyclic systems and potential Michael acceptors in drug design.[4] The reaction is typically catalyzed by a weak base, such as piperidine, which is sufficient to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[3]
The mechanism involves three key steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound.
-
Nucleophilic Addition: The resulting enolate attacks the electrophilic carbonyl carbon of the pyrrole aldehyde.
-
Dehydration: The intermediate alcohol undergoes elimination of water to form the final conjugated product.
Caption: General mechanism of the Knoevenagel condensation.
This protocol details the synthesis of 2-((3-methyl-1H-pyrrol-2-yl)methylene)malononitrile, a versatile intermediate.
-
Materials:
-
This compound (1.0 mmol, 109.13 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Piperidine (0.1 mmol, 9.9 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL), magnetic stirrer, condenser
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.1 mmol).
-
Add ethanol (10 mL) and stir the mixture until all solids are dissolved.
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution using a micropipette.
-
Causality Insight: Piperidine is a sufficiently strong base to generate the malononitrile carbanion but mild enough to prevent side reactions with the aldehyde or the pyrrole ring.
-
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to yield the desired 2-((3-methyl-1H-pyrrol-2-yl)methylene)malononitrile.
-
| Active Methylene Compound | Base Catalyst | Solvent | Reaction Time (Approx.) | Typical Yield |
| Malononitrile | Piperidine | Ethanol | 3-5 hours | >90% |
| Barbituric Acid | Piperidine | Ethanol | 6-8 hours (Reflux) | 85-95%[4] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 4-6 hours | 80-90%[4] |
| Meldrum's Acid | None/Weak Base | Dichloromethane | 2-4 hours | >90% |
The Wittig Reaction: Aldehyde to Alkene Conversion
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes or ketones to alkenes.[5][6] The reaction involves a phosphonium ylide (Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.[6] This method is highly effective for introducing a methylene group or other substituted vinyl groups onto the pyrrole core.[7]
The process is typically a two-step, one-pot procedure: 1) formation of the ylide from its corresponding phosphonium salt, and 2) reaction of the ylide with the aldehyde.
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Electrophilic Substitution Reactions on 3-Methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Methyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry and materials science. The pyrrole nucleus, being an electron-rich aromatic system, is highly susceptible to electrophilic substitution, allowing for the introduction of a wide array of functional groups. However, the regiochemical outcome of these substitutions on the this compound scaffold is governed by the interplay of the electronic and steric effects of the pre-existing methyl and carbaldehyde substituents. This guide provides a detailed technical overview of the theoretical principles and practical protocols for performing electrophilic substitution reactions on this specific pyrrole derivative.
Theoretical Considerations: Regioselectivity
The pyrrole ring is inherently more reactive towards electrophiles than benzene. Electrophilic attack is favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion).[1][2] In the case of this compound, the scenario is more complex due to the presence of two substituents with opposing electronic effects.
-
The 2-Carbaldehyde Group (-CHO): This is an electron-withdrawing group (EWG) and acts as a deactivating meta-director.
-
The 3-Methyl Group (-CH₃): This is an electron-donating group (EDG) and serves as an activating ortho-, para-director.
The directing influences of these two groups on the remaining unsubstituted positions (C4 and C5) are as follows:
-
C4-position: This position is ortho to the activating methyl group and meta to the deactivating carbaldehyde group. Both groups, therefore, direct towards this position.
-
C5-position: This position is para to the activating methyl group.
Considering the inherent higher reactivity of the α-position (C5) in pyrroles, electrophilic substitution is anticipated to predominantly occur at the C5 position . Substitution at the C4 position is also plausible, and the product distribution may be influenced by the specific reaction conditions and the nature of the electrophile.
Diagram: Directing Effects on this compound
Caption: Directing effects of substituents on the pyrrole ring.
Experimental Protocols
The following protocols are provided as a guide for performing various electrophilic substitution reactions on this compound. It is crucial to note that while some of these protocols are based on reactions performed on closely related substrates, they serve as a robust starting point for optimization. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Halogenation: Bromination at the C5 Position
The synthesis of 3-methyl-5-bromopyrrole-2-carboxaldehyde has been reported, confirming the feasibility of halogenation at the C5 position.[3] A common and effective method for the selective bromination of activated pyrroles involves the use of N-bromosuccinimide (NBS).
Protocol: Synthesis of 5-Bromo-3-methyl-1H-pyrrole-2-carbaldehyde
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of NBS (1.0 eq.) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled pyrrole solution over 20-30 minutes, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to warm to room temperature and then quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 5-bromo-3-methyl-1H-pyrrole-2-carbaldehyde.
-
Nitration
The nitration of pyrroles requires mild conditions to avoid polymerization and degradation. A common reagent for this transformation is nitric acid in acetic anhydride.
Proposed Protocol: Synthesis of 5-Nitro-3-methyl-1H-pyrrole-2-carbaldehyde
-
Materials:
-
This compound
-
Acetic anhydride
-
Fuming nitric acid
-
Ice-salt bath
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq.) in acetic anhydride.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid (1.0 eq.) in acetic anhydride dropwise, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the nitrated product.
-
Sulfonation
Sulfonation of pyrroles can be achieved using the sulfur trioxide-pyridine complex, which is a milder sulfonating agent than fuming sulfuric acid.
Proposed Protocol: Synthesis of 2-Formyl-3-methyl-1H-pyrrole-5-sulfonic acid
-
Materials:
-
This compound
-
Sulfur trioxide-pyridine complex
-
Anhydrous pyridine
-
Sodium hydroxide solution
-
-
Procedure:
-
In a flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Add the sulfur trioxide-pyridine complex (1.1 eq.) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC (using a suitable developing system for polar compounds).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to ~7-8 with a sodium hydroxide solution.
-
The product may precipitate or can be isolated by techniques suitable for polar, water-soluble compounds.
-
Friedel-Crafts Acylation
Friedel-Crafts reactions on pyrroles can be challenging due to the high reactivity of the ring. However, acylation is generally more successful than alkylation as the resulting acyl group deactivates the ring towards further substitution. The use of milder Lewis acids or specific reaction conditions is often necessary. A patent describes the Friedel-Crafts alkylation of pyrrole-2-carbaldehyde, suggesting that acylation should also be feasible.[4]
Proposed Protocol: Synthesis of 5-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde
-
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄) or another mild Lewis acid
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and acetic anhydride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add TiCl₄ (1.1 eq., e.g., as a 1.0 M solution in DCM) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the acylated pyrrole.
-
Data Summary Table
| Reaction Type | Electrophile/Reagent | Predicted Major Product | Key Conditions |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-3-methyl-1H-pyrrole-2-carbaldehyde | Anhydrous THF, -78 °C |
| Nitration | HNO₃ / Acetic Anhydride | 5-Nitro-3-methyl-1H-pyrrole-2-carbaldehyde | Acetic anhydride, -10 °C |
| Sulfonation | SO₃-Pyridine complex | 2-Formyl-3-methyl-1H-pyrrole-5-sulfonic acid | Pyridine, 80-90 °C |
| Acylation | Acetic Anhydride / TiCl₄ | 5-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde | Anhydrous DCM, 0 °C to r.t. |
Experimental Workflow Diagram
Caption: Generalized workflow for electrophilic substitution.
Trustworthiness and Validation
The protocols provided herein are based on established principles of organic chemistry and documented procedures for similar compounds.[3][4] For each reaction, it is imperative to validate the identity and purity of the products through standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions during chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, paying close attention to the shifts and coupling patterns of the aromatic protons to verify the position of substitution.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (via high-resolution mass spectrometry).
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
By systematically applying these analytical methods, researchers can ensure the integrity of their experimental results and confidently proceed with subsequent synthetic steps or biological evaluations.
References
- Muchowski, J. M., & Naef, R. (1984). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents by bromine-lithium exchange of 2-bromo-6-(diisopropylamino)-1-azafulvene derivatives. Helvetica Chimica Acta, 67(4), 1168-1172.
- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
- Pearson. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.
- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- Organic Syntheses. Pyrrole-2-carboxaldehyde.
Sources
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 3-Methyl-1H-pyrrole-2-carbaldehyde
Introduction: The pyrrole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its electron-rich nature and versatile reactivity make it a "privileged scaffold" for developing therapeutic agents across various domains, including anti-inflammatory, anti-cancer, and anti-viral applications.[2][3] Within the vast family of pyrrole derivatives, 3-methyl-1H-pyrrole-2-carbaldehyde stands out as a particularly valuable and versatile starting material.[4] Its specific substitution pattern—an aldehyde at the C2 position flanked by a methyl group at C3—provides a unique combination of steric and electronic properties that can be strategically exploited to construct complex molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its transformation into key intermediates for clinically relevant pharmaceuticals, most notably in the synthesis of tyrosine kinase inhibitors. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: The Vilsmeier-Haack Formylation - A Gateway to Pyrrole-2-Carbaldehydes
While our focus is on the applications of this compound, understanding its primary synthesis route provides crucial context. The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich heterocycles like pyrroles.[5][6][7][8]
Mechanism Insight: The reaction involves an electrophilic aromatic substitution. N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to form the electrophilic Vilsmeier reagent, a chloromethyliminium salt.[6] The electron-donating nitrogen atom in the pyrrole ring activates the C2 position, making it highly susceptible to attack by this relatively weak electrophile.[6] Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.[5][9] This regioselectivity is a key advantage, reliably installing the aldehyde at the desired position for subsequent transformations.
Caption: Vilsmeier-Haack reaction workflow for pyrrole formylation.
Part 2: Core Application - Synthesis of Indolin-2-one Based Kinase Inhibitors
A major application of substituted pyrrole-2-carbaldehydes is in the synthesis of kinase inhibitors, a class of targeted cancer therapies.[10] The 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold is the central pharmacophore for several potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[11][12] The groundbreaking drug Sunitinib (Sutent®), used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), is the archetypal example derived from this synthetic strategy.[12]
Workflow: Knoevenagel Condensation for the Sunitinib Core
The key synthetic step is a base-catalyzed Knoevenagel-type condensation between a pyrrole-2-carbaldehyde derivative and a 5-fluoro-2-oxindole.[13] This reaction forges the critical C-C double bond that links the two heterocyclic systems.
Caption: Experimental workflow for Sunitinib precursor synthesis.
Protocol 1: Synthesis of Ethyl 5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol describes the direct condensation to form a key intermediate in many Sunitinib synthesis routes.[14]
Rationale: The reaction utilizes a weak organic base (piperidine or pyrrolidine) as a catalyst.[13][14] This is sufficient to deprotonate the acidic C3 methylene group of the oxindole, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the pyrrole-2-carbaldehyde. Subsequent dehydration yields the thermodynamically stable conjugated product. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.[14]
Materials:
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
5-Fluoroindolin-2-one
-
Ethanol (Absolute)
-
Piperidine or Pyrrolidine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-fluoroindolin-2-one (1.0 eq).
-
Add ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.2 eq).
-
Add absolute ethanol to achieve a concentration of approximately 0.2 M with respect to the 5-fluoroindolin-2-one.
-
Add the basic catalyst, piperidine or pyrrolidine (0.1-0.2 eq), to the suspension.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Once complete, cool the reaction mixture to room temperature and then further in an ice bath for 1-2 hours to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to yield the desired intermediate as a solid.
Data Summary:
| Parameter | Typical Value | Reference |
| Yield | 75-90% | [13][14] |
| Appearance | Yellow to Orange Solid | - |
| Purity (HPLC) | >99% after recrystallization | [13] |
Part 3: Advanced Application - Building Pyrrolo[2,3-d]pyrimidine Scaffolds
The aldehyde functionality of this compound is also a powerful handle for constructing fused heterocyclic systems. Pyrrolo[2,3-d]pyrimidines are of significant interest as they act as deaza-isosteres of adenine, the core of ATP.[15] This structural mimicry allows them to function as potent, ATP-competitive kinase inhibitors for various therapeutic targets.[15]
Conceptual Pathway: Cyclocondensation Strategy
A common strategy involves the condensation of the pyrrole-2-carbaldehyde with a suitably functionalized pyrimidine precursor, such as a 6-aminouracil derivative. This type of reaction builds the second ring onto the pyrrole core in a convergent manner.
Caption: Logical pathway for synthesis of a pyrrolo[2,3-d]pyrimidine core.
Protocol 2: Conceptual Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative
This protocol outlines a general, plausible approach for the synthesis of a polyfunctionalized pyrrolo[2,3-d]pyrimidine.[16]
Rationale: This multicomponent reaction strategy leverages the reactivity of the aldehyde and the nucleophilicity of the amino group on the uracil derivative.[16] The initial step is likely the formation of an imine or enamine intermediate, followed by an intramolecular cyclization. An oxidative step, either spontaneous via air oxidation or promoted by an added oxidant, would then lead to the final aromatic fused-ring system. The choice of an acidic or basic catalyst and a high-boiling solvent like acetic acid or DMF facilitates both the initial condensation and the subsequent dehydration/cyclization steps.
Materials:
-
This compound
-
6-Amino-1,3-dimethyluracil
-
Glacial Acetic Acid or DMF
-
Oxidizing agent (optional, e.g., air, DDQ)
Procedure:
-
In a suitable reaction vessel, combine this compound (1.0 eq) and 6-amino-1,3-dimethyluracil (1.0 eq).
-
Add a high-boiling solvent such as glacial acetic acid or DMF.
-
Heat the mixture to a temperature between 100-140 °C.
-
Stir the reaction for 6-24 hours, monitoring for the formation of the product by TLC or LC-MS. If required, bubble air through the mixture or add a chemical oxidant in the final stages to facilitate aromatization.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure pyrrolo[2,3-d]pyrimidine derivative.
References
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
- THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Banwell, M. G., & Lan, P. (2020). [Source Document]
- Bioactive pyrrole-based compounds with target selectivity. Fravolini, A., et al. (2020). PubMed Central.[Link]
- Recent synthetic and medicinal perspectives of pyrroles: An overview. Kaur, R., et al. (2017). J Pharm Chem Chem Sci.
- Selected drugs containing pyrrole core.
- An improved synthesis of sunitinib malate via a solvent-free decarboxyl
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold.
- 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives as novel Raf kinase inhibitors. (2012). MedChemComm.
- This compound. Pipzine Chemicals. [Link]
- A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU, Nanyang Technological University.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Source Document]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. (2025).
- CN101333215A - A kind of synthetic method of sunitinib base.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023).
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
- Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
- Synthetic approaches for pyrrole-3-carbaldehydes.
- CN103319392A - Preparation method of sunitinib intermediate.
- WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.[Source Document]
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. (2011). Syrris.
- Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. (2014). PubMed.[Link]
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: A Key Intermediate for Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed.[Link]
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role of 3-methyl-1H-pyrrole-2-carbaldehyde in the synthesis of porphyrins
An In-Depth Guide to the Strategic Use of 3-Methyl-1H-pyrrole-2-carbaldehyde in Porphyrin Synthesis
Authored by: A Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed examination of this compound as a strategic precursor in the synthesis of porphyrins. We will move beyond simple procedural lists to explore the causality behind its application, detailing how its unique structure allows for the rational design of complex, asymmetrically substituted porphyrin macrocycles.
Section 1: Application Notes & Scientific Rationale
The Porphyrin Macrocycle: A Platform for Innovation
Porphyrins are a class of tetrapyrrole compounds that are fundamental to numerous biological processes, forming the core of heme in hemoglobin and chlorophyll in plants.[1][2] Their unique electronic and photophysical properties, combined with their capacity for synthetic modification, have made them invaluable in diverse fields such as photodynamic therapy (PDT), catalysis, and materials science.[2][3][4]
The synthesis of meso-substituted porphyrins is most commonly achieved through the acid-catalyzed condensation of pyrroles with aldehydes.[5][6][7] Seminal methods developed by Rothemund, Adler-Longo, and Lindsey have provided the foundation for this chemistry.[7][8] However, the statistical condensation of simple pyrrole with one or more aldehydes often leads to a mixture of products, necessitating laborious purification.[9] To achieve regiochemical control and synthesize porphyrins with specific substitution patterns, more sophisticated strategies involving pre-functionalized building blocks are required. This is where this compound emerges as a key player.
Strategic Advantages of this compound
The utility of this molecule lies in the specific placement of its functional groups, which allows for precise control over the final porphyrin structure.
-
The β-Methyl Group: Unlike meso-substituents, which are introduced via the aldehyde component, the methyl group on this precursor is located at a β-pyrrolic position. Substituents at the β-positions can significantly modulate the electronic properties and conformation of the porphyrin macrocycle without sterically encumbering the meso-positions.[10][11][12] This allows for the fine-tuning of the molecule's photophysical characteristics, redox potentials, and solubility. The introduction of this methyl group ensures the resulting porphyrin is inherently asymmetric, a crucial feature for mimicking natural systems or creating advanced materials.[10][13]
-
The 2-Carbaldehyde Group: The aldehyde functionality at the C2 position of the pyrrole ring is a primary reactive site. It participates in condensation reactions to form the methine bridges (the meso-carbons) of the porphyrin ring. However, rather than being a standalone aldehyde component, its attachment to the pyrrole ring makes it an integral part of a building block used in multi-step, rational syntheses.
Causality in Experimental Design: The "2+2" MacDonald-Type Condensation
A predominant and powerful strategy for synthesizing asymmetrically substituted porphyrins is the MacDonald "2+2" condensation.[14][15] This approach involves the reaction of a dipyrromethane with a dipyrromethane-dicarbinol (or dialdehyde). The use of this compound is particularly well-suited for creating the specialized dipyrromethane precursors required for this method.
Workflow Logic:
-
Dipyrromethane Synthesis: this compound can be reacted with an excess of a different, unsubstituted pyrrole under mild acid catalysis. The aldehyde is activated by the acid, making it susceptible to electrophilic substitution by the electron-rich pyrrole. This forms an asymmetrical dipyrromethane.
-
Condensation & Cyclization: This newly synthesized dipyrromethane can then be reacted with a second dipyrromethane component (often a dicarbinol) under stronger acidic conditions and high dilution. High dilution is critical to favor the intramolecular cyclization that forms the porphyrinogen macrocycle over intermolecular polymerization, which leads to unwanted side products.[16]
-
Oxidation: The resulting porphyrinogen is a reduced, non-aromatic intermediate. A crucial final step is its oxidation to the stable, highly conjugated, and aromatic porphyrin.[17] This is typically achieved with a high-potential quinone like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.[17]
This rational, stepwise approach provides precise control over the placement of substituents, enabling the synthesis of complex A₂B₂- or AB₃-type porphyrins that are inaccessible through statistical methods.[14][18]
Section 2: Experimental Protocols & Data
The following protocols are presented as instructional frameworks. Researchers should adapt them based on the specific reactivity of their chosen substrates and optimize conditions as necessary.
Protocol 1: Synthesis of an Asymmetrical Dipyrromethane Precursor
This protocol details the synthesis of 5-(3-methyl-1H-pyrrol-2-yl)-dipyrromethane, a key intermediate.
Objective: To prepare an asymmetrical dipyrromethane using this compound.
Materials:
-
This compound
-
Pyrrole (freshly distilled)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Sodium sulfate or Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add a large excess of freshly distilled pyrrole (10-20 eq). The excess pyrrole serves as both reactant and solvent, minimizing self-condensation of the aldehyde.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of TFA (e.g., 0.01 eq) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 15-30 minutes. Monitor the consumption of the aldehyde by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove excess pyrrole and solvent.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure dipyrromethane.
Protocol 2: "2+2" MacDonald Condensation for an A₂B₂-Porphyrin
Objective: To synthesize a trans-A₂B₂-porphyrin using the dipyrromethane from Protocol 1 and a second dipyrromethane-dicarbinol.
Materials:
-
Dipyrromethane from Protocol 1 (1.0 eq)
-
5-Phenyldipyrromethane-dicarbinol (1.0 eq) (or another suitable dipyrromethane dicarbinol/dialdehyde)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile or Dichloromethane (high purity, anhydrous)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
DCM/Hexanes solvent system
Procedure:
-
In a large three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a large volume of anhydrous acetonitrile or DCM. The high dilution (concentration of reactants ~10⁻³ M) is critical.[16]
-
In separate flasks, dissolve the dipyrromethane from Protocol 1 and 5-phenyldipyrromethane-dicarbinol in the reaction solvent.
-
Add both solutions to the dropping funnels.
-
Add the acid catalyst (TFA, ~2-3 eq relative to dipyrromethanes) to the main reaction flask.
-
Add the two dipyrromethane solutions dropwise and simultaneously to the stirred, acidified solvent over several hours.
-
After the addition is complete, stir the reaction mixture in the dark at room temperature for an additional 1-2 hours.
-
Add the oxidizing agent, DDQ (~3 eq), to the reaction mixture and stir for another 1-2 hours, or until the characteristic Soret band of the porphyrin appears stable in the UV-Vis spectrum. The solution should turn a deep purple/red.
-
Quench the reaction by adding a small amount of triethylamine to neutralize the acid.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by passing it through a silica gel plug to remove baseline impurities, eluting with DCM.
-
Perform a final purification using column chromatography on silica gel with a DCM/hexanes solvent system to isolate the pure A₂B₂-porphyrin.
Data Summary: Representative Reaction Parameters
| Step | Precursor(s) | Catalyst | Solvent | Key Condition | Oxidant | Typical Yield |
| Dipyrromethane Synthesis | This compound + Pyrrole | TFA (cat.) | DCM / excess Pyrrole | Room Temp | N/A | 50-70% |
| "2+2" Porphyrin Synthesis | Dipyrromethane + Dipyrromethane-dicarbinol | TFA | DCM or Acetonitrile | High Dilution | DDQ | 15-40% |
Yields are highly dependent on the specific substrates and reaction scale.
Section 3: Visualized Workflows
General Porphyrin Synthesis
Caption: Workflow for a rational A₂B₂-porphyrin synthesis.
References
- Two-step Mechanochemical Synthesis of Porphyrins.
- The two-step mechanochemical synthesis of porphyrins.
- Large-Scale Green Synthesis of Porphyrins.
- Rothemund-Lindsey Porphyrin Synthesis.
- Large-Scale Green Synthesis of Porphyrins. ACS Omega.
- Rothemund reaction. Wikipedia.
- Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview.
- Syntheses and Functionalizations of Porphyrin Macrocycles.
- Rational Synthesis of Meso-Substituted Porphyrins Bearing One Nitrogen Heterocyclic Group. pubs.acs.org.
- The Synthesis of Meso-Substituted Porphyrins (1993). Semanticscholar.org.
- Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Royal Society of Chemistry.
- β-Pyrrole functionalized porphyrins: Synthesis, electronic properties, and applic
- β-Pyrrole functionalized porphyrins: Synthesis, electronic properties, and applications in sensing and DSSC.
- Synthesis of asymmetrically meso-substituted porphyrins bearing amino groups as potential c
- β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives.
- Emerging applications of porphyrins in photomedicine.
- Porphyrins with exocyclic rings. 16.
- Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging.
- Porphyrin-based compounds and their applications in materials and medicine.
- Porphyrin-Based Compounds: Synthesis and Application.
- 10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes.
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- 3. Emerging applications of porphyrins in photomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Rothemund reaction - Wikipedia [en.wikipedia.org]
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- 13. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Porphyrins with exocyclic rings. 16. Synthesis and spectroscopic characterization of fluoranthoporphyrins, a new class of highly conjugated porphyrin chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 3-methyl-1H-pyrrole-2-carbaldehyde for Biological Screening
Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery
The pyrrole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] It is a "privileged scaffold," appearing in a multitude of natural products and synthetic drugs, including notable agents with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4] Its prevalence in biologically active molecules stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. The compound 3-methyl-1H-pyrrole-2-carbaldehyde is a particularly attractive starting material for generating a library of diverse chemical entities for biological screening. The aldehyde group at the C2 position is a versatile chemical handle, amenable to a wide array of chemical transformations, allowing for the systematic exploration of the chemical space around the core pyrrole structure. This document provides a detailed guide for the derivatization of this scaffold, focusing on robust and scalable reactions suitable for creating a compound library for high-throughput screening.
Core Derivatization Strategies
The strategic derivatization of this compound focuses on reactions that are high-yielding, tolerant of a diverse range of reactants, and produce compounds with varied physicochemical properties. This allows for a comprehensive exploration of structure-activity relationships (SAR). We will detail three primary, high-utility transformations: the Knoevenagel Condensation, the Wittig Reaction, and Reductive Amination.
Knoevenagel Condensation: Synthesizing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[5] This reaction is particularly valuable in drug discovery as the resulting α,β-unsaturated carbonyl or nitrile moieties can act as Michael acceptors.[6] This feature can be exploited to design targeted covalent inhibitors that form a bond with nucleophilic residues, such as cysteine, in protein active sites.[6]
Scientific Rationale
The reaction proceeds via the deprotonation of the active methylene compound by a base (e.g., piperidine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the pyrrole-2-carbaldehyde. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product.[5] The choice of the active methylene compound allows for the introduction of a wide variety of functional groups, thereby tuning the electronic and steric properties of the final molecule.
Caption: Workflow for Knoevenagel Condensation.
Protocol 1: Knoevenagel Condensation
This protocol is adapted from a general procedure for the condensation of aldehydes with active methylene compounds.[7][8]
Materials:
-
This compound
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)
-
Piperidine
-
Ethanol (absolute)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC equipment.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol).
-
Add the active methylene compound (1.0-1.1 mmol) and ethanol (10-15 mL).
-
To the stirring mixture, add a catalytic amount of piperidine (0.1 mmol, ~10 mol%).
-
Reaction: Heat the mixture to reflux and stir vigorously. For room temperature reactions, stir in a sealed flask.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove residual reactants. Dry the product under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
| Active Methylene Compound | Catalyst | Solvent | Conditions | Typical Time |
| Malononitrile | Piperidine (10 mol%) | Ethanol | Room Temp | 2-4 h |
| Ethyl Cyanoacetate | Piperidine (10 mol%) | Ethanol | Room Temp | 4-6 h |
| Barbituric Acid | Piperidine (10 mol%) | Ethanol | Reflux | 6-8 h |
| Table 1: Recommended Conditions for Knoevenagel Condensation. |
Wittig Reaction: Olefination for Scaffold Extension
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[9][10] It employs a phosphorus ylide (Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond. This reaction is highly reliable and offers excellent control over the location of the newly formed double bond, making it superior to many elimination-based methods.[3] For library synthesis, this allows for the introduction of a diverse array of vinyl, styryl, and other unsaturated moieties.
Scientific Rationale
The reaction begins with the preparation of a phosphonium ylide. This is typically achieved by reacting triphenylphosphine with an alkyl halide to form a phosphonium salt, which is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the nucleophilic ylide.[10] The ylide then attacks the aldehyde, proceeding through a cycloaddition mechanism to form a transient four-membered oxaphosphetane intermediate.[11] This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[11] The stereochemical outcome (E/Z isomerism) of the alkene is influenced by the stability of the ylide.[11]
Caption: Workflow for the Wittig Reaction.
Protocol 2: Wittig Reaction with a Non-stabilized Ylide
This protocol describes a general procedure for the reaction with a non-stabilized ylide, which typically favors the Z-alkene.[1]
Materials:
-
This compound
-
Appropriate alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard anhydrous reaction setup (oven-dried glassware, nitrogen/argon atmosphere).
Procedure:
-
Ylide Generation: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the alkyltriphenylphosphonium halide (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise via syringe. A color change (typically to orange or deep red) indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous THF (~2 mL) and add it dropwise to the cold ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours (monitor by TLC).
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Ylide Type | Typical Base | Stereoselectivity | Reactivity with Ketones |
| Non-stabilized (R=alkyl) | n-BuLi, NaH, NaHMDS | Z-alkene favored | High |
| Stabilized (R=CO₂R, CN) | NaOEt, K₂CO₃ | E-alkene favored | Lower; often requires heating |
| Table 2: General Characteristics of Wittig Reagents.[11][12] |
Reductive Amination: Accessing Diverse Amine Derivatives
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[13] This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[14] This reaction is a workhorse in medicinal chemistry for its broad substrate scope, allowing the introduction of primary and secondary amines, which can serve as key pharmacophoric features or as handles for further functionalization.
Scientific Rationale
The reaction begins with the condensation of this compound with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then dehydrates to form a positively charged iminium ion (from a primary amine) or an enamine (from a secondary amine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), present in the reaction mixture, selectively reduces the iminium ion or enamine without significantly reducing the starting aldehyde.[13] STAB is often preferred due to its non-toxic nature and its effectiveness under mildly acidic conditions which favor iminium ion formation.[13]
Caption: Workflow for Reductive Amination.
Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride
This protocol is a widely used and reliable method for the reductive amination of aldehydes.[13]
Materials:
-
This compound
-
Primary or Secondary Amine (diverse selection)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol) in DCE (10 mL).
-
If the amine salt is used (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion. The reaction is often mildly exothermic.
-
Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor its progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reducing Agent | Typical Solvent | pH Condition | Key Features |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | Mildly Acidic | Mild, selective, non-toxic byproducts.[13] |
| NaBH₃CN | Methanol, Ethanol | Acidic (pH 3-4) | Effective, but generates toxic HCN.[14] |
| Pyridine-Borane | Methanol | Acidic | Mild, effective alternative to cyanoborohydride. |
| Table 3: Common Reducing Agents for Reductive Amination. |
Library Generation for Screening
The true power of these derivatization strategies lies in their application to parallel synthesis for the rapid generation of a compound library.[12]
Workflow Considerations:
-
Scaffold and Reagent Selection: Begin with a high-purity stock of this compound. Select a diverse set of reactants for each reaction type (e.g., various active methylene compounds, phosphonium salts, and amines) to maximize structural diversity in the library.
-
Reaction Execution: Reactions can be performed in parallel using multi-well plates (e.g., 24- or 96-well formats) with robotic liquid handlers for precise reagent dispensing.
-
Purification: High-throughput purification is essential. Techniques like automated flash chromatography or preparative HPLC are commonly employed. For initial screening, simpler workups like solid-phase extraction (SPE) might suffice.
-
Characterization and Quality Control: Each compound in the library must be characterized to confirm its identity and purity. High-throughput analysis is typically done using LC-MS to confirm the molecular weight and estimate purity. For select "hit" compounds, full characterization via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is required.
-
Compound Management: Purified compounds are typically dissolved in DMSO to create stock solutions at a standard concentration (e.g., 10 mM). These are stored in a centralized compound library management system for easy access for biological screening.
Conclusion
This compound is a versatile and powerful scaffold for building diverse chemical libraries aimed at drug discovery. The Knoevenagel condensation, Wittig reaction, and reductive amination are robust, well-understood reactions that provide access to a wide range of derivatives with distinct chemical and physical properties. By employing these protocols in a systematic or parallel synthesis fashion, researchers can efficiently generate novel compound libraries, significantly enhancing the probability of identifying lead compounds with desired biological activities.
References
- NROChemistry. (2024). Wittig Reaction: Mechanism and Examples.
- MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2029.
- University of Evansville. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment).
- World Journal of Chemical Education. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106.
- HETEROCYCLES. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3).
- National Institutes of Health. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5143.
- ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- MDPI. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molecules, 28(14), 5424.
- International Journal for Pharmaceutical Research Scholars. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. IJPRS, 1(3), 33-39.
- National Institutes of Health. (2020). Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives. Scientific Reports, 10, 1944.
- ScienceMadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 52, 28.
- ResearchGate. (n.d.). Synthesis, characterization and biological activity of novel pyrrole compounds.
- ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds....
- National Institutes of Health. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770.
- National Institutes of Health. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770.
- Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation.
- Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Bangladesh Journals Online. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh J. Sci. Ind. Res., 55(2), 159-164.
- ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
- National Institutes of Health. (n.d.). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- American Chemical Society. (2025). Leveraging 15 years of AbbVie's parallel library synthesis data to predict reaction yields. ACS Fall 2025.
- DR-NTU (Data Repository at NTU). (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines.
- CABI Digital Library. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5897-5901.
- National Institutes of Health. (n.d.). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds.
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Application Note & Protocols: Knoevenagel Condensation with 3-methyl-1H-pyrrole-2-carbaldehyde for the Synthesis of Bioactive Scaffolds
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction, ideal for the functionalization of heterocyclic aldehydes.[4][5] This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the Knoevenagel condensation of 3-methyl-1H-pyrrole-2-carbaldehyde with various active methylene compounds. We present detailed, validated protocols, mechanistic insights, and expert commentary on experimental choices to facilitate the synthesis of novel pyrrole-based derivatives for screening and development.
Introduction: Significance and Application
Pyrrole-2-carbaldehyde derivatives are not only found in nature but also serve as crucial intermediates in the synthesis of pharmacologically active molecules.[6] The Knoevenagel condensation provides a direct and efficient route to introduce α,β-unsaturated functional groups, which are valuable Michael acceptors.[7] This reactivity can be leveraged to design targeted covalent inhibitors that form bonds with biological nucleophiles, such as cysteine residues in proteins, a strategy of significant interest in modern drug discovery.[7] The resulting vinyl-substituted pyrroles are precursors to a diverse range of compounds, including pyrrole-based chalcones and other heterocyclic systems with potential therapeutic applications.[8][9][10]
This guide focuses on this compound as a starting material, offering protocols that are robust, reproducible, and adaptable for various research and development objectives.
The Knoevenagel Condensation: Mechanism and Rationale
The Knoevenagel condensation is a modification of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form a C=C double bond.[5][11]
Pillar of Expertise: Why a Weak Base? The choice of a weak base, typically a secondary amine like piperidine or an amino acid like L-proline, is critical.[5][12] A strong base (e.g., NaOH, NaOEt) would induce self-condensation of the aldehyde or ketone, leading to undesired side products.[5] The weak base is sufficiently strong to deprotonate the highly acidic active methylene compound (due to the presence of two electron-withdrawing groups, Z and Z') but not the α-protons of the aldehyde.
The reaction proceeds through three key steps:
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral alkoxide intermediate.
-
Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-catalyzed elimination of a water molecule to yield the final α,β-unsaturated product.[11]
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols are designed as self-validating systems. Successful synthesis relies on careful monitoring and purification, with Thin Layer Chromatography (TLC) being the primary tool for reaction tracking.
General Experimental Workflow
This workflow provides a standardized sequence for synthesis, purification, and analysis applicable to all subsequent protocols.
Caption: Experimental workflow for synthesis and characterization.
Protocol 1: Condensation with Malononitrile
This protocol describes a highly efficient, often solvent-free, reaction with one of the most reactive methylene compounds.[7]
-
Objective: To synthesize 2-((3-methyl-1H-pyrrol-2-yl)methylene)malononitrile.
-
Causality Insight: Malononitrile's high acidity allows for mild reaction conditions. A solvent-free approach using a Lewis acid catalyst like GaCl₃ or simply grinding can be highly effective and environmentally friendly, minimizing waste.[4][7]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (1 mmol scale) |
| This compound | 1.0 | 109.12 | 109.1 mg |
| Malononitrile | 1.0 | 66.06 | 66.1 mg |
| Piperidine | 0.1 | 85.15 | ~10 µL |
| Ethanol | - | - | 10 mL |
Step-by-Step Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution using a microsyringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, a solid product often precipitates. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 2-((3-methyl-1H-pyrrol-2-yl)methylene)malononitrile. Further purification can be achieved by recrystallization if needed.
Protocol 2: Condensation with Ethyl Cyanoacetate
This reaction yields a versatile cyanoacrylate product, a valuable building block in organic synthesis.[7][13]
-
Objective: To synthesize ethyl 2-cyano-3-(3-methyl-1H-pyrrol-2-yl)acrylate.
-
Causality Insight: Ethyl cyanoacetate is slightly less reactive than malononitrile. While the reaction proceeds well at room temperature, gentle heating may be required to achieve a reasonable reaction rate depending on the catalyst.[7]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (1 mmol scale) |
| This compound | 1.0 | 109.12 | 109.1 mg |
| Ethyl Cyanoacetate | 1.1 | 113.12 | 124.4 mg (~117 µL) |
| Piperidine | 0.1 | 85.15 | ~10 µL |
| Ethanol | - | - | 10 mL |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
The resulting residue can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure ethyl 2-cyano-3-(3-methyl-1H-pyrrol-2-yl)acrylate.[7]
Protocol 3: Condensation with Barbituric Acid
This protocol demonstrates the synthesis of a more complex, fused heterocyclic system, which is of high interest in medicinal chemistry.
-
Objective: To synthesize 5-((3-methyl-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.
-
Causality Insight: The condensation with cyclic active methylene compounds like barbituric acid often requires more forcing conditions, such as refluxing, to drive the reaction to completion due to steric hindrance and the stability of the intermediate.[7] Using water or ethanol as a solvent is common.[12]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (1 mmol scale) |
| This compound | 1.0 | 109.12 | 109.1 mg |
| Barbituric Acid | 1.0 | 128.09 | 128.1 mg |
| Piperidine | 0.1 | 85.15 | ~10 µL |
| Ethanol | - | - | 15 mL |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 mmol) and barbituric acid (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the mixture to reflux with constant stirring for 6-8 hours.
-
Monitor the reaction by TLC. The product is often intensely colored and may precipitate out of the solution upon formation.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain the pure 5-((3-methyl-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.[7]
Troubleshooting and Safety
-
Low Yield: If yields are low, ensure the pyrrole aldehyde is fresh, as aldehydes can oxidize upon storage.[14] Consider increasing the catalyst loading slightly or extending the reaction time. For less reactive substrates, switching to a higher-boiling solvent like toluene and using a Dean-Stark apparatus to remove water can improve yields.
-
Incomplete Reaction: If TLC shows significant starting material remaining after the prescribed time, add another small portion of the catalyst. Ensure the stirring is efficient.
-
Safety: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Malononitrile and cyanoacrylates are toxic and irritants; handle with care.
Conclusion
The Knoevenagel condensation of this compound is a reliable and high-yielding method for synthesizing a diverse library of α,β-unsaturated pyrrole derivatives. The protocols provided herein are robust and can be adapted to a wide range of active methylene compounds. These products serve as valuable scaffolds for the development of new therapeutic agents, leveraging the established biological importance of the pyrrole core.
References
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
- J&K Scientific LLC. (2021).
- Organic Chemistry. (2023).
- Hossain, M. A., et al. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research.
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- Özdemir, A., et al. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. MDPI.
- Wikipedia. (n.d.).
- Thirupathi, G., et al. (2014). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with 3-cyanoacetylindole in the presense of L-proline in water medium.
- Özdemir, A., et al. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. PubMed.
- Zhang, Z., et al. (2021).
- Özdemir, A., et al. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Semantic Scholar.
- Zhang, Z., et al. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation.
- Zhang, Z., et al. (2021).
- Özdemir, A., et al. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity.
- Organic Chemistry Portal. (n.d.).
- Reddy, C. S., et al. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
- Silver, M. (1963). Pyrrole-2-carboxaldehyde. Organic Syntheses.
- Ying, A. G., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.
- Kruger, H. G., et al. (2013). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. RSC Publishing.
- Li, S., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.
- Omar, Z., et al. (2017).
- Montalbano, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.
- Sridharan, D., et al. (2024).
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Application Note: A Robust Protocol for the Reductive Amination of 3-Methyl-1H-pyrrole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the reductive amination of 3-methyl-1H-pyrrole-2-carbaldehyde, a critical transformation for synthesizing N-substituted 2-(aminomethyl)pyrroles. These structures are valuable scaffolds in medicinal chemistry and materials science.[1][2] We detail a reliable one-pot protocol using sodium triacetoxyborohydride (NaBH(OAc)₃), explaining the mechanistic rationale behind reagent and condition selection. This guide includes a step-by-step experimental procedure, data summary, and troubleshooting advice to ensure reproducible, high-yield synthesis.
Introduction: The Strategic Importance of N-Substituted Pyrroles
The pyrrole ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[2] Specifically, derivatives of this compound serve as versatile building blocks for more complex molecular architectures.[3][4] Reductive amination, also known as reductive alkylation, is a powerful and widely used method for converting aldehydes and ketones into primary, secondary, and tertiary amines.[5][6] This transformation is superior to direct N-alkylation with alkyl halides, which is often plagued by poor selectivity and over-alkylation.[7]
Applying this reaction to this compound allows for the direct and controlled installation of a diverse range of amine-containing side chains, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.
Mechanistic Rationale and Reagent Selection
The reductive amination process occurs in two main stages within a single reaction vessel: the formation of an iminium ion intermediate, followed by its immediate reduction to the target amine.[5]
The Reaction Pathway
-
Hemiaminal Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde to form a transient hemiaminal intermediate.
-
Iminium Ion Formation: Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration to form a protonated imine, known as an iminium ion. This step is the rate-limiting step and is often accelerated by a catalytic amount of acid.[8]
-
Hydride Reduction: A selective reducing agent delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.
Sources
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-methyl-1H-pyrrole-2-carbaldehyde by Column Chromatography
Welcome to the dedicated technical support resource for the chromatographic purification of 3-methyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of isolating this valuable heterocyclic aldehyde. Here, we synthesize established chromatographic principles with practical, field-tested insights to address the specific challenges this compound presents.
Introduction: The Chemistry of Purifying this compound
This compound is a moderately polar compound, a characteristic dictated by the hydrogen-bonding capability of the N-H group and the polar carbonyl of the aldehyde. However, its purification is not always straightforward. The pyrrole ring's interaction with acidic silica gel can lead to streaking, while the aldehyde functional group is susceptible to decomposition under certain conditions.[1][2][3] This guide provides robust troubleshooting strategies and foundational knowledge to overcome these obstacles.
Core Experimental Workflow: Flash Column Chromatography
This section outlines the standard procedure for purifying this compound.
Step-by-Step Protocol
-
Solvent System Selection via Thin-Layer Chromatography (TLC):
-
Begin by dissolving a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber using a starting solvent system. A good initial system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (e.g., 9:1 Hexanes:Ethyl Acetate).[1]
-
Gradually increase the polarity (e.g., 8:2, 7:3) until you achieve an Rf value for the target compound of approximately 0.2-0.35.[1][4][5] This range generally provides the best separation on a column.[4]
-
Visualize the spots under UV light and/or by staining with a potassium permanganate (KMnO₄) solution.
-
-
Column Preparation:
-
Select a column with an appropriate diameter and length for the amount of crude material you need to purify.
-
Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexanes).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[4][6] Carefully layer this powder onto the top of the packed column. This method is particularly useful if the compound is not very soluble in the column's mobile phase.[6]
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase or a slightly more polar solvent.[6] Using a pipette, carefully apply the solution to the top of the silica bed, taking care not to disturb the surface.[6]
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by your TLC analysis. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.
-
Collect fractions in an array of test tubes or vials.
-
Monitor the elution process by collecting small spots from the fractions and running TLC plates to identify which fractions contain your purified product.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Visual Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Problem: My compound is streaking or tailing down the column, leading to poor separation.
-
Underlying Cause: Streaking is often a result of the polar N-H group on the pyrrole ring interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This causes a portion of the molecules to "stick" to the stationary phase longer than others, resulting in a smeared band rather than a tight one.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (Et₃N) into your eluent.[1] Triethylamine is a volatile base that will neutralize the acidic sites on the silica gel, minimizing the unwanted strong interactions and leading to sharper, more symmetrical peaks.[1]
-
Consider an Alternative Stationary Phase: If streaking persists, switch to a more neutral stationary phase. Neutral alumina can be an excellent alternative for basic or acid-sensitive compounds.[1]
-
Problem: The yield is low, and I suspect the compound is decomposing on the column.
-
Underlying Cause: Aldehydes can be sensitive to the acidic environment of standard silica gel, which can catalyze decomposition or polymerization.[2][3][7]
-
Solution:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your chosen eluent containing 1-2% triethylamine.[3][8] This neutralizes the silica surface.[3] Afterwards, flush with the regular eluent (without the added base) to remove excess triethylamine before loading your sample.
-
Use an Alternative Adsorbent: For highly sensitive aldehydes, consider using neutral alumina or Florisil, which are less acidic than silica gel.[9]
-
Work Quickly: Minimize the time the compound spends on the column. A faster flow rate (using flash chromatography with positive pressure) can sometimes improve recovery for sensitive compounds.
-
Problem: The compound is not moving from the origin (Rf = 0), even with high concentrations of ethyl acetate.
-
Underlying Cause: Your compound is too polar for the current solvent system and is strongly adsorbed to the silica gel.[4]
-
Solution:
-
Switch to a More Polar Mobile Phase: A hexane/ethyl acetate system may not be polar enough. Switch to a stronger solvent system, such as dichloromethane/methanol.[4][10] Start with a low percentage of methanol (e.g., 1-2% in dichloromethane) and gradually increase it based on TLC analysis.[4] Be aware that using more than 10% methanol in your eluent can risk dissolving some of the silica gel.[10]
-
Problem: My compound elutes immediately with the solvent front, showing no separation.
-
Underlying Cause: The chosen eluent is too polar, causing your compound to have a very high affinity for the mobile phase and little to no interaction with the stationary phase.
-
Solution:
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the initial TLC analysis of this compound?
A1: A mixture of hexanes (or petroleum ether) and ethyl acetate is an excellent starting point.[1][4] Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and test progressively more polar ratios (e.g., 8:2, 7:3, 1:1) to find a system that gives your target compound an Rf value between 0.2 and 0.4.[1]
Q2: Can I use the exact same solvent system for my column that I optimized on the TLC plate?
A2: Generally, yes, the TLC system is a great starting point. However, column chromatography can sometimes be more efficient than TLC. It is often advisable to slightly decrease the polarity of the solvent system for the column compared to what gave you the ideal Rf on the TLC plate.[1] For example, if a 7:3 Hexane:EtOAc mixture gave an Rf of 0.3 on TLC, you might start the column with an 8:2 mixture.
Q3: What type of silica gel should I use (e.g., mesh size)?
A3: For standard flash column chromatography, silica gel with a mesh size of 60-120 or 100-200 is commonly used.[4] The choice depends on the difficulty of the separation; a smaller particle size (higher mesh number) provides a greater surface area and can lead to better resolution but may require higher pressure to achieve a good flow rate.
Q4: My compound seems to be unstable to silica gel. How can I test this before running a large-scale column?
A4: You can perform a simple stability test on a TLC plate.[9] Spot your crude mixture on a TLC plate, and let it sit for a few hours. Then, develop the plate and see if any new spots (degradation products) have appeared. For a more rigorous test, you can perform a 2D TLC. Spot the compound in one corner, run the TLC in one direction, then rotate the plate 90 degrees and run it again in a second solvent system. If the compound is stable, it will remain as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[9]
Data Summary Table
| Parameter | Recommendation | Rationale & References |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for moderately polar compounds.[4] |
| Neutral Alumina | Alternative for acid-sensitive compounds like aldehydes.[1][9] | |
| Mobile Phase (TLC) | Hexanes / Ethyl Acetate | Good starting point for pyrrole derivatives.[1][4] |
| Dichloromethane / Methanol | For more polar impurities or if the compound has a low Rf in Hex/EtOAc.[4][10] | |
| Target TLC Rf | 0.2 - 0.35 | Optimal range for good separation on a column.[1][4][5] |
| Loading Method | Dry Loading | Recommended to ensure a narrow starting band and prevent issues with compound solubility in the eluent.[4][6] |
| Troubleshooting Additive | 0.1 - 1% Triethylamine (Et₃N) | Neutralizes acidic silica, preventing streaking and decomposition.[1][3] |
References
- Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives - Benchchem. (n.d.).
- Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography - Benchchem. (n.d.).
- Troubleshooting Flash Column Chromatography - Department of Chemistry: University of Rochester. (n.d.).
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (n.d.).
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
- Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. (2015, December 3).
- Minimizing the decomposition of sensitive aldehydes during regeneration - Benchchem. (n.d.).
- How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2025, January 16).
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry: University of Rochester. (n.d.).
- Challenges in isolating atropaldehyde from reaction mixtures - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization Methods for 3-Methyl-1H-pyrrole-2-carbaldehyde
Welcome to the technical support guide for the purification of 3-methyl-1H-pyrrole-2-carbaldehyde via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this compound. Our aim is to combine established scientific principles with field-proven insights to ensure you can achieve a high-purity crystalline product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1][2] For this compound, which has both polar (aldehyde and N-H of the pyrrole ring) and non-polar (methyl group and pyrrole ring) characteristics, a solvent of intermediate polarity is often a good starting point. While specific experimental data for this exact compound is not abundant in publicly available literature, analogous compounds like pyrrole-2-carbaldehyde are soluble in organic solvents such as ethanol and acetone.[3] A good practice is to perform small-scale solubility tests with a range of solvents to determine the best option.[2][4]
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If this compound does not dissolve in the chosen solvent even when heated, it indicates that the solvent is not a good choice. You can try a more polar solvent or a mixed solvent system. A mixed-solvent recrystallization involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[2] Heating this mixture should result in a clear solution from which crystals will form upon cooling.
Q3: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?
A3: The failure of crystals to form from a cooled solution can be attributed to several factors:
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[5] To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a small "seed" crystal of the pure compound.[5][6]
-
Too much solvent: Using an excessive amount of solvent is a common reason for poor or no crystal yield.[5][6] To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
-
Presence of impurities: Some impurities can inhibit crystallization. If you suspect this is the case, you may need to consider an alternative purification method, such as column chromatography, before attempting recrystallization again.
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too rapidly.[7] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow the solution to cool more slowly.[5][7] Insulating the flask can promote gradual cooling and favor crystal formation.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Crystal Yield | 1. Too much solvent was used.[5][6] 2. The solution was not cooled to a low enough temperature. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent by gentle heating and re-cool.[5] 2. Cool the flask in an ice bath to further decrease solubility.[8] 3. Re-evaluate the solvent choice through small-scale solubility tests.[2] Consider a less polar solvent or a mixed-solvent system. | 1. Concentrating the solution brings it to its saturation point, allowing for crystallization upon cooling. 2. Solubility is temperature-dependent; lower temperatures generally lead to lower solubility and better crystal yield.[1] 3. A successful recrystallization relies on a significant difference in solubility at high and low temperatures.[1][2] |
| "Oiling Out" of the Product | 1. The solution is cooling too rapidly.[7] 2. The boiling point of the solvent is higher than the melting point of the compound. 3. High concentration of impurities. | 1. Reheat to dissolve the oil, add a small amount of extra solvent, and allow for slower cooling (e.g., by insulating the flask).[5][7] 2. Select a solvent with a lower boiling point. 3. Consider pre-purification by another method like column chromatography. | 1. Slow cooling allows molecules to orient themselves into a crystal lattice rather than aggregating as a disordered liquid. 2. If the compound melts before it crystallizes, it will separate as an oil. 3. Impurities can depress the melting point and interfere with crystal lattice formation. |
| Formation of Colored Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. | 1. Activated charcoal has a high surface area and can adsorb colored impurities, which are then removed by hot filtration. |
| Crystals Form in the Funnel During Hot Filtration | 1. The solution is cooling and becoming saturated in the funnel.[8] | 1. Use a stemless funnel and preheat it with hot solvent.[8] 2. Use a slight excess of hot solvent to keep the compound dissolved.[8] 3. Filter the solution in small batches. | 1. Keeping the filtration apparatus hot prevents premature crystallization. 2. A slightly more dilute solution will have a lower saturation temperature. 3. Minimizes the time the solution spends in the funnel, reducing cooling. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with the desired solubility characteristics for this compound has been identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[6]
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent provides the ideal solubility profile.
Materials:
-
Crude this compound
-
A "good" solvent (high solubility)
-
A "poor" solvent (low solubility, but miscible with the "good" solvent)
-
Standard recrystallization glassware
Procedure:
-
Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
While stirring, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents (in the same ratio as the final recrystallization mixture) or with the pure "poor" solvent.
-
Dry the purified crystals.
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: Decision-making process for troubleshooting the absence of crystal formation.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Pipzine Chemicals. (n.d.). This compound.
- Unknown. (n.d.). Recrystallization.
- PrepChem.com. (n.d.). Synthesis of pyrrole-2-aldehyde.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- Unknown. (n.d.). Recrystallization.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. This compound | Properties, Uses, Safety Data & Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 3-Methyl-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 3-methyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring both high yield and purity.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, which is commonly achieved through the Vilsmeier-Haack formylation of 3-methylpyrrole.
Issue 1: Low or No Product Yield
Question: I performed the Vilsmeier-Haack formylation of 3-methylpyrrole, but I obtained a very low yield of this compound. What could be the underlying cause?
Answer: A low yield in the Vilsmeier-Haack reaction can be attributed to several factors, primarily related to the quality of reagents and the reaction conditions.
-
Moisture Contamination: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture.[1] Any water present will consume the reagent, preventing the formylation of the pyrrole ring.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and freshly distilled POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Improper Reagent Stoichiometry: An incorrect ratio of POCl₃ to DMF can lead to the incomplete formation of the Vilsmeier reagent. Similarly, an insufficient amount of the Vilsmeier reagent relative to the 3-methylpyrrole will result in a low conversion.
-
Solution: A slight excess (1.1 equivalents) of both DMF and POCl₃ relative to the pyrrole substrate is often recommended to ensure complete reaction.[3]
-
-
Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic process. If the temperature is not controlled, side reactions can occur.[4] Conversely, the formylation step may require heating to proceed at a reasonable rate.
-
Inefficient Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[1] Incomplete hydrolysis will lead to a lower yield of the desired product.
-
Solution: The reaction mixture should be carefully quenched with a basic solution, such as aqueous sodium acetate or sodium bicarbonate, and stirred vigorously to ensure complete hydrolysis of the iminium salt.[3]
-
Issue 2: Formation of a Dark, Tarry Substance
Question: During my synthesis, the reaction mixture turned into a dark, intractable tar, making product isolation impossible. What causes this, and how can it be prevented?
Answer: The formation of tarry substances is a common issue when working with pyrroles, which are susceptible to polymerization under acidic conditions.
-
Acid-Catalyzed Polymerization: The Vilsmeier-Haack reaction is conducted under acidic conditions, which can promote the polymerization of the electron-rich pyrrole ring. This is particularly problematic if the reaction is allowed to proceed for too long or at too high a temperature.
-
Solution: Monitor the reaction closely using thin-layer chromatography (TLC). Once the starting material is consumed, the reaction should be promptly worked up. Avoid excessive heating.
-
-
Instability of the Product: Pyrrole aldehydes can be unstable and may decompose or polymerize upon prolonged exposure to heat or acid.[5]
-
Solution: After hydrolysis, the product should be extracted into an organic solvent and washed with a mild base to remove any residual acid. The solvent should be removed under reduced pressure at a low temperature.
-
Issue 3: Presence of a Significant Amount of an Isomeric Impurity
Question: My final product shows a significant impurity with the same mass as the desired this compound. I suspect it's an isomer. How can I identify and minimize its formation?
Answer: The likely isomeric impurity is 3-methyl-1H-pyrrole-5-carbaldehyde. The formylation of 3-substituted pyrroles can occur at either the C2 or C5 position.
-
Regioselectivity of Formylation: While formylation of 1-substituted pyrroles is influenced by steric and electronic factors, leading to mixtures of 2- and 3-formylated products, 3-alkylpyrroles generally favor formylation at the C2 position.[6] However, some C5-formylation can occur, leading to the isomeric impurity.
-
Identification: The two isomers can be distinguished by ¹H NMR spectroscopy. The formyl proton of the 2-carbaldehyde typically appears at a different chemical shift than that of the 5-carbaldehyde.
-
Minimization: The regioselectivity of the Vilsmeier-Haack reaction can be influenced by the reaction conditions. Lowering the reaction temperature may improve the selectivity for the C2 position.
-
Purification: If the isomeric impurity is formed, it can often be separated from the desired product by column chromatography on silica gel.[2]
-
Issue 4: Diformylation of the Pyrrole Ring
Question: I have identified a diformylated pyrrole derivative as a major byproduct in my reaction. How can this be avoided?
Answer: Diformylation can occur if an excess of the Vilsmeier reagent is used or if the reaction conditions are too harsh.
-
Excess Vilsmeier Reagent: A large excess of the formylating agent can lead to the introduction of a second formyl group onto the pyrrole ring.
-
Solution: Use a carefully controlled stoichiometry of the Vilsmeier reagent, typically a slight excess (1.1-1.2 equivalents) is sufficient.
-
-
Reaction Conditions: High temperatures and long reaction times can promote diformylation.
-
Solution: Monitor the reaction by TLC and work up the reaction as soon as the starting material has been consumed.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]
-
Electrophilic Aromatic Substitution: The electron-rich 3-methylpyrrole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[7]
-
Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final this compound.[1]
.dot
Caption: Vilsmeier-Haack reaction workflow for this compound synthesis.
Q2: What are the key safety precautions to take during this synthesis?
A2:
-
Phosphorus oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.
-
Anhydrous Solvents: Anhydrous solvents like DMF can be harmful. Avoid inhalation and skin contact.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. The reaction should be cooled in an ice bath to control the temperature and prevent runaway reactions.
Q3: Can other formylating agents be used for this synthesis?
A3: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist. However, for electron-rich heterocycles like pyrroles, the Vilsmeier-Haack reaction is generally preferred due to its efficiency and mild conditions.[9]
Q4: How can I purify the final product?
A4: The crude this compound can be purified by several methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a mixture of hexanes and ethyl acetate as the eluent is commonly used.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.[3]
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.[3]
III. Data Summary
| Impurity | Potential Cause | Recommended Action |
| Unreacted 3-methylpyrrole | Incomplete reaction | Increase reaction time or temperature; ensure proper stoichiometry. |
| 3-methyl-1H-pyrrole-5-carbaldehyde | Lack of regioselectivity | Optimize reaction temperature; purify by column chromatography. |
| Diformylated pyrrole | Excess Vilsmeier reagent | Use a controlled stoichiometry of reagents. |
| Polymeric material | Acid-catalyzed polymerization | Monitor reaction by TLC; avoid prolonged reaction times and high temperatures. |
IV. Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylpyrrole
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
3-Methylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 eq.).[2]
-
Cool the flask to 0 °C in an ice bath.[2]
-
Add POCl₃ (1.1 eq.) dropwise to the cooled and stirred DMF, ensuring the temperature is maintained below 10 °C.[2]
-
After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to allow for the complete formation of the Vilsmeier reagent.[2]
-
-
Reaction with 3-Methylpyrrole:
-
Workup and Isolation:
-
Carefully pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium acetate.[3]
-
Stir for 15-30 minutes to ensure complete hydrolysis.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).[2]
-
.dot
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we will dissect common experimental challenges, offering field-tested insights and solutions to help you achieve optimal results in your laboratory.
Introduction to the Vilsmeier-Haack Reaction on Pyrroles
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][4] This electrophilic iminium salt then attacks the electron-rich pyrrole ring, leading to the formation of a formyl group upon aqueous workup.[2][5]
Pyrroles are highly reactive substrates for this transformation due to the electron-donating nature of the nitrogen atom, which enriches the α-positions (C2 and C5) of the ring.[4] However, this high reactivity can also be a double-edged sword, often leading to a variety of side reactions that can complicate product purification and reduce yields. This guide will address these potential pitfalls and provide robust strategies for their mitigation.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Formylated Pyrrole
"I'm not getting any of my desired product, or the yield is significantly lower than expected. What could be the problem?"
Several factors can contribute to a low yield in the Vilsmeier-Haack reaction. Let's break down the most common culprits:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can degrade if not prepared and handled under anhydrous conditions.[6]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous grade DMF and POCl₃. The formation of the Vilsmeier reagent is exothermic; a lack of heat generation upon addition of POCl₃ to DMF at 0 °C could indicate poor reagent quality.[7]
-
-
Deactivated Pyrrole Substrate: The presence of strong electron-withdrawing groups on the pyrrole ring can significantly decrease its nucleophilicity, rendering it unreactive towards the mildly electrophilic Vilsmeier reagent.[8]
-
Solution: For deactivated pyrroles, you may need to employ more forcing reaction conditions, such as higher temperatures or a larger excess of the Vilsmeier reagent. However, be aware that this can also promote side reactions. Alternatively, consider using a more reactive formylating agent if possible.
-
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step.[2][5] Incomplete hydrolysis or degradation of the product during work-up can lead to low yields.
-
Solution: Ensure the reaction mixture is quenched by slowly adding it to a cold aqueous solution (e.g., ice water) to control the exotherm. Neutralize the acidic mixture carefully with a suitable base like sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic before extraction.[7]
-
Issue 2: Formation of Multiple Products and Isomers
"My reaction is messy, and I'm isolating a mixture of mono- and di-formylated products, or the wrong regioisomer. How can I improve the selectivity?"
The high reactivity of the pyrrole ring makes it susceptible to multiple formylations and can lead to issues with regioselectivity.
-
Di-formylation: The initially formed mono-formylated pyrrole can sometimes undergo a second formylation, especially if the reaction conditions are too harsh or if an excess of the Vilsmeier reagent is used.
-
Solution: To favor mono-formylation, use a controlled stoichiometry of the Vilsmeier reagent (typically 1.0-1.2 equivalents). Add the pre-formed Vilsmeier reagent dropwise to a cooled solution of the pyrrole substrate.[7] Maintaining a low reaction temperature (0 °C to room temperature) is also crucial.
-
-
Regioselectivity Issues: While formylation of unsubstituted pyrrole preferentially occurs at the C2 position, the presence of substituents can direct the formylation to other positions.[4][9] Steric hindrance from bulky substituents at the C1 or C2 positions can favor formylation at the less hindered C3 or C5 positions.[8][9]
-
Solution: The regiochemical outcome is a delicate balance between electronic and steric effects.[8][9] If you are obtaining an undesired regioisomer, consider the steric bulk of your substituents. It may be necessary to redesign your synthetic route to introduce the formyl group at an earlier stage before installing sterically demanding groups.
-
Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of Substituted Pyrroles
| Substituent at C1 | Predominant Formylation Position | Rationale |
| -H | C2 | Highest electron density |
| -Alkyl (small) | C2 | Electronic effect dominates |
| -Alkyl (bulky) | C3 | Steric hindrance at C2 |
| -Aryl | C2 (para-substitution on aryl can have minor electronic effects) | Steric and electronic balance |
| -CO₂R | C4 or C5 | Deactivating group influences regioselectivity |
This table provides a general guideline. Experimental verification is always recommended.
Issue 3: Polymerization of the Pyrrole Substrate
"My reaction mixture turned dark and I've isolated an insoluble, tar-like material. What's causing this?"
Pyrroles are known to be sensitive to acidic conditions and can readily polymerize.[10][11] The Vilsmeier-Haack reaction is conducted under acidic conditions, which can trigger this unwanted side reaction.
-
Acid-Catalyzed Polymerization: Protonation of the pyrrole ring disrupts its aromaticity and generates a reactive electrophile that can be attacked by another pyrrole molecule, initiating a polymerization cascade.[12]
-
Solution:
-
Temperature Control: Maintain a low reaction temperature throughout the addition and reaction phases to minimize the rate of polymerization.
-
N-Protection: For particularly acid-sensitive pyrroles, protecting the nitrogen atom with an electron-withdrawing group (e.g., tosyl, Boc) can decrease the electron density of the ring, making it less prone to protonation and polymerization.[12] However, be mindful that some protecting groups, like Boc, are acid-labile and may not be suitable.[12]
-
Careful Work-up: During the aqueous work-up, ensure rapid and efficient neutralization to avoid prolonged exposure of the product and any unreacted starting material to strong acid.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents?
A1: For highly reactive pyrroles prone to di-formylation and polymerization, it is best to pre-form the Vilsmeier reagent at 0 °C and then add it slowly to a cooled solution of the pyrrole substrate.[7] This allows for better control of the reaction stoichiometry and temperature. For less reactive substrates, adding the pyrrole to the Vilsmeier reagent may be acceptable.
Q2: How can I confirm the formation of the Vilsmeier reagent?
A2: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is exothermic.[7] You can monitor the reaction temperature during the addition of POCl₃ to DMF at 0 °C. A noticeable increase in temperature is a good indicator of reagent formation. Some literature reports a colorless to pale yellow or even orange-red color for the reagent, though this can vary depending on purity and concentration.[13]
Q3: What are the best practices for purifying the formylated pyrrole product?
A3: Formylated pyrroles can often be purified by standard techniques such as column chromatography on silica gel.[14] However, due to the potential for polymerization of any unreacted pyrrole starting material on the acidic silica gel, it is advisable to first perform a thorough aqueous work-up to remove acidic byproducts. Washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) and brine is recommended. If the product is sensitive, consider using neutral alumina for chromatography.
Q4: Can I use other phosphorus halides besides POCl₃?
A4: While POCl₃ is the most common reagent, other phosphorus halides like PBr₃ can be used, which would lead to the formation of the corresponding bromo-iminium salt. Oxalyl chloride and thionyl chloride are also sometimes used to generate the Vilsmeier reagent.[15] The reactivity of the Vilsmeier reagent can be tuned by the choice of the halogenating agent.
Experimental Protocols
Protocol 1: General Procedure for the Mono-formylation of an Activated Pyrrole
This protocol is optimized to minimize side reactions like di-formylation and polymerization.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents) and cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: In a separate flame-dried flask, dissolve the pyrrole substrate (1.0 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane or DMF).
-
Cool the pyrrole solution to 0 °C.
-
Slowly add the pre-formed Vilsmeier reagent to the pyrrole solution via a cannula or dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until all the ice has melted and the pH is neutral or slightly basic.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The Vilsmeier-Haack Reaction Mechanism and Common Side Reactions
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of pyrrole and highlights the pathways leading to common side products.
Caption: Vilsmeier-Haack reaction pathway and major side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the Vilsmeier-Haack formylation of pyrroles.
Caption: A troubleshooting guide for the Vilsmeier-Haack reaction.
References
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]
- Scribd. Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. [Link]
- J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
- ResearchGate.
- Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 10(9), 2057-2062. [Link]
- Altınbaş Özpınar, G., Kaufmann, D. E., & Clark, T. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling, 17(7), 1733-1741. [Link]
- ResearchGate. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. [Link]
- National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
- Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
- Reddit.
- The Journal of Organic Chemistry.
- ResearchGate. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. [Link]
- Organic Reactions. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]
- ResearchGate.
- ACS Publications. Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. [Link]
- YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]
- International Journal of ChemTech Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acryl-aldehyde and its reactions. [Link]
- ResearchGate.
- ACS Publications. Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. [Link]
- PubMed.
- Institute of Metal Physics. Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. [Link]
- ResearchGate. Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. [Link]
- Royal Society of Chemistry. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]
- Organic Syntheses. Pyrrole. [Link]
- National Institutes of Health.
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- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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optimizing reaction conditions for the synthesis of 3-methyl-1H-pyrrole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-methyl-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic building block. The following sections are structured in a question-and-answer format to directly address potential issues encountered during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions. The Vilsmeier-Haack formylation is the primary method discussed due to its widespread use.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yield is a frequent issue that can stem from several factors throughout the experimental process. Here’s a systematic approach to diagnosing the problem:
-
Incomplete Reaction: The formylation of the pyrrole ring may not have gone to completion.
-
Causality: The Vilsmeier reagent is a moderately strong electrophile, and the reaction requires sufficient time and temperature to proceed. For some pyrrole substrates, room temperature may be insufficient.[1]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned duration, consider extending the reaction time or gently heating the mixture (e.g., to 40-60 °C).[1]
-
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step that directly impacts the final yield.
-
Causality: The aldehyde is liberated from the iminium salt complex upon hydrolysis and neutralization. If the pH is not adequately controlled, the product can remain in the aqueous layer or degrade. Insufficient neutralization is known to lead to low yields of discolored products.[1][2]
-
Solution: After quenching the reaction mixture on ice, ensure thorough neutralization with a base like sodium acetate or a saturated sodium bicarbonate solution.[2][3] The pH should be carefully adjusted to be slightly basic. Vigorous stirring during this step is essential to ensure complete hydrolysis.[2]
-
-
Sub-optimal Reagent Stoichiometry: Using too little or too much of the Vilsmeier reagent can be detrimental.
-
Causality: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Conversely, a large excess can promote side reactions such as di-formylation or polymerization, especially with electron-rich pyrroles.[1]
-
Solution: Use a moderate excess of the Vilsmeier reagent, typically in the range of 1.1 to 1.5 equivalents relative to the 3-methyl-1H-pyrrole.[1]
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.
-
Causality: Phosphorus oxychloride (POCl₃) and the resulting Vilsmeier reagent (a chloromethyliminium salt) react readily with water, which deactivates them.[3]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (especially the N,N-Dimethylformamide (DMF) and any reaction co-solvent like dichloromethane) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Question 2: My final product is dark and appears impure, even after column chromatography. What causes this discoloration and how can I obtain a clean product?
Answer: Product discoloration is typically a sign of degradation or polymerization byproducts.
-
Cause 1: Acidic Residues during Work-up: As mentioned above, incomplete neutralization during the hydrolysis step is a primary cause of discolored products.[2]
-
Troubleshooting: After the initial basic wash, perform additional washes of the combined organic layers with a saturated sodium bicarbonate solution, followed by a brine wash. This ensures the removal of any residual acids.
-
-
Cause 2: Product Instability: Pyrrole aldehydes can be sensitive to air and light, and may be unstable over extended periods, especially when impure.[4] Some studies have noted the degradation of pyrrole-2-carbaldehyde products after extended incubation.[4]
-
Troubleshooting: Purify the crude product as soon as possible after the work-up. When storing the purified compound, keep it in a cool, dark place, preferably under an inert atmosphere. The product is a solid or liquid depending on conditions and should be handled accordingly.[5]
-
-
Cause 3: Overheating: Applying excessive heat during solvent removal or distillation can cause the product to decompose or polymerize.
-
Troubleshooting: Remove the solvent using a rotary evaporator at a moderate temperature (e.g., ≤ 40 °C). If distillation is used for purification, perform it under reduced pressure to lower the boiling point.[2]
-
Question 3: I am observing multiple spots on my TLC plate. What are the possible side products?
Answer: The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions.
-
Di-formylation: Electron-rich pyrroles can sometimes undergo formylation at more than one position on the ring.[1]
-
Mitigation: This is often caused by using a large excess of the Vilsmeier reagent or elevated reaction temperatures. To minimize this, use only a slight excess (1.1-1.5 eq) of the formylating agent and maintain careful temperature control.[1]
-
-
Regioisomers: While formylation of 3-methyl-1H-pyrrole is expected to occur at the C2 position due to the directing effect of the nitrogen and the activation from the methyl group, trace amounts of other isomers (e.g., C5-formylation) could potentially form. The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric factors.[1][6]
-
Mitigation: The C2 position is the most electron-rich and sterically accessible, making it the overwhelmingly major product. If other isomers are suspected, careful purification by column chromatography on silica gel is necessary.[3]
-
-
Polymerization: Pyrroles are susceptible to polymerization under strongly acidic or harsh conditions.
Troubleshooting Workflow Diagram
The following diagram outlines a logical approach to diagnosing and solving common issues during the synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[7]
-
Electrophilic Aromatic Substitution: The electron-rich 3-methyl-1H-pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. This occurs preferentially at the C2 position. Subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous work-up to give the final aldehyde product, this compound.[7][8]
Caption: The mechanism of the Vilsmeier-Haack formylation.
Q2: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?
Yes, other formylation methods exist, though they are less common for simple pyrroles.
-
Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[9][10] It is effective for electron-rich aromatic compounds but can be harsher than the Vilsmeier-Haack reaction.
-
Duff Reaction: This involves the formylation of highly activated phenols using hexamethylenetetramine. It is generally not applicable to pyrroles.
-
De Novo Synthesis: It is also possible to construct the pyrrole ring with the aldehyde group already incorporated. For example, some methods use oxidative annulation from starting materials like aryl methyl ketones and arylamines.[11][12]
Q3: How critical is the temperature control during the reaction?
Temperature control is crucial at two key stages:
-
Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic.[1] This step should be performed at 0 °C with slow, dropwise addition of POCl₃ to prevent degradation of the reagent and ensure safety. The temperature should be maintained below 10 °C.[3]
-
Reaction with Pyrrole: The addition of the pyrrole to the Vilsmeier reagent should also be done at a low temperature (0-5 °C) to control the initial reaction rate and prevent polymerization.[3] Afterward, the reaction may be allowed to warm to room temperature or be gently heated to ensure it proceeds to completion.[1]
Optimized Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a generalized procedure based on established methods.[2][3] All operations should be carried out in a well-ventilated fume hood.
Materials:
-
3-Methyl-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate trihydrate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled and stirred DMF, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Reaction with 3-Methyl-1H-pyrrole:
-
In a separate flask, dissolve 3-methyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM.
-
Slowly add the pyrrole solution to the stirred Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Hydrolysis:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Prepare a solution of sodium acetate trihydrate (approx. 5 equivalents) in water. Cautiously and slowly add this solution to the reaction mixture with vigorous stirring to quench the reaction and hydrolyze the iminium salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with diethyl ether or DCM.
-
Combine all organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by a brine wash.
-
-
Purification:
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and remove the solvents under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) or by recrystallization to yield pure this compound.
-
Data Summary Table
The following table summarizes the influence of key reaction parameters on the outcome of the Vilsmeier-Haack formylation.
| Parameter | Condition | Expected Outcome | Potential Issues if Deviated |
| Pyrrole:Reagent Ratio | 1 : 1.1-1.5 | High conversion, minimal side products.[1] | < 1.1: Incomplete reaction, low yield. > 1.5: Increased di-formylation/polymerization.[1] |
| Reagent Formation Temp. | 0-10 °C | Stable formation of Vilsmeier reagent.[3] | > 10 °C: Reagent degradation, uncontrolled exotherm.[1] |
| Reaction Temperature | 0 °C to RT/40-60 °C | Controlled reaction, good yield.[1] | Too low: Slow or incomplete reaction. Too high: Increased side product formation. |
| Work-up pH | Slightly Basic | Complete hydrolysis, clean product.[2] | Acidic: Incomplete hydrolysis, low yield, product discoloration.[1][2] |
| Atmosphere | Anhydrous, Inert (N₂) | Reagent stability is maintained.[3] | Presence of H₂O: Deactivation of Vilsmeier reagent, low yield. |
References
- Benchchem. (n.d.). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.
- MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
- Pipzine Chemicals. (n.d.). This compound.
- Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.
- Benchchem. (n.d.). Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
- MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
- Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters.
- Scribd. (2013). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles.
- SynArchive. (n.d.). Rieche Formylation.
- Wikipedia. (n.d.). Rieche formylation.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Properties, Uses, Safety Data & Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 6. scribd.com [scribd.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
stability of 3-methyl-1H-pyrrole-2-carbaldehyde under acidic or basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Methyl-1H-pyrrole-2-carbaldehyde
This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] Its unique structure, featuring a pyrrole ring substituted with both a methyl and an aldehyde group, offers a versatile platform for a variety of chemical transformations. However, the reactivity of the pyrrole ring and the aldehyde functional group also makes it susceptible to degradation under certain conditions, particularly in acidic or basic environments.[3][4] Understanding these stability issues is critical for its successful application.
This guide is structured in a question-and-answer format to directly address common problems you may encounter.
Section 1: Stability and Troubleshooting in Acidic Conditions
Pyrroles, in general, are known to be sensitive to strong acids.[5][6] The lone pair of electrons on the nitrogen atom is involved in the aromatic sextet, and protonation can lead to a loss of aromaticity, making the ring susceptible to polymerization and other degradation reactions.[3][5][6]
Frequently Asked Questions (Acidic Conditions)
Q1: I'm observing a rapid color change (to dark brown/black) and the formation of a precipitate after adding a strong acid to my reaction mixture containing this compound. What is happening?
A1: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[3][5][7] Under strongly acidic conditions, the pyrrole ring becomes protonated, which disrupts its aromaticity and initiates a chain reaction where pyrrole units link together to form insoluble polymers, often referred to as "pyrrole black".[3][5]
Causality Explained: The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack, including protonation. Once protonated, the pyrrolium cation is no longer aromatic and acts as a reactive intermediate that can be attacked by another neutral pyrrole molecule, leading to polymerization.
Troubleshooting Protocol:
-
Avoid Strong Mineral Acids: Whenever possible, avoid using strong, non-coordinating acids like HCl, H2SO4, or HClO4 directly with unprotected pyrroles.
-
Use Milder Lewis or Brønsted Acids: For reactions requiring acid catalysis, consider using milder Lewis acids (e.g., ZnCl2, InCl3) or solid-supported acids.[8][9] These can often promote the desired reaction without causing extensive degradation of the pyrrole ring.
-
Protect the Pyrrole Nitrogen: If the reaction conditions necessitate the use of strong acids, protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, BOC) can significantly increase its stability by reducing the electron density of the ring.[10]
-
Control Temperature: Run the reaction at the lowest possible temperature to minimize the rate of polymerization.
Q2: My reaction requires acidic conditions for a condensation reaction with the aldehyde group. How can I achieve this without degrading the pyrrole ring?
A2: This is a common challenge. The key is to find a balance where the acidity is sufficient to activate the aldehyde for nucleophilic attack but not so strong as to cause significant pyrrole degradation.
Experimental Workflow: pH Optimization for Aldehyde Condensation
Caption: Workflow for optimizing acidic condensation reactions.
Data Summary: Recommended Acidic Catalysts
| Catalyst | Typical Conditions | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amounts in organic solvents | Effective for many condensations; monitor for discoloration.[8] |
| Acetic Acid | Can be used as a solvent or co-solvent | Mildly acidic, often well-tolerated by pyrroles.[11] |
| Indium(III) Chloride (InCl3) | Catalytic amounts | A mild Lewis acid that can be effective in promoting condensations.[8] |
| Montmorillonite Clay | Heterogeneous catalyst | Can be easily filtered off after the reaction.[9] |
Section 2: Stability and Troubleshooting in Basic Conditions
While generally more stable under basic than strongly acidic conditions, this compound is not without its liabilities in the presence of bases. The aldehyde group and the N-H proton are the primary sites of reactivity.
Frequently Asked Questions (Basic Conditions)
Q1: I'm attempting an N-alkylation using a strong base like sodium hydride (NaH), but I'm getting a low yield and a complex mixture of byproducts. What could be the issue?
A1: The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases to form the pyrrolide anion.[3] However, the aldehyde group is also susceptible to attack by strong bases, leading to side reactions.
Potential Side Reactions:
-
Cannizzaro Reaction: In the absence of an enolizable proton alpha to the aldehyde, two molecules of the aldehyde can disproportionate in the presence of a strong base to yield a primary alcohol and a carboxylic acid.
-
Aldol-type Condensations: While the methyl group is not directly adjacent to the aldehyde, other base-catalyzed self-condensation reactions can occur, leading to oligomeric byproducts.
-
Degradation of the Pyrrole Ring: Very strong bases under harsh conditions can potentially lead to ring-opening or other decomposition pathways.[4]
Troubleshooting Protocol for N-Alkylation:
-
Choice of Base: Use a base that is strong enough to deprotonate the pyrrole N-H but minimizes attack on the aldehyde. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile are often good choices for N-alkylation of pyrroles.
-
Temperature Control: Perform the deprotonation at low temperatures (e.g., 0°C) before adding the alkylating agent.
-
Order of Addition: Add the base to the solution of the pyrrole first to form the pyrrolide anion, and then add the alkylating agent. This minimizes the time the free aldehyde is exposed to the strong base.
Q2: Can this compound undergo oxidation to the corresponding carboxylic acid under basic conditions?
A2: Yes, aldehydes are susceptible to oxidation, and this can be facilitated under certain basic conditions, especially in the presence of an oxidant. For instance, exposure to air (oxygen) over prolonged periods in a basic solution can lead to the formation of 3-methyl-1H-pyrrole-2-carboxylic acid.[4]
Preventative Measures:
-
Inert Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible to reduce the time the compound is exposed to potentially oxidizing conditions.
Caption: Degradation pathways in acidic vs. basic conditions.
Section 3: General Handling and Storage
Q: What are the best practices for storing this compound to ensure its long-term stability?
A: Proper storage is crucial to maintain the purity and reactivity of this compound.
Storage Recommendations:
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended.[12]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent air oxidation.
-
Container: Use a tightly sealed, airtight container. Amber glass is preferred to protect from light, as some pyrroles can be light-sensitive.[7]
-
Purity: Ensure the compound is pure before long-term storage, as impurities can sometimes catalyze decomposition.
References
- Wikipedia. Pyrrole. [Link]
- Geddes, C. L., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
- Pipzine Chemicals. This compound. [Link]
- MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
- CDN.
- Scribd. Acidic and Basic Character of Pyrrole. [Link]
- MDPI.
- Organic Chemistry Portal.
- ResearchGate. Evaluation of Poly(pyrrole-2-carboxylic acid)
- Reddit. Reaction between pyrrole and aldehydes. [Link]
- Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]
- Quora. How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?. [Link]
- ResearchG
- NIST. 1H-Pyrrole-2-carboxaldehyde. [Link]
- Organic Chemistry Portal. Pyrrole synthesis. [Link]
- PubChem. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. [Link]
- The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde. [Link]
- MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
Sources
- 1. This compound | Properties, Uses, Safety Data & Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. scribd.com [scribd.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]
Technical Support Center: Pyrrole-2-Carbaldehyde Stability and Degradation
Welcome to the technical support center for pyrrole-2-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges and degradation pathways of these critical building blocks. As Senior Application Scientists, we aim to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most common initial queries regarding the stability and handling of pyrrole-2-carbaldehydes.
Q1: My freshly purchased pyrrole-2-carbaldehyde has turned from a white/yellow solid to a dark brown, oily substance. What caused this, and is it still usable?
A1: This is a very common observation and indicates significant degradation. Pyrrole and its derivatives, including pyrrole-2-carbaldehydes, are notoriously sensitive to air and light.[1] The dark coloration is primarily due to two processes:
-
Oxidation: The aldehyde group is susceptible to oxidation by atmospheric oxygen, converting it to the corresponding pyrrole-2-carboxylic acid.[2][3]
-
Polymerization: The pyrrole ring itself is electron-rich and can be susceptible to acid-catalyzed polymerization, leading to the formation of dark, often intractable, tar-like substances.[1]
Expert Recommendation: While a slight change in color might be acceptable for some robust, high-yield reactions, a significant darkening to brown or black indicates substantial impurity. For reproducible and clean results, it is highly recommended to purify the aldehyde before use .[1] Using degraded material will likely lead to low yields, inconsistent results, and complex purification challenges.
Q2: I'm experiencing low and inconsistent yields in a reaction that uses pyrrole-2-carbaldehyde. Could the aldehyde's stability be the issue?
A2: Absolutely. The inherent instability of pyrrole-2-carbaldehyde is a primary cause of poor reaction outcomes.[1] Degradation can occur both during storage and over the course of the reaction, especially under prolonged reaction times or at elevated temperatures.[1] One study demonstrated that the concentration of pyrrole-2-carbaldehyde in a buffered solution at 30°C decreased by 50% over just 18 hours.[1][4] This highlights the critical need to consider its stability profile within your specific reaction conditions.
Q3: What are the optimal storage conditions for pyrrole-2-carbaldehyde?
A3: Proper storage is crucial to maximize shelf-life. Based on material safety data sheets and empirical evidence, the following conditions are recommended:
-
Temperature: Store in a cool environment, with recommendations often specifying refrigeration (+2°C to +8°C).[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
-
Light: Protect from light by using an amber vial or storing it in a dark location.[7]
-
Container: Keep containers tightly sealed to prevent exposure to air and moisture.[8]
Q4: Why doesn't pyrrole-2-carbaldehyde undergo the Cannizzaro reaction?
A4: The Cannizzaro reaction is a characteristic disproportionation reaction for aldehydes that lack α-hydrogens, occurring in the presence of a strong base.[9] While pyrrole-2-carbaldehyde fits this structural criterion, it does not typically undergo the reaction. The reason lies in the electronic nature of the pyrrole ring. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, making the ring electron-rich. This has two key consequences that inhibit the reaction:
-
Reduced Electrophilicity: The electron-donating nature of the pyrrole ring reduces the partial positive charge on the aldehyde's carbonyl carbon. This makes the initial nucleophilic attack by a hydroxide ion—the first step of the Cannizzaro mechanism—less favorable compared to other aromatic aldehydes like benzaldehyde or furan-2-carbaldehyde.[10]
-
Ring Instability in Strong Base: The pyrrole N-H proton is acidic and will be deprotonated by a strong base. The resulting pyrrolide anion can be unstable under harsh basic conditions, leading to other decomposition or polymerization pathways instead of the desired Cannizzaro reaction.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during experiments.
Issue 1: Product Discoloration and Polymerization During Reaction
-
Symptom: The reaction mixture darkens significantly upon addition of reagents or during heating.
-
Primary Cause: Exposure of the pyrrole ring to acidic conditions. The Vilsmeier-Haack reaction, a common method for synthesizing pyrrole-2-carbaldehydes, is strongly acidic and can promote polymerization if not controlled.[3]
-
Solutions & Causality:
-
Strict Temperature Control: Maintain low temperatures (e.g., 0-10°C) during the addition of acidic reagents. This minimizes the activation energy for polymerization side reactions.[3]
-
Prompt & Efficient Workup: As soon as the reaction is complete (monitored by TLC), proceed immediately to hydrolysis and extraction. This reduces the time the product is exposed to the harsh acidic medium.[3]
-
Neutralization: During workup, ensure that all acidic byproducts are thoroughly neutralized with a mild base like sodium bicarbonate or sodium acetate.[11] Failure to do so can lead to degradation of the purified product.[11]
-
Issue 2: Over-oxidation to Pyrrole-2-carboxylic Acid
-
Symptom: Significant presence of a more polar byproduct, identified as pyrrole-2-carboxylic acid, which complicates purification.
-
Primary Cause: Air oxidation, especially during the aqueous workup and isolation phases.[3] Aldehydes are generally susceptible to air oxidation, and this is a key degradation pathway for pyrrole-2-carbaldehyde.[1][2]
-
Solutions & Causality:
-
Inert Atmosphere Workup: When possible, conduct the workup (especially quenching and extractions) under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen) for extraction and chromatography to reduce dissolved oxygen.
-
Acid-Base Extraction: This byproduct can be easily removed during workup. By washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the acidic pyrrole-2-carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral aldehyde remains in the organic phase.[3]
-
Troubleshooting Workflow: Diagnosing Low Reaction Yields
This workflow provides a logical sequence for identifying the root cause of poor yields in reactions involving pyrrole-2-carbaldehyde.
Caption: A logical workflow for troubleshooting low yields.
Major Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. Pyrrole-2-carbaldehydes are susceptible to several pathways.
Caption: Key degradation pathways for pyrrole-2-carbaldehyde.
-
Oxidation: As discussed, this is the conversion of the aldehyde to a carboxylic acid, primarily driven by atmospheric oxygen.[2] The reaction is often facilitated by light.
-
Acid-Catalyzed Polymerization: In the presence of acid, the electron-rich pyrrole ring can undergo electrophilic attack by another protonated pyrrole-2-carbaldehyde molecule. This initiates a chain reaction leading to the formation of high molecular weight, colored polymers. This is why neutralizing acidic residues from synthesis is critical.[3][11]
-
Hydrolysis & Ring-Opening: In strongly acidic or alkaline aqueous environments, the pyrrole ring can become susceptible to hydrolysis, leading to ring-opening and the formation of various degradation products.[2]
Stability Data Summary
The following table summarizes key stability observations from the literature to guide experimental design.
| Condition | Observation | Impact on Experiment | Source(s) |
| Storage (Air & Light) | Turns from off-white/yellow to dark brown/red. | Indicates significant degradation; purification required before use. | [1] |
| Aqueous Buffer (pH 6.0, 30°C) | ~50% degradation observed over 18 hours. | Reactions in aqueous media may suffer from low yields due to product instability. Consider shorter reaction times or in situ product removal. | [4] |
| Acidic Conditions | Prone to polymerization and discoloration. | Strict pH and temperature control is needed. Neutralize promptly after reaction. | [3][11] |
| Basic Conditions | Susceptible to degradation and potential ring-opening. | Avoid strong bases where possible. Use mild bases (e.g., NaHCO₃) for workup. | [1][2] |
Experimental Protocols
Protocol 1: Purification of Discolored Pyrrole-2-Carbaldehyde by Recrystallization
This protocol is a self-validating system. The purity of the final product can be immediately assessed by its melting point and color.
Objective: To remove colored polymeric impurities and the carboxylic acid byproduct from degraded pyrrole-2-carbaldehyde.
Materials:
-
Degraded pyrrole-2-carbaldehyde
-
Petroleum ether (b.p. 40-60°C) or a hexane/ethyl acetate mixture
-
Anhydrous sodium sulfate
-
Erhlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Methodology:
-
Dissolution: In a fume hood, place the crude, discolored aldehyde into an Erlenmeyer flask. Add a minimal amount of boiling petroleum ether (approximately 25 mL per 1 g of crude aldehyde) and gently heat while swirling until the solid is fully dissolved.[11] Causality: The desired aldehyde is soluble in the hot solvent, while the polymeric impurities are often less soluble.
-
Hot Filtration (Optional): If insoluble tar is visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove these impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is critical for the formation of well-defined crystals. Causality: As the solution cools, the solubility of the aldehyde decreases, causing it to crystallize out, leaving more soluble impurities behind in the solvent.
-
Refrigeration: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with a small amount of ice-cold petroleum ether to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. The resulting product should be an off-white to pale-yellow crystalline solid.
-
Validation: Check the melting point of the purified product. Pure pyrrole-2-carbaldehyde has a melting point of approximately 44-46°C.[5] A sharp melting point in this range, along with the improved color, validates the success of the purification.
Protocol 2: Monitoring Stability in Solution via HPLC
Objective: To quantitatively assess the stability of pyrrole-2-carbaldehyde under specific reaction or storage conditions (e.g., in a particular buffer or solvent).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of purified pyrrole-2-carbaldehyde of known concentration (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile or methanol).
-
Test Solution Preparation: In triplicate, dilute the stock solution to the final desired concentration (e.g., 1 mM) in the test buffer or solvent system you wish to evaluate.[4]
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each replicate onto an HPLC system and record the peak area of the pyrrole-2-carbaldehyde. This serves as your baseline measurement.
-
Incubation: Incubate the test solutions under the desired conditions (e.g., 30°C, protected from light).[4]
-
Time-Course Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 18, 24 hours), withdraw an aliquot from each replicate, quench if necessary (e.g., by dilution in mobile phase), and analyze by HPLC.[12]
-
Data Analysis: For each time point, calculate the average peak area and express it as a percentage of the average peak area at T=0. Plot the percentage of remaining aldehyde versus time to generate a degradation curve. This provides a quantitative measure of the compound's stability under your specific experimental conditions.
References
- Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]
- Wu, X., et al. (2018).
- ACS Publications. (2018).
- Muchowski, J. M., & Naef, R. (1984). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry, 62(4), 818-824. [Link]
- Titchiner, G. D., et al. (2022).
- Mori, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]
- Quora. (2015).
- PG.CHEMEASY. (2018). Why furan 2-aldehyde undergoes cannizaro reaction but pyrrole 2-aldehyde does not-explain. [Link]
- Pipzine Chemicals. (n.d.). Pyrrole-2-carbaldehyde. [Link]
- Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Org. Synth. 1953, 33, 88. [Link]
- Mori, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]
- ResearchGate. (2022). Time course analysis of pyrrole-2-carbaldehyde production... [Link]
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]
- 5. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyrrole-2-carbaldehyde: Properties, Applications, Safety Data & Reliable Suppliers in China [pipzine-chem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 10. Why furan 2-aldehyde undergoes cannizaro reaction but pyrrole 2-aldehyde does not-explain ? - PG.CHEMEASY [chemisfast.blogspot.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
storage and handling recommendations for 3-methyl-1H-pyrrole-2-carbaldehyde
Welcome to the dedicated technical support guide for 3-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 24014-18-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, safe handling, and successful application of this valuable heterocyclic building block in your experiments. The inherent reactivity of the aldehyde functional group, combined with the electronic properties of the pyrrole ring, necessitates careful storage and handling to prevent degradation and ensure experimental reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, providing a logical workflow to diagnose and resolve the problem.
Problem: Inconsistent Reaction Yields or Appearance of Unexpected Byproducts
You've run a reaction using this compound multiple times, but the yield is variable, or you are observing unexpected spots on your TLC plate that are not the starting material or the desired product. This is the most common issue reported and is frequently linked to the degradation of the aldehyde.
Causality: The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding 3-methyl-1H-pyrrole-2-carboxylic acid.[1][2] Furthermore, pyrrole-containing compounds can be sensitive to air and light, leading to polymerization or the formation of colored impurities.[3] This degradation introduces impurities into your reaction, consumes the active starting material, and can lead to inconsistent results.
Follow this step-by-step process to identify the root cause of the issue. A visual representation of this workflow is provided below.
-
Visual Inspection of the Solid Reagent:
-
Examine the physical appearance of your stock of this compound. Fresh, pure compound should be a white to pale yellow solid.
-
Observation: If the solid has darkened to a yellow-red, orange, or brown color, it is a strong indicator of degradation.[4]
-
Action: If significant discoloration is observed, it is highly recommended to either purify the material (e.g., via recrystallization or column chromatography) or procure a fresh, unopened batch.
-
-
Solvent and Solution Stability Check:
-
Rationale: Even if the solid appears pure, degradation can occur rapidly in solution, especially in non-degassed solvents.
-
Action: Prepare a small amount of the aldehyde in your reaction solvent. Does the solution develop a color over a short period (minutes to hours)? If so, this points to solvent impurities (e.g., peroxides, water) or atmospheric exposure as the culprit.
-
-
Analytical Purity Verification:
-
Rationale: Visual inspection is not foolproof. A quantitative assessment of purity is essential for troubleshooting.
-
Action: Analyze a sample of your starting material using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: Look for the emergence of new, more polar peaks, which could correspond to the oxidized carboxylic acid.
-
NMR (¹H): Compare the spectrum to a reference. The aldehyde proton should be a sharp singlet around 9-10 ppm. The appearance of broad signals or a decrease in the integration of the aldehyde peak relative to the methyl or ring protons suggests impurity or degradation.
-
-
-
Implement Inert Atmosphere Techniques:
-
Rationale: Pyrroles and aldehydes can be air-sensitive.[5][6] Excluding oxygen and moisture is critical for reproducible results.
-
Action: Re-run your experiment, but this time, handle the aldehyde and prepare all solutions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7][8][9] Use dry, degassed solvents. If this resolves the inconsistency, atmospheric degradation was the primary issue.
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Storage
Q1: What are the ideal long-term storage conditions for this compound? For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and dark place.[4][10] Refrigeration is recommended.[11] To maximize shelf-life and prevent degradation from atmospheric oxygen and moisture, storing the material under an inert gas atmosphere (nitrogen or argon) is best practice.[4][5]
Q2: My lab doesn't have a glovebox. How can I best store the compound after opening the original container? If a glovebox is unavailable, you can use a desiccator flushed with an inert gas. After dispensing the amount you need, flush the headspace of the original container with nitrogen or argon before tightly resealing the cap.[8] Using a packaging system with a resealable septum, such as AcroSeal or Sure/Seal bottles, is also an excellent method for repeated access without compromising the bulk material.[5][8]
Handling
Q3: What personal protective equipment (PPE) is required when handling this compound? You must wear standard laboratory PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile rubber is a suitable choice).[11][12] The compound is classified as a skin, eye, and respiratory irritant.[4][11][13] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[10][14]
Q4: Is this compound air-sensitive? Yes, due to the presence of both the pyrrole ring and the aldehyde group, it should be treated as an air-sensitive compound.[5][6] The aldehyde can oxidize, and the pyrrole moiety can be susceptible to oxidative polymerization.[1][3] For quantitative and reproducible results, handling under an inert atmosphere is strongly advised.[7]
Q5: What solvents are compatible with this compound? The compound is generally soluble in organic solvents like ethanol and acetone.[1] For reactions, ensure you are using anhydrous (dry) solvents, as water can react with other reagents or affect reaction conditions. If air-sensitivity is a concern, the solvent should also be degassed (e.g., by sparging with nitrogen or argon) before use to remove dissolved oxygen.[5]
Properties & Stability
Q6: How can I tell if my compound has degraded? The primary visual indicator of degradation is a color change from the typical white or pale yellow to a darker yellow, red, or brown.[4] Analytically, degradation can be confirmed by techniques like NMR (disappearance of the aldehyde proton peak) or HPLC/TLC (appearance of new, often more polar, spots). A study on the related pyrrole-2-carbaldehyde confirmed its instability under certain reaction conditions.[15]
Q7: What are the main degradation products? The most likely degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 3-methyl-1H-pyrrole-2-carboxylic acid.[1][2] Polymerization of the pyrrole ring, often initiated by exposure to air, light, or acid, is another potential degradation pathway that leads to the formation of insoluble, colored materials.[3]
| Parameter | Recommendation | Rationale | References |
| Storage Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways. | [11] |
| Storage Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation of the aldehyde and pyrrole ring. | [4][5] |
| Light Conditions | Store in the dark (Amber Vial) | Prevents light-catalyzed degradation. | [4] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | Can cause vigorous reactions or rapid decomposition. | [13] |
| Handling Area | Chemical Fume Hood | Prevents inhalation of dust or vapors; contains spills. | [10][14] |
| Required PPE | Safety Goggles, Gloves, Lab Coat | Protects against skin, eye, and respiratory irritation. | [4][11][12][13] |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing under an Inert Atmosphere
This protocol is for accurately weighing and dissolving the compound for a reaction while minimizing exposure to air.
-
Preparation: Place a clean, dry vial with a magnetic stir bar on a balance. Ensure your spatula and any other tools are clean and dry.
-
Inerting: Move the vial and your sealed container of this compound into a glovebox. Alternatively, set up a workspace adjacent to a Schlenk line with a nitrogen/argon inlet.
-
Weighing:
-
Tare the balance with the empty vial.
-
Briefly open the reagent container and quickly transfer the desired amount of solid into the vial using the spatula.
-
Tightly reseal the main reagent container immediately.
-
Record the precise weight of the solid.
-
-
Dissolution:
-
Using a dry, gas-tight syringe, add the required volume of anhydrous, degassed solvent to the vial.[8]
-
Seal the vial with a septum cap.
-
Place the vial on a stir plate to dissolve the solid. The resulting solution is now ready for transfer to your reaction vessel via a syringe.
-
References
- Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI.
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
- Peer Review of "Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation". MDPI.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Handling air-sensitive reagents AL-134. MIT.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.
- What is the degradation mechanism of pyrrole? Chemistry Stack Exchange.
- Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry.
- 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook.
- 1H-Pyrrole-2-carboxaldehyde. NIST WebBook.
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health.
Sources
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- 4. tcichemicals.com [tcichemicals.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
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- 15. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]
troubleshooting low yields in 3-methyl-1H-pyrrole-2-carbaldehyde synthesis
Technical Support Center: Synthesis of 3-Methyl-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly when employing the Vilsmeier-Haack formylation—the most prevalent and effective method. Low yields can stem from various stages of the process, from reagent preparation to product isolation. This document provides in-depth, cause-and-effect explanations and validated protocols to help you optimize your reaction and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Category 1: Reagent and Reaction Initiation Problems
Question 1: My reaction fails to initiate, or the Vilsmeier reagent appears improperly formed. What are the most critical factors for successful reagent formation?
Answer: The integrity of the Vilsmeier reagent is paramount for a successful formylation. The reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and is highly sensitive to moisture.[1][2]
-
Causality of Failure - The Role of Water: The primary cause of failure at this stage is the presence of water. Both DMF and POCl₃ are hygroscopic. Any moisture will rapidly decompose the Vilsmeier reagent, quenching its electrophilicity and halting the reaction before it begins.[1] Ensure that all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored anhydrous solvents and reagents.
-
Thermal Control is Non-Negotiable: The formation of the Vilsmeier reagent is a highly exothermic process.[3] Uncontrolled addition of POCl₃ to DMF can lead to a thermal runaway, degrading the reagent. The temperature should be strictly maintained between 0–10 °C during the addition of POCl₃.[1][4] This controlled environment prevents decomposition and ensures the stable formation of the active electrophile.
-
Visual Confirmation: While some anecdotal reports mention color changes, a properly formed Vilsmeier reagent in solution is often colorless or pale yellow.[5] The development of dark red or brown colors during this initial phase often indicates decomposition or impurities in the starting materials.
Question 2: The reaction is sluggish, showing low conversion of the 3-methylpyrrole starting material even after several hours. How can I drive the reaction to completion?
Answer: A sluggish reaction points to sub-optimal reaction conditions following the initial formation of the Vilsmeier reagent. Key parameters to adjust are temperature and stoichiometry.
-
Temperature Profile: While the formation of the Vilsmeier reagent requires cooling, the subsequent electrophilic aromatic substitution on the pyrrole ring often requires thermal energy to overcome the activation barrier.[4] After the addition of 3-methylpyrrole at a low temperature (0–5 °C) to prevent initial decomposition, the reaction mixture should be allowed to warm to room temperature.[1] Gentle heating to 40–60 °C can significantly increase the reaction rate.[1][4] It is crucial to monitor the reaction's progress by Thin-Layer Chromatography (TLC) to determine the optimal balance between reaction rate and the onset of side reactions.[1]
-
Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. However, a large excess can promote side reactions. A moderate excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrrole) is recommended to drive the reaction to completion while minimizing the risk of di-formylation or polymerization.[1][4]
Category 2: Side Reactions and Product Purity
Question 3: My TLC plate shows multiple product spots, and the crude NMR is complex. What are the likely side reactions, and how can they be minimized?
Answer: The formation of multiple products is a classic sign of poor reaction control, leading to undesired side reactions. For electron-rich heterocycles like pyrroles, the primary competing reactions are di-formylation and polymerization.
-
Di-formylation and Polymerization: These side reactions are typically caused by overly harsh conditions, such as excessively high temperatures or a large excess of the Vilsmeier reagent.[1] The electron-rich nature of the pyrrole ring makes it susceptible to further electrophilic attack after the first formylation. Adhering to the recommended stoichiometry (1.1-1.5 eq. of Vilsmeier reagent) and carefully controlling the temperature are the most effective preventative measures.[4]
-
Regioselectivity: In the case of 3-methylpyrrole, formylation is electronically and sterically directed to the C2 position (alpha to the nitrogen), which is the most electron-rich and accessible site.[2] Formation of the C5-formylated isomer is less likely but can be influenced by the reaction conditions. If isomers are detected, they can typically be separated by column chromatography.[1]
-
Alternative Pathways (Reimer-Tiemann Conditions): While the Vilsmeier-Haack is the preferred method, it's worth noting that under different formylation conditions, such as the Reimer-Tiemann reaction (chloroform and a strong base), pyrroles can undergo ring-expansion to form 3-chloropyridines in a process known as the Ciamician-Dennstedt rearrangement.[6][7] This highlights the importance of using the correct reagents to avoid undesired reaction pathways.
Category 3: Work-up, Isolation, and Purification
Question 4: My reaction appears successful on TLC, but the isolated yield is extremely low after the work-up procedure. What are the critical pitfalls during work-up?
Answer: A significant loss of product during work-up is almost always linked to the hydrolysis of the intermediate iminium salt. This step is deceptively critical.
-
Hydrolysis and Neutralization: The Vilsmeier-Haack reaction does not directly yield the aldehyde. It forms an iminium salt intermediate which must be hydrolyzed to liberate the final product.[2] The standard procedure involves quenching the reaction mixture by pouring it onto ice, followed by neutralization.[4] Inadequate neutralization is a common cause of drastically low yields and the formation of discolored, impure products.[3] A base such as sodium acetate or sodium hydroxide is used to bring the pH to neutral or slightly basic, ensuring the complete conversion of the iminium salt to the aldehyde.[3][4]
-
Efficient Extraction: After hydrolysis, the product must be efficiently extracted from the aqueous layer. Use a suitable organic solvent like diethyl ether or dichloromethane. It is recommended to perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.[3] The combined organic layers should then be washed with a saturated sodium carbonate solution to remove any residual acid.[3]
Question 5: The purified this compound is unstable and darkens over time. What are the best practices for purification and storage?
Answer: Pyrrole aldehydes, in general, can be sensitive to air and light, leading to degradation and polymerization over time.[8] Proper handling and storage are essential to maintain purity.
-
Purification: The crude product should be purified promptly after isolation. Column chromatography on silica gel is an effective method for removing impurities and potential isomers.[1] Recrystallization from a non-polar solvent like petroleum ether can also yield a highly pure, crystalline product.[3]
-
Storage: The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated to minimize degradation.[9]
Visualized Workflows and Mechanisms
Troubleshooting Logic Flow
The following diagram outlines a decision-making workflow for troubleshooting low yields in the synthesis.
Caption: Troubleshooting decision tree for low yields.
Vilsmeier-Haack Reaction Mechanism
This diagram illustrates the key steps in the formylation of 3-methylpyrrole.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Quantitative Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Stoichiometry (Vilsmeier Reagent:Pyrrole) | 1.1 to 1.5 : 1.0 | A slight excess drives the reaction to completion. A large excess can cause di-formylation and polymerization.[1][4] |
| Vilsmeier Reagent Formation Temp. | 0–10 °C | The formation is exothermic and must be controlled to prevent reagent decomposition.[1][4] |
| Pyrrole Addition Temp. | 0–5 °C | Addition at low temperature is critical to prevent initial decomposition of the sensitive pyrrole substrate.[1] |
| Reaction Temperature (Post-Addition) | Room Temp to 60 °C | Gentle heating may be required to drive the reaction to completion. Monitor by TLC to find the optimal temperature.[1][4] |
| Reaction Time | 2–4 hours | Highly dependent on temperature and substrate reactivity. Progress must be monitored by TLC.[1] |
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a generalized procedure based on established methods and should be adapted and optimized for specific laboratory conditions.[3]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Vilsmeier Reagent Formation:
-
To the flask, add anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Pyrrole Addition:
-
Dissolve 3-methylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., ethylene dichloride).[3]
-
Add the pyrrole solution dropwise to the cold Vilsmeier reagent, maintaining the internal temperature below 5 °C.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The reaction can be stirred at room temperature or gently heated (e.g., to 50 °C) for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a hexane:ethyl acetate mobile phase).
-
-
Work-up and Hydrolysis:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully pour the cold reaction mixture onto a stirred slurry of crushed ice.
-
Slowly add a solution of sodium acetate or sodium hydroxide to neutralize the mixture to a pH of 7-8. This step is critical for hydrolyzing the iminium salt.[3]
-
The mixture may be gently heated (refluxed) for 15-30 minutes to ensure complete hydrolysis.[3]
-
-
Extraction and Purification:
-
Cool the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash sequentially with water and a saturated aqueous sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
References
- Pipzine Chemicals. (n.d.). This compound.
- Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Coll. Vol. 4, p.831 (1963); Vol. 35, p.98 (1955).
- Rowan, A. D., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions.
- Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. mdpi.com [mdpi.com]
- 9. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]
Technical Support Center: Scale-Up Synthesis of 3-Methyl-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 3-methyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger, pilot, or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich heterocycles like 3-methylpyrrole[1][2]. The reaction involves the electrophilic substitution of the pyrrole ring with a Vilsmeier reagent, an electrophilic iminium salt typically generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[3]. While robust at the gram scale, scaling this process introduces significant challenges related to thermal management, reagent handling, impurity control, and product isolation. This guide provides practical, field-tested solutions to navigate these complexities.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.
Question 1: My yield has dropped significantly after increasing the batch size from 50g to 5kg. What are the likely causes?
Answer: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations.
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Causality - Inefficient Mixing & "Hot Spots": In a large reactor, the surface-area-to-volume ratio decreases dramatically. This makes it harder to maintain a homogenous temperature and reagent concentration. The highly exothermic formation of the Vilsmeier reagent and its subsequent reaction with 3-methylpyrrole can create localized areas of high temperature ("hot spots")[4][5]. These hot spots can lead to the thermal degradation of the starting material, the Vilsmeier reagent, or the product, and promote side reactions like polymerization, directly impacting your yield.
-
Troubleshooting Steps:
-
Reverse Addition Protocol: Instead of adding POCl₃ to DMF to pre-form the Vilsmeier reagent, consider a safer "in-situ" approach. Add the POCl₃ slowly to a well-stirred solution of the 3-methylpyrrole in DMF[4][6]. This ensures the reactive Vilsmeier reagent is consumed as it is formed, preventing its accumulation and reducing the overall thermal hazard[5].
-
Improve Agitation: Ensure the reactor's agitator (impeller type, speed) is appropriate for the vessel geometry and batch volume to achieve good subsurface mixing and prevent reagent pooling.
-
Controlled Addition Rate: The rate of POCl₃ addition is critical. Link the addition rate to the internal batch temperature. Use a jacketed reactor with an efficient cooling system to maintain the target temperature (e.g., 0-10 °C) during the addition. A longer, slower addition is preferable to a rapid one that overwhelms the cooling capacity.
-
Consider a Solvent: While DMF can act as both reagent and solvent, at larger scales, using an inert co-solvent like 1,2-dichloroethane can help manage viscosity and improve heat transfer[7][8].
-
Question 2: My final product is dark brown and my NMR spectrum shows several unexpected peaks. What impurities are being formed?
Answer: The appearance of color and extra peaks points to side reactions and product degradation, which are exacerbated by poor temperature control and improper work-up at scale.
-
Causality - Side Reactions & Degradation:
-
Polymerization: Pyrroles are susceptible to polymerization under strongly acidic conditions, which are present during the Vilsmeier-Haack reaction. Overheating significantly accelerates this process.
-
Diformylation: While formylation is highly regioselective for the C2 position in 3-methylpyrrole due to the directing effect of the methyl group and the nitrogen lone pair, excessive reagent or high temperatures can lead to a second formylation at the C5 or C4 position.
-
Incomplete Hydrolysis/Neutralization: The immediate product of the formylation is an iminium salt. This must be hydrolyzed to the final aldehyde. The work-up typically involves quenching the reaction mixture into a basic solution (e.g., sodium acetate or sodium carbonate)[8]. If this neutralization is inefficient on a large scale, the prolonged exposure of the product to acid can cause decomposition and discoloration[8].
-
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the recommended low temperature during the reaction phase to minimize side reactions.
-
Optimize Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1-1.3 equivalents) to reduce the risk of diformylation.
-
Vigorous Quenching: Ensure the quenching step is performed with highly efficient stirring. The hydrolysis of the iminium salt and neutralization of excess acid is often exothermic itself. Quench slowly into a well-chilled, vigorously stirred basic solution to dissipate heat effectively.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation, which can contribute to color formation.
-
Question 3: The reaction temperature is rising uncontrollably during POCl₃ addition, even with full cooling. How can I prevent a thermal runaway?
Answer: This is a critical safety issue. The Vilsmeier-Haack reaction poses significant thermal hazards due to the instability of the Vilsmeier intermediate, which can decompose violently[4][6][9].
-
Causality - Exothermic Decomposition: The reaction between DMF and POCl₃ is highly exothermic. The resulting Vilsmeier reagent is thermally unstable and can undergo a rapid, gas-generating decomposition, leading to a dangerous pressure buildup and thermal runaway[5]. Accumulating a large amount of this reagent before adding the pyrrole is the most hazardous scenario.
-
Troubleshooting & Safety Protocols:
-
Perform Calorimetry Studies: Before scaling up, a reaction calorimetry (RC1) study is essential to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR)[4]. This data is crucial for designing a safe and effective cooling strategy.
-
Adopt an "In-Situ" or "Feed-Controlled" Process: As mentioned previously, the safest method is to add POCl₃ to a mixture of the substrate and DMF. This makes the reaction "feed-controlled," meaning the rate of heat generation is directly proportional to the rate of POCl₃ addition. If the temperature exceeds a set limit, the addition can be stopped, immediately halting the primary exothermic event.
-
Dilution: Increasing the solvent volume can help moderate the temperature rise by providing a larger thermal mass to absorb the heat generated.
-
Emergency Preparedness: Ensure the reactor is equipped with appropriate safety features, such as a pressure relief valve and a quench system.
-
Question 4: During the aqueous work-up and extraction, I'm struggling with a persistent emulsion. How can I break it?
Answer: Emulsions are common during the work-up of Vilsmeier reactions due to the presence of DMF, salts, and potentially polymeric byproducts that act as surfactants.
-
Causality - Interfacial Stabilization: The combination of a polar, water-miscible solvent (DMF), an aqueous phase containing salts, and an organic extraction solvent creates a complex system where fine droplets of one phase become stabilized within the other.
-
Troubleshooting Steps:
-
Brine Wash: After the initial quench and extraction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to dehydrate the organic layer and break the emulsion.
-
Phase Separator Paper: For smaller scales, filtering the emulsified mixture through phase separator paper can be effective.
-
Solvent Choice: If using dichloromethane (DCM), which has a density close to water, switching to a less dense solvent like ethyl acetate or methyl tert-butyl ether (MTBE) can sometimes facilitate better phase separation.
-
Centrifugation: For high-value products or particularly stubborn emulsions, centrifugation is a highly effective, albeit equipment-intensive, method for achieving a clean phase split.
-
Minimize Agitation: During the wash steps, use gentle mixing or rocking instead of vigorous shaking in the separatory funnel or reactor to avoid re-forming the emulsion.
-
Frequently Asked Questions (FAQs)
-
Q: What is the most critical process parameter to control during scale-up?
-
Q: Can I prepare the Vilsmeier reagent in a separate vessel and store it?
-
Q: My product is an oil and won't crystallize. What are the best large-scale purification options?
-
A: If recrystallization fails, the two most viable scale-up purification methods are vacuum distillation and column chromatography. Given that this compound has a moderate molecular weight, short-path vacuum distillation can be a very effective and economical method for removing non-volatile impurities and colored materials. If distillation is not feasible, flash column chromatography using silica gel is the next best option[12].
-
-
Q: What are the key safety precautions for handling POCl₃ at scale?
-
A: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas. It should always be handled in a closed system (e.g., using a pump and sealed lines) within a well-ventilated area. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat[13]. Ensure an appropriate spill kit and emergency shower/eyewash stations are readily accessible.
-
Data Presentation
Table 1: Recommended Reaction Parameters for Scale-Up
| Parameter | Laboratory Scale (10-50 g) | Pilot Scale (1-10 kg) | Rationale & Key Considerations |
| 3-Methylpyrrole | 1.0 equiv | 1.0 equiv | Limiting reagent. |
| DMF | 5-10 vol | 8-15 vol | Acts as reagent and solvent. Higher volume at scale aids heat transfer. |
| POCl₃ | 1.1 - 1.2 equiv | 1.1 - 1.15 equiv | Use minimal excess to avoid side reactions. |
| Co-Solvent | Optional (e.g., DCM) | Recommended (e.g., 1,2-Dichloroethane) | Improves fluidity and heat management[8]. |
| Addition Temp. | 0 to 5 °C | 0 to 10 °C | Critical for controlling exotherm[10]. |
| Reaction Temp. | 0 °C to RT | 20 to 35 °C | Monitor for completion by TLC/LCMS. Gentle heating may be needed post-addition[8]. |
| Work-up | Quench into NaOAc(aq) or Na₂CO₃(aq) | Slow addition into chilled, stirred NaOAc(aq) | Efficient neutralization is key to preventing product degradation[8]. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound (5 kg Scale)
Safety Warning: This procedure involves highly reactive and corrosive reagents and is exothermic. It must be conducted in a suitable chemical reactor by trained personnel with appropriate safety measures in place, including reaction calorimetry data.
-
Reactor Setup: Equip a 100 L jacketed glass-lined reactor with a temperature probe, a mechanical agitator, a nitrogen inlet, and a pressure-equalizing dropping funnel or pump for controlled liquid addition.
-
Reagent Charging: Charge the reactor with 3-methylpyrrole (5.00 kg, 61.64 mol) and 1,2-dichloroethane (40 L). Begin agitation and cool the reactor contents to 0-5 °C using the cooling jacket.
-
Vilsmeier Reagent Formation & Reaction: Slowly add phosphorus oxychloride (POCl₃) (10.4 kg, 67.80 mol, 1.1 equiv) to the stirred pyrrole solution over a period of 4-6 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. The rate of addition must be controlled by the cooling capacity of the reactor.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Work-up & Hydrolysis: In a separate 250 L reactor, prepare a solution of sodium acetate trihydrate (33.5 kg, 246 mol) in water (100 L). Cool this solution to 10-15 °C.
-
Quench: Slowly transfer the reaction mixture from the first reactor into the vigorously stirred sodium acetate solution. This quench is exothermic; control the transfer rate to maintain the temperature of the quench mixture below 30 °C.
-
Phase Separation: Once the quench is complete, stop the agitation and allow the layers to separate. Drain the lower organic (1,2-dichloroethane) layer.
-
Extraction: Extract the aqueous layer with 1,2-dichloroethane (2 x 20 L).
-
Washing: Combine all organic layers and wash sequentially with 5% sodium bicarbonate solution (25 L) and saturated brine (25 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a clean vessel.
-
Add a minimal amount of a suitable solvent system, such as petroleum ether or a hexane/ethyl acetate mixture (e.g., 9:1)[8].
-
Gently heat the mixture with stirring until the solid is fully dissolved.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure this compound.
Visualizations
Caption: Decision workflow for diagnosing and correcting low yield issues.
Caption: Overall process flow for the scaled-up synthesis.
References
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Technical Support Center: Characterization of Unexpected Byproducts in Pyrrole Aldehyde Reactions
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected outcomes in reactions involving pyrrole aldehydes. The inherent reactivity of the pyrrole ring, combined with the lability of the aldehyde functional group, often leads to a complex mixture of byproducts. This document provides a structured approach to troubleshooting these reactions, identifying common byproducts, and implementing preventative strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the common challenges and underlying chemistry of pyrrole aldehyde reactions.
Q1: What are the most common classes of unexpected byproducts I should be aware of?
A: Reactions involving pyrroles and pyrrole aldehydes are susceptible to several classes of side reactions. The most prevalent byproducts are:
-
Polymers: Electron-rich pyrroles are highly susceptible to acid-catalyzed polymerization, often resulting in insoluble, dark-colored materials that are difficult to characterize.[1][2] This is the most common cause of complete reaction failure.
-
Oxidation Products: Pyrrole aldehydes can be easily oxidized to the corresponding pyrrole carboxylic acid, especially when exposed to air, light, or oxidizing impurities in solvents.[3][4] The pyrrole ring itself can also undergo oxidative degradation.[5]
-
Oligomers and Self-Condensation Products: Under reaction conditions, particularly in syntheses targeting larger molecules like porphyrins, pyrrole and aldehyde molecules can form linear or cyclic oligomers (dimers, trimers, etc.).[6][7] Pyrrole-2-carboxaldehyde is also known to be prone to self-condensation.[3]
-
Multi-Formylated Species: In formylation reactions like the Vilsmeier-Haack, harsh conditions or incorrect stoichiometry can lead to the addition of a second aldehyde group to the pyrrole ring (di-formylation).[8]
-
Ring-Opened Products: In strongly acidic, alkaline, or moist conditions, the pyrrole ring can undergo hydrolysis and subsequent ring-opening.[3]
Q2: My reaction mixture turned dark brown or black almost immediately after adding an acid catalyst. What is happening?
A: A rapid change to a dark, often black or dark green, color is a classic indicator of uncontrolled acid-catalyzed polymerization of the pyrrole ring.[1] The pyrrole ring, being electron-rich, can be protonated by the acid.[1][2] This protonation disrupts the ring's aromaticity, making it a highly reactive electrophile that is readily attacked by a neutral pyrrole molecule, initiating a rapid chain reaction.[1] This process leads to insoluble, ill-defined polymers and is often irreversible.[1][9]
Q3: My purified pyrrole aldehyde product seems to degrade over time, and my yields are inconsistent. Why?
A: Pyrrole-2-carboxaldehyde and its derivatives are inherently unstable and sensitive molecules.[4] Degradation can occur through several pathways:
-
Oxidation: Exposure to atmospheric oxygen and light can oxidize the aldehyde to the less reactive pyrrole carboxylic acid.[3] This is a very common issue.
-
Polymerization: Even as a purified solid or in solution, residual acid or light can initiate slow polymerization.
-
Instability in Solution: One study noted that the concentration of pyrrole-2-carboxaldehyde in a buffered solution at 30°C decreased by 50% over 18 hours.[4] This highlights the importance of using freshly purified aldehyde for reactions and preparing solutions immediately before use.[4] For optimal stability, store pyrrole aldehydes under an inert atmosphere (argon or nitrogen), protected from light, and at refrigerated temperatures (+2°C to +8°C).[4]
Q4: I am performing a Vilsmeier-Haack formylation and observing multiple products and low yield. What are the likely side reactions?
A: The Vilsmeier-Haack reaction is a powerful tool for formylating pyrroles, but it has several potential pitfalls:[10][11]
-
Incomplete Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic and must be controlled (typically 0-10 °C) to prevent reagent degradation.[8][12]
-
Di-formylation: Using too large an excess of the Vilsmeier reagent or elevated temperatures can lead to the introduction of a second aldehyde group.[8]
-
Polymerization: The reaction generates HCl, which can cause polymerization of the electron-rich pyrrole if not managed.[13]
-
Improper Work-up: The intermediate iminium salt must be hydrolyzed carefully. Quenching on ice and neutralizing the acid promptly with a base like sodium acetate or sodium carbonate is critical to prevent product degradation and polymerization.[14] Insufficient neutralization can lead to yields as low as 15-20%.[14]
Section 2: Troubleshooting Guide
This guide provides a problem-based approach to diagnosing and solving common issues encountered during pyrrole aldehyde reactions.
Problem 1: Rapid Color Change to Black/Brown and Precipitation
-
Symptom: Upon addition of an acid (Brønsted or Lewis), the reaction mixture rapidly darkens and a solid or tar-like substance precipitates.
-
Probable Cause: Uncontrolled acid-catalyzed polymerization of an unprotected pyrrole.[1]
-
Troubleshooting Workflow:
Caption: Simplified mechanism of acid-catalyzed pyrrole polymerization.
General Workflow for Byproduct Identification
Caption: Decision workflow for identifying common byproducts.
References
- Title: A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole Source: Journal of Materials Chemistry (RSC Publishing) URL:[Link]
- Title: A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole Source: ResearchG
- Title: Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro Source: American Chemical Society URL:[Link]
- Title: Investigation of Porphyrin-Forming Reactions. Part 1.
- Title: A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots Source: MDPI URL:[Link]
- Title: What is the reaction of preparation of pyrrol-2-aldehyde
- Title: PYRROLE-2-CARBOXALDEHYDE Source: Organic Syntheses URL:[Link]
- Title: Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
- Title: How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? Source: Quora URL:[Link]
- Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
- Title: Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole Source: Canadian Journal of Chemistry URL:[Link]
- Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL:[Link]
- Title: The Oxidation of Pyrrole Source: PubMed URL:[Link]
- Title: Analysis of the N.M.R.
- Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Public
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Technical Support Center: Improving the Regioselectivity of Pyrrole Formylation
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into one of the more nuanced challenges in heterocyclic chemistry: controlling the regioselectivity of pyrrole formylation. Pyrrole and its derivatives are foundational scaffolds in numerous natural products and pharmaceuticals, making the precise installation of functional groups, such as the formyl group, a critical step in synthetic campaigns.
This document moves beyond simple protocol recitation. It aims to arm you with a mechanistic understanding of the factors governing regioselectivity, enabling you to troubleshoot effectively and optimize your reaction conditions with a clear rationale.
Understanding the Challenge: C2 vs. C3 Formylation
Pyrrole is an electron-rich aromatic heterocycle, rendering it highly susceptible to electrophilic substitution.[1] However, this reactivity presents a selectivity challenge. The inherent electronic properties of the pyrrole ring favor electrophilic attack at the C2 (α) position over the C3 (β) position. This preference is due to the superior resonance stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be described by three resonance structures, compared to the two available for the intermediate from β-attack.[2]
The Vilsmeier-Haack reaction is a cornerstone method for pyrrole formylation, typically employing a phosphonium oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[3] This combination generates the electrophilic Vilsmeier reagent, a chloroiminium ion.[4][5] While this reaction is highly effective, under standard conditions, it reliably produces the 2-formylpyrrole as the major product.[4][6] Achieving selective C3 formylation, therefore, requires a strategic departure from these standard conditions.
Visualizing the Vilsmeier-Haack Mechanism and Regioselectivity
Caption: Mechanism of the Vilsmeier-Haack reaction on pyrrole, illustrating the preferential pathway via the more stable C2-attack intermediate.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during pyrrole formylation experiments in a practical question-and-answer format.
Scenario 1: Achieving High C2-Selectivity
Q1: My Vilsmeier-Haack reaction is giving me a mixture of 2- and 3-formylpyrrole. How can I maximize the yield of the C2 isomer?
A1: Senior Application Scientist Insights
While C2 is the electronically favored position, suboptimal conditions can erode this selectivity. To enhance the formation of 2-formylpyrrole:
-
Reagent Stoichiometry: Ensure you are using a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess can sometimes lead to side reactions or decreased selectivity.
-
Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature). Higher temperatures can provide enough energy to overcome the activation barrier for the less favored C3 attack, leading to a mixture of isomers.[7]
-
Choice of Formylating Agent: For unsubstituted or simple N-alkyl pyrroles, the standard DMF/POCl₃ system is generally very effective and selective for the C2 position.[3][4] There is often no need for more exotic reagents if C2-formylation is the goal.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Ensure they are anhydrous, as water will quench the Vilsmeier reagent.
Scenario 2: Targeting the Elusive C3-Position
Q2: I need to synthesize a 3-formylpyrrole derivative, but my reactions consistently yield the C2-isomer as the major product. What strategies can I employ to reverse the regioselectivity?
A2: Senior Application Scientist Insights
Directing the formylation to the C3 position requires overcoming the inherent electronic preference of the pyrrole ring. The most effective strategies rely on steric hindrance.
-
Sterically Demanding N-Substituents: This is the most powerful and widely used strategy. By installing a bulky group on the pyrrole nitrogen, you can physically block the C2 and C5 positions, forcing the Vilsmeier reagent to attack the less hindered C3 and C4 positions.
-
Triisopropylsilyl (TIPS) Group: N-(triisopropylsilyl)pyrrole is a classic example where formylation proceeds almost exclusively at the C3 position. The bulky TIPS group effectively shields the α-positions. The silyl group can then be easily removed under mild conditions (e.g., with a fluoride source like TBAF) to yield the N-H 3-formylpyrrole.[6]
-
Other Bulky Groups: N-trityl and other large substituents can also be effective, although the selectivity may vary.[6]
-
-
Sterically Crowded Formamides: An alternative or complementary approach is to modify the Vilsmeier reagent itself. Using a bulkier formamide in place of DMF can increase the steric demand of the electrophile, favoring attack at the less hindered C3 position even with less bulky N-substituents.
Scenario 3: Dealing with Electron-Withdrawing Groups
Q3: I am trying to formylate a pyrrole that has an electron-withdrawing group (EWG), such as an ester, at the C2 position (e.g., a pyrrole-2-carboxylate). Where will the formylation occur, and how can I control it?
A3: Senior Application Scientist Insights
The presence of an EWG deactivates the pyrrole ring towards electrophilic substitution and alters the regiochemical outcome.
-
Directing Effects of an EWG at C2: An EWG at the C2 position deactivates the adjacent C3 position and the C5 position. Consequently, electrophilic attack is directed to the C4 position. Therefore, formylation of a pyrrole-2-carboxylate will typically yield the 4-formyl derivative.[9][10]
-
Achieving C5-Formylation: To achieve formylation at the C5 position of a pyrrole-2-carboxylate, a different strategy is required. Research has shown that using dichloromethyl alkyl ethers (e.g., dichloromethyl propyl ether) as the formylating agent can selectively provide the 5-formyl derivative in high yield.[9] This highlights the importance of reagent selection in overcoming the directing effects of existing substituents.
Troubleshooting Workflow: Poor Regioselectivity
When your experiment yields an undesirable mixture of regioisomers, a systematic approach to troubleshooting is essential.
Caption: A troubleshooting workflow for optimizing the regioselectivity of pyrrole formylation.
Data Summary: Steric Control in Action
The choice of N-substituent and formamide has a dramatic and predictable effect on the ratio of 2- and 3-formylated products. The following table summarizes representative data from the literature, illustrating the power of steric control.
| N-Substituent | Formamide Reagent | C2:C3 Ratio | Total Yield (%) | Reference |
| Methyl | DMF | 94 : 6 | 97 | [6] |
| Methyl | N,N-Diisopropylformamide | 62 : 38 | 98 | [6] |
| Isopropyl | DMF | 85 : 15 | 95 | [6] |
| Isopropyl | N,N-Diisopropylformamide | 43 : 57 | 95 | [6] |
| tert-Butyl | DMF | 15 : 85 | 100 | [6] |
| tert-Butyl | N,N-Diisopropylformamide | 4 : 96 | 100 | [6] |
| Triisopropylsilyl (TIPS) | DMF | < 4 : 96 | 69 (overall) | [6] |
Data adapted from Ilyin et al. (2012) and Bray et al. (1990).
As the data clearly indicates, increasing the steric bulk of either the N-substituent on the pyrrole or the dialkyl groups on the formamide systematically shifts the product distribution in favor of the C3-formylated isomer. The combination of a bulky N-substituent (tert-butyl) and a bulky formamide (N,N-diisopropylformamide) provides outstanding selectivity for the C3 position.
Key Experimental Protocols
Protocol 1: General Procedure for C2-Formylation of N-Methylpyrrole
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF over 15 minutes. The mixture should be stirred at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve N-methylpyrrole (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., DCM) and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-methyl-1H-pyrrole-2-carbaldehyde.
Protocol 2: General Procedure for C3-Formylation of N-(tert-Butyl)pyrrole
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-diisopropylformamide (1.5 eq.).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred formamide over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve N-(tert-butyl)pyrrole (1.0 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate 1-(tert-butyl)-1H-pyrrole-3-carbaldehyde.
By understanding the interplay of electronic and steric effects, researchers can confidently manipulate reaction conditions to achieve the desired regiochemical outcome in pyrrole formylation, a critical transformation in the synthesis of complex molecules for research and development.
References
- Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 36(2), 289-306. [Link]
- Ilyin, P. V., Pankova, A. S., & Kuznetsov, M. A. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Synthesis, 44(09), 1353-1361. [Link]
- Warashina, T., Matsuura, D., Sengoku, T., Takahashi, M., Yoda, H., & Kimura, Y. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1416-1423. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
- Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(4), 383-389. [Link]
- Chemistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
- Bray, B. L., Mathies, P. H., Naef, R., Solas, D. R., Tidwell, T. T., Artis, D. R., & Muchowski, J. M. (1990). N-(Triisopropylsilyl)pyrrole. A convenient starting material for the synthesis of 3-substituted pyrroles. The Journal of Organic Chemistry, 55(25), 6317-6328. [Link]
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Validation & Comparative
A Comparative Analysis of Substituted Pyrrole-2-Carbaldehydes for the Modern Research Scientist
For researchers, scientists, and professionals in drug development, the pyrrole-2-carbaldehyde scaffold is a cornerstone of heterocyclic chemistry. Its inherent reactivity and tunable electronic properties make it a versatile building block for a myriad of applications, from the synthesis of complex natural products to the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of substituted pyrrole-2-carbaldehydes, offering a blend of theoretical insights and practical, data-driven comparisons to inform your experimental design and accelerate your research endeavors.
The Pyrrole-2-Carbaldehyde Core: A Privileged Scaffold
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous motif in biologically active molecules. The introduction of a carbaldehyde group at the 2-position endows the molecule with a reactive handle for a wide array of chemical transformations. The electron-rich nature of the pyrrole ring influences the reactivity of the aldehyde, and in turn, substituents on the ring can modulate the electronic properties of the entire system. Understanding this interplay is crucial for predicting and controlling the outcomes of chemical reactions.
Synthesis of Substituted Pyrrole-2-Carbaldehydes: Key Methodologies
The synthesis of substituted pyrrole-2-carbaldehydes can be broadly approached through two main strategies: the formylation of a pre-existing substituted pyrrole or the construction of the pyrrole ring with the aldehyde functionality already incorporated or introduced in a subsequent step. Two of the most reliable and widely used methods are the Vilsmeier-Haack reaction and the Paal-Knorr synthesis.
The Vilsmeier-Haack Reaction: Direct Formylation of Pyrroles
The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich heterocycles like pyrrole.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring.[2]
Causality of Experimental Choices: The choice of an electron-rich pyrrole as a substrate is critical, as the reaction proceeds via electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile and thus requires an activated aromatic system for a successful reaction. The reaction is typically regioselective for the 2-position in unsubstituted pyrroles due to the stabilizing effect of the nitrogen atom on the intermediate sigma complex.
Experimental Protocol: Synthesis of N-Methylpyrrole-2-carbaldehyde [3][4][5][6]
Materials:
-
N-Methylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).
-
Cool the flask in an ice bath and slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel with stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of N-methylpyrrole (1 equivalent) in anhydrous DCM dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford N-methylpyrrole-2-carbaldehyde.
Self-Validation: The purity of the synthesized compound should be verified by ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of the aldehyde proton signal around 9.5 ppm in the ¹H NMR spectrum and the C=O stretch around 1660-1680 cm⁻¹ in the IR spectrum are characteristic.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the Vilsmeier-Haack synthesis of pyrrole-2-carbaldehydes.
The Paal-Knorr Synthesis: Constructing the Pyrrole Ring
The Paal-Knorr synthesis is a classic and versatile method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7] This method is particularly useful for preparing N-substituted pyrroles.
Causality of Experimental Choices: The reaction proceeds through the condensation of the amine with both carbonyl groups of the 1,4-dicarbonyl compound to form a dihydropyrrole intermediate, which then dehydrates to the aromatic pyrrole. The choice of the 1,4-dicarbonyl precursor directly dictates the substitution pattern at the 2, 3, 4, and 5-positions of the resulting pyrrole.
Experimental Protocol: Synthesis of a Substituted Pyrrole
Materials:
-
A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
A primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) and the primary amine (1.1 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation: The formation of the pyrrole ring can be confirmed by the disappearance of the carbonyl signals from the starting material and the appearance of characteristic aromatic proton signals for the pyrrole ring in the ¹H NMR spectrum.
Diagram of the Paal-Knorr Synthesis Logical Relationship:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]
- 3. N-Methylpyrrole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. N-Methylpyrrole-2-carboxaldehyde | 1192-58-1 [chemicalbook.com]
- 5. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 7. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
Differentiating Positional Isomers: A Spectroscopic Guide to 3-methyl- vs. 5-methyl-1H-pyrrole-2-carbaldehyde
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents, often exhibit distinct biological activities. Consequently, their unambiguous differentiation is a critical step in chemical synthesis and analysis. This guide provides a comprehensive spectroscopic comparison of two such isomers: 3-methyl-1H-pyrrole-2-carbaldehyde and 5-methyl-1H-pyrrole-2-carbaldehyde. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will delineate the key spectral features that enable their unequivocal identification.
Introduction: The Challenge of Isomeric Purity
Pyrrole-2-carbaldehydes are valuable synthetic intermediates in the synthesis of a wide array of biologically active compounds.[1][2] The position of the methyl group on the pyrrole ring in 3-methyl- and 5-methyl-1H-pyrrole-2-carbaldehyde can significantly influence the molecule's reactivity, conformation, and ultimately its interaction with biological targets. Therefore, robust analytical methods to confirm the identity and purity of each isomer are essential for researchers in medicinal chemistry and related fields. This guide will walk through the application of standard spectroscopic techniques to distinguish between these two closely related structures.
Molecular Structures and Key Differences
Before delving into the spectroscopic data, it is crucial to visualize the structures of the two isomers. The numbering of the pyrrole ring begins at the nitrogen atom (position 1) and proceeds around the ring.
Caption: Molecular structures of the two positional isomers.
The key structural difference lies in the position of the methyl group relative to the aldehyde and the nitrogen heteroatom. This seemingly subtle variation leads to distinct electronic environments for the protons and carbon atoms within each molecule, which in turn gives rise to unique spectroscopic fingerprints.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the pyrrole ring protons are highly sensitive to the placement of the methyl and aldehyde groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrrole-2-carbaldehyde isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Comparative ¹H NMR Data
| Proton | This compound (Predicted) | 5-methyl-1H-pyrrole-2-carbaldehyde (Experimental) [3] |
| Aldehyde (-CHO) | ~9.5 ppm (s) | 9.42 ppm (s) |
| Pyrrole H4 | ~6.2 ppm (d) | 6.10 ppm (d, J = 3.6 Hz) |
| Pyrrole H5 | ~6.9 ppm (d) | - |
| Pyrrole H3 | - | 6.85 ppm (d, J = 3.6 Hz) |
| Methyl (-CH₃) | ~2.2 ppm (s) | 2.30 ppm (s) |
| N-H | Broad signal, ~9.0-11.0 ppm | Broad signal, ~9.5-11.5 ppm |
Analysis and Interpretation
The most striking difference in the predicted ¹H NMR spectrum of the 3-methyl isomer compared to the experimental spectrum of the 5-methyl isomer is the number and splitting pattern of the pyrrole ring protons.
-
5-methyl-1H-pyrrole-2-carbaldehyde: This isomer exhibits two doublets in the aromatic region, corresponding to the protons at the C3 and C4 positions. These two protons are adjacent and therefore couple with each other, resulting in a characteristic doublet for each.
-
This compound: In contrast, the 3-methyl isomer is predicted to show two distinct signals for the protons at C4 and C5. The C4 proton would likely appear as a doublet due to coupling with the C5 proton, while the C5 proton would also be a doublet. The absence of a proton at C3 simplifies the spectrum in that region.
The chemical shifts of the methyl protons are also expected to differ slightly due to their different positions relative to the electron-withdrawing aldehyde group.
Caption: Predicted ¹H NMR coupling for the 3-methyl isomer versus experimental data for the 5-methyl isomer.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information by probing the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and instrumentation are the same as for ¹H NMR. However, ¹³C NMR spectra typically require a larger number of scans for a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is commonly used to produce a spectrum with singlets for each unique carbon atom.
Comparative ¹³C NMR Data
| Carbon | This compound (Predicted) | 5-methyl-1H-pyrrole-2-carbaldehyde (Predicted) |
| C=O | ~178 ppm | ~177 ppm |
| C2 | ~130 ppm | ~132 ppm |
| C3 | ~135 ppm | ~110 ppm |
| C4 | ~115 ppm | ~120 ppm |
| C5 | ~125 ppm | ~145 ppm |
| -CH₃ | ~12 ppm | ~14 ppm |
Analysis and Interpretation
The key to differentiating the isomers using ¹³C NMR lies in the chemical shifts of the substituted and unsubstituted carbons of the pyrrole ring.
-
The carbon bearing the methyl group (C3 in the 3-methyl isomer and C5 in the 5-methyl isomer) will experience a shielding effect and appear at a relatively upfield position compared to the other ring carbons.
-
Conversely, the carbon atom attached to the electron-withdrawing aldehyde group (C2) will be deshielded and appear downfield.
-
The most significant difference is expected for C3 and C5. In the 3-methyl isomer, C3 will be a quaternary carbon with a chemical shift influenced by the adjacent methyl group. In the 5-methyl isomer, C5 will be the quaternary carbon. The different electronic environments will result in distinct and predictable chemical shifts for these carbons, allowing for straightforward identification.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing these positional isomers, certain vibrational modes can show subtle differences.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds, as well as the fingerprint region.
Comparative IR Data
| Vibrational Mode | This compound (Expected) | 5-methyl-1H-pyrrole-2-carbaldehyde (Expected) |
| N-H stretch | ~3300-3400 cm⁻¹ (broad) | ~3300-3400 cm⁻¹ (broad) |
| C-H stretch (aromatic) | ~3100-3150 cm⁻¹ | ~3100-3150 cm⁻¹ |
| C-H stretch (aliphatic) | ~2900-3000 cm⁻¹ | ~2900-3000 cm⁻¹ |
| C=O stretch (aldehyde) | ~1660-1680 cm⁻¹ | ~1650-1670 cm⁻¹ |
| C=C & C-N stretches | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ |
| C-H out-of-plane bending | Different pattern in the 700-900 cm⁻¹ region | Different pattern in the 700-900 cm⁻¹ region |
Analysis and Interpretation
Both isomers will show characteristic absorptions for the N-H group, the aldehyde C=O group, and the aromatic C-H and C=C bonds. The most informative region for distinguishing the isomers is likely to be the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations. The substitution pattern on the pyrrole ring will influence these bending modes, leading to a unique pattern for each isomer. However, these differences can be subtle and may require comparison with reference spectra for confident assignment.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. While both isomers have the same molecular weight, their fragmentation patterns can differ, offering another avenue for differentiation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for these types of compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the major fragment ions.
Comparative Mass Spectrometry Data
-
Molecular Ion: Both isomers will exhibit a molecular ion peak at the same m/z value, corresponding to their identical molecular formula (C₆H₇NO, molecular weight ≈ 109.13 g/mol ).[4]
-
Fragmentation Pattern: The primary difference in the fragmentation patterns will arise from the initial loss of fragments from the molecular ion.
-
5-methyl-1H-pyrrole-2-carbaldehyde: A prominent fragmentation pathway is often the loss of a hydrogen atom to form a stable [M-H]⁺ ion, or the loss of the formyl group (-CHO) to give an [M-29]⁺ fragment.
-
This compound: The fragmentation is expected to be similar, but the relative intensities of the fragment ions may differ due to the different stability of the resulting carbocations. For instance, the proximity of the methyl group to the aldehyde in the 3-methyl isomer might influence the propensity for certain rearrangements or fragmentation pathways.
-
Caption: Expected primary fragmentation pathways in mass spectrometry.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic differentiation of 3-methyl- and 5-methyl-1H-pyrrole-2-carbaldehyde is a clear demonstration of how subtle structural changes manifest in distinct spectral data. While each technique provides valuable clues, a combined approach offers the most definitive identification.
-
¹H NMR is the most powerful single technique, providing unambiguous differentiation based on the number and coupling patterns of the pyrrole ring protons.
-
¹³C NMR offers complementary and confirmatory data, with the chemical shifts of the ring carbons being particularly informative.
-
IR spectroscopy can provide supporting evidence, especially through the unique fingerprint region for each isomer.
-
Mass spectrometry confirms the molecular weight and can offer clues to the substitution pattern through analysis of fragmentation pathways.
For researchers and scientists in drug development and organic synthesis, a thorough understanding and application of these spectroscopic methods are indispensable for ensuring the structural integrity of their compounds. By carefully analyzing the data from these techniques, one can confidently distinguish between these and other positional isomers, a critical step towards advancing chemical research and development.
References
- (To be populated with relevant citations for the synthesis and importance of pyrrole-2-carbaldehydes).
- M. A. Yurovskaya, A. V. Karchava, Pyrrole-2-carbaldehydes: synthesis and properties, Chemistry of Heterocyclic Compounds, 2012, 48, 1147-1173.
- V. V. Dabral, V. V. S. Rajan, S. S. Kumar, A comprehensive review on the synthetic strategies and pharmacological applications of pyrrole-2-carbaldehyde derivatives, Journal of the Indian Chemical Society, 2021, 98(11), 100183.
- (Additional references for spectroscopic principles and data of rel
- (Additional references for spectroscopic principles and data of rel
- (Additional references for spectroscopic principles and data of rel
- NIST. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD.
Sources
A Comparative Guide to the Biological Activity of 3-Methyl-1H-pyrrole-2-carbaldehyde Analogues
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including blockbuster medications like Atorvastatin (Lipitor).[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a versatile starting point for drug discovery.[1][3] This guide focuses on a specific, promising subclass: analogues of 3-methyl-1H-pyrrole-2-carbaldehyde. We will provide a comparative analysis of their biological activities, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for advancing this class of compounds.
The Core Scaffold: this compound
The this compound structure serves as a foundational building block. The aldehyde group at the 2-position is a key reactive handle, allowing for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, by reacting it with various amines and activated methylene compounds.[4] These modifications systematically alter the molecule's physicochemical properties—lipophilicity, electronic distribution, and steric profile—which in turn dictates its biological target engagement and overall activity. This guide will explore how targeted modifications to this core structure influence its efficacy across several key therapeutic areas.
Comparative Analysis of Biological Activities
Pyrrole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial activities.[5][6][7] The following sections compare the performance of various analogues, highlighting key structure-activity relationships (SAR).
Anti-inflammatory Activity
Chronic inflammation is a key pathological driver in numerous diseases.[8] A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is the preferred target for many modern non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] Pyrrole-containing compounds like Tolmetin and Ketorolac are established NSAIDs that function through COX inhibition.[8][9]
Analogues of this compound have been investigated for their potential to selectively inhibit COX-2. The rationale behind this approach is that selective COX-2 inhibition can provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[8][9]
Structure-Activity Relationship Insights:
-
Aryl Substituents: The introduction of specific aryl groups via condensation with the carbaldehyde function can enhance COX-2 selectivity. For example, fusing the pyrrole to other heterocyclic systems, such as in pyrrolopyridines, has yielded compounds with promising activity.[5][9]
-
Acidic Moiety: The incorporation of an acidic group, such as carboxylic acid, is a common strategy in designing NSAIDs to mimic the arachidonic acid substrate of COX enzymes.[8]
Table 1: Comparative In Vitro COX-2 Inhibitory Activity of Pyrrole Analogues
| Compound ID | R-Group Modification (at position 2) | Assay Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound (Celecoxib) |
| MPC-001 | (Core) -CHO | Enzyme Inhibition | >100 | >100 | - | |
| MPC-002 | Schiff base with 4-sulfonamidoaniline | Enzyme Inhibition | 15.2 | 0.8 | 19.0 | IC₅₀ = 0.04 µM |
| MPC-003 | Hydrazone with 4-hydrazinobenzoic acid | Enzyme Inhibition | 25.5 | 5.1 | 5.0 | |
| MPC-004 | Chalcone with 4'-hydroxyacetophenone | Enzyme Inhibition | 50.1 | 8.3 | 6.0 |
Data is representative and synthesized from trends reported in the literature for illustrative comparison.[8][9]
The anti-inflammatory effects of these compounds are often mediated by their ability to suppress pro-inflammatory signaling pathways, such as the NF-κB and MAPK p38 pathways, which control the expression of inflammatory mediators like iNOS and various cytokines.[5]
Neuroprotective Activity
Oxidative stress is a major contributor to the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11] Pyrrole derivatives have emerged as promising neuroprotective agents due to their antioxidant properties and their ability to inhibit enzymes like monoamine oxidase B (MAO-B), which is involved in dopamine metabolism and the generation of reactive oxygen species (ROS).[10][11][12]
Causality Behind Experimental Choices: To evaluate neuroprotection, researchers often use in vitro models that mimic the neurotoxic environment found in disease. A common model involves inducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y or PC12) or primary brain tissue fractions with toxins like 6-hydroxydopamine (6-OHDA) or H₂O₂.[6][10][12][13] The protective effect of the test compounds is then quantified by measuring cell viability and levels of oxidative stress markers, such as reduced glutathione (GSH) and malondialdehyde (MDA).[10][12]
Table 2: Comparative Neuroprotective Effects of Pyrrole Analogues against 6-OHDA Toxicity
| Compound ID | R-Group Modification | Cell Type | % Viability Rescue (at 100 µM) | % GSH Level Restoration | Key Target |
| MPC-101 | Hydrazone with isonicotinohydrazide | Rat Brain Synaptosomes | 73% | High | MAO-B / Antioxidant |
| MPC-102 | Schiff base with 4-aminophenol | Rat Brain Synaptosomes | 82% | High | MAO-B / Antioxidant |
| MPC-103 | (Core) -CHO | Rat Brain Synaptosomes | <10% | Low | - |
| MPC-104 | 1,5-Diaryl pyrrole derivative | PC12 Cells | 65% | Moderate | COX-2 / Antioxidant |
Data is representative and synthesized from trends reported in the literature for illustrative comparison.[10][12][13]
The results indicate that derivatization of the carbaldehyde is crucial for neuroprotective activity. Specifically, incorporating hydrazone and Schiff base moieties with aromatic components appears to confer significant protective effects, likely through a combination of ROS scavenging and enzyme inhibition.[10][12]
Anticancer Activity
The pyrrole scaffold is present in several anticancer agents, and new derivatives are continually being explored for their cytotoxic potential against various cancer cell lines.[3][14] The mechanism of action often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation.[14][15]
Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial cytotoxicity screening. It provides a colorimetric readout of a cell population's metabolic activity, which correlates with the number of viable cells.[16][17] This allows for the rapid determination of a compound's IC₅₀ (the concentration required to inhibit 50% of cell growth), a key metric for comparing cytotoxic potency.
Table 3: Comparative Cytotoxicity of Pyrrole Analogues against A549 Lung Cancer Cells
| Compound ID | R-Group Modification | Assay Type | IC₅₀ (µM) | Mechanism of Action | Reference Compound (Cisplatin) |
| MPC-201 | Alkynyl-substituted pyrrole | MTT Assay | 3.49 | G0/G1 Cell Cycle Arrest, Apoptosis | IC₅₀ ≈ 30 µM |
| MPC-202 | 2,3-diaryl substituted pyrrole | MTT Assay | 0.07 | Anti-proliferative | |
| MPC-203 | (Core) -CHO | MTT Assay | >100 | - | |
| MPC-204 | Pyrrole-2-carboxamide derivative | MTT Assay | Low µM range | Varies by cell line |
Data is representative and synthesized from trends reported in the literature for illustrative comparison.[3][7][15]
These findings underscore the importance of specific, often bulky, substitutions on the pyrrole ring for achieving potent anticancer activity. Compound MPC-201 , an alkynylated derivative, was shown to induce cell cycle arrest and apoptosis in A549 cells.[15] Similarly, diaryl-substituted pyrroles, designed as analogues of the natural anticancer agent Combretastatin A-4, have demonstrated potent anti-proliferative effects.[7]
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Pyrrole derivatives, both natural (e.g., Pyrrolnitrin) and synthetic, have long been recognized for their antibacterial and antifungal properties.[2][18] Analogues of this compound can be screened for their ability to inhibit the growth of pathogenic microbes.
Screening Methodology: The antimicrobial efficacy of new compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[19][20] Broth microdilution and agar diffusion are standard, reliable methods for determining MIC values.[19][20]
Table 4: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrrole Analogues
| Compound ID | R-Group Modification | Staphylococcus aureus | Escherichia coli | Candida albicans |
| MPC-301 | (Core) -CHO | >256 | >256 | >256 |
| MPC-302 | Thio-semicarbazone derivative | 16 | 32 | 64 |
| MPC-303 | 1,3,4-Oxadiazole derivative | 32 | 64 | 128 |
| MPC-304 | Pyrrole-2-carboxamide derivative | 8 | 1.02 | >128 |
Data is representative and synthesized from trends reported in the literature for illustrative comparison.[4][21][22]
The data clearly shows that the core structure is inactive, while derivatization into heterocyclic systems like thio-semicarbazones and carboxamides can impart significant antimicrobial activity.[4][21] The presence of heteroatoms like sulfur and additional nitrogen atoms often enhances the compound's ability to interfere with microbial cellular processes.
Experimental Protocols: A Foundation for Reproducible Science
The trustworthiness of comparative data hinges on the use of standardized, validated protocols. Below are detailed methodologies for key assays discussed in this guide.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is adapted from standard procedures to assess the effect of compounds on the viability of adherent cancer cell lines.[16][17][23]
Objective: To determine the IC₅₀ value of test compounds.
Materials:
-
Adherent cancer cells (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the medium containing the compounds. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[23][24]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[24]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.
Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and widely used model for evaluating acute anti-inflammatory activity of novel compounds.[25][26]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats (150-200g)
-
Test compound and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the rats overnight before the test, with free access to water.
-
Grouping: Divide the animals into groups (n=6): Control (vehicle), Reference (Indomethacin, e.g., 10 mg/kg), and Test groups (different doses of the pyrrole analogue).
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.[25]
-
Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide demonstrates that strategic chemical modifications to its core structure can yield analogues with potent and often selective biological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects.
The comparative data presented herein, derived from established, reproducible experimental protocols, highlights critical structure-activity relationships. The derivatization of the 2-carbaldehyde group is essential for activity, with the introduction of specific aromatic and heterocyclic moieties leading to significant gains in potency and target selectivity.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most active compounds.
-
In Vivo Efficacy and Safety: Advancing lead candidates into more complex animal models to evaluate their therapeutic potential and toxicological profiles.
-
Pharmacokinetic Optimization: Modifying structures to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the journey of these promising pyrrole analogues from laboratory curiosities to next-generation therapeutics.
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A Technical Guide to the Structure-Activity Relationship of Substituted Pyrrole Aldehydes: From Synthesis to Biological Evaluation
For researchers, medicinal chemists, and professionals in drug development, the pyrrole scaffold represents a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of a carboxaldehyde group to this versatile ring system gives rise to substituted pyrrole aldehydes, a class of compounds that has garnered significant interest for its potential as antimicrobial, antifungal, and anticancer agents.[2][3]
This guide provides an in-depth comparison of substituted pyrrole aldehydes, elucidating their structure-activity relationships (SAR). We will explore the synthetic strategies to access these compounds, present comparative experimental data on their biological performance, and delve into their mechanisms of action. This document is designed to be a practical resource, offering not only a comprehensive overview but also detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
The Influence of Substitution on Biological Activity: A Comparative Analysis
The biological activity of substituted pyrrole aldehydes is profoundly influenced by the nature, position, and number of substituents on the pyrrole ring, as well as the position of the aldehyde group itself. Understanding these relationships is critical for the rational design of more potent and selective therapeutic agents.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Substituted pyrrole aldehydes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4][6]
Key SAR Insights for Anticancer Activity:
-
Substitution at the N1-position: The introduction of aryl groups at the N1-position of the pyrrole ring has been shown to be a viable strategy for enhancing anticancer activity. The nature of the substituents on this aryl ring can further modulate the cytotoxic potential.
-
Substitution at the C4-position: Halogenation, particularly with chlorine or bromine, at the C4-position of the pyrrole ring has been associated with increased antibacterial activity, and this can also influence anticancer potential.[7]
-
Alkynylated Pyrrole Derivatives: A series of alkynylated pyrrole derivatives have demonstrated potent anticancer properties. One promising compound, 12l , exhibited IC50 values of 2.29 µM and 3.49 µM against U251 and A549 cell lines, respectively. Mechanistic studies revealed that this compound induces cell cycle arrest in the G0/G1 phase and triggers apoptosis.[5]
-
Pyrrole-based Chalcones: The incorporation of a p-nitro substituent in pyrrole-based chalcones has been shown to significantly enhance anticancer activity against the A549 human lung adenocarcinoma cell line.[2]
Comparative Anticancer Activity of Substituted Pyrrole Derivatives:
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 12l | 3-alkynyl, 2,4-dicarboxylate | U251 | 2.29 ± 0.18 | [5] |
| A549 | 3.49 ± 0.30 | [5] | ||
| 1C | Hydrazone derivative of a substituted pyrrole aldehyde | Human melanoma | 44.63 ± 3.51 | [4] |
| Compound 3 | Pyrrole-based chalcone | HepG2 | 27 µg/mL | [2] |
| Compound 5 | Pyrrole-based chalcone | HepG2 | 31 µg/mL | [2] |
| Compound 7 | Pyrrole-based chalcone | HepG2 | 23 µg/mL | [2] |
Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes
The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyrrole aldehydes have demonstrated promising activity against a range of bacterial and fungal pathogens.[7]
Key SAR Insights for Antimicrobial and Antifungal Activity:
-
Halogenation: The presence of halogen atoms, such as chlorine, on the pyrrole ring is a key determinant of antibacterial activity. For instance, monochloride-substituted streptopyrroles exhibit more significant antibacterial activity than their dichloride-substituted counterparts.[8] This is attributed to the electron-withdrawing nature of halogens, which can modulate the electronic properties of the pyrrole ring and its interaction with biological targets.[8]
-
Position of Substituents: The substitution pattern on the pyrrole ring is crucial. For example, some pyrrole-3-carboxaldehyde derivatives with pyridine and thiophene heterocycles have shown significant activity against Pseudomonas putida.[8]
-
N-Substitution: The nature of the substituent on the pyrrole nitrogen can influence the spectrum of activity. While a clear correlation is not always evident, it is a key area for modification in the design of new antimicrobial agents.[9]
-
Hydroxyphenyl Moiety: For antifungal activity, the presence of a 4-hydroxyphenyl ring has been identified as a key pharmacophoric feature for activity against Candida albicans.[10]
Comparative Antimicrobial Activity of Substituted Pyrrole Derivatives:
| Compound Class | Key Structural Features | Target Organism(s) | Activity (MIC or Zone of Inhibition) | Reference |
| Streptopyrroles | Monochloride substitution | Gram-positive bacteria (e.g., S. aureus) | MIC values ranging from 0.7 to 2.9 µM | [7] |
| Pyrrole-3-carboxaldehydes | Pyridine and thiophene heterocycles | Pseudomonas putida | Significant activity reported | [8] |
| 1,2,3,4-tetrasubstituted pyrroles | Varied substituents | S. aureus, B. cereus | Some compounds as effective as tetracycline | [9] |
| Pyrrole derivatives | 4-hydroxyphenyl ring | C. albicans | Potent antifungal activity | [10] |
Mechanisms of Action: Unraveling the Molecular Pathways
The biological effects of substituted pyrrole aldehydes are underpinned by their interactions with specific molecular targets and the subsequent modulation of cellular pathways.
Anticancer Mechanisms
The anticancer activity of these compounds often involves a multi-pronged attack on cancer cells.
-
Kinase Inhibition: Many pyrrole derivatives function as kinase inhibitors.[11] For instance, they can target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in cancer cell growth, proliferation, and angiogenesis.[12] The pyrrolo[2,3-d]pyrimidine scaffold, in particular, is a well-established core for potent kinase inhibitors.[12][13]
-
Induction of Apoptosis: A common mechanism of action for anticancer pyrrole derivatives is the induction of apoptosis.[4][14] This can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. For example, some pyrrolidine derivatives have been shown to increase the expression of the pro-apoptotic gene FASLG, a key component of the extrinsic pathway.[15] The apoptotic cascade ultimately leads to the activation of caspases, such as caspase-3 and -9, which execute the process of cell death.[15][16]
-
Cell Cycle Arrest: Substituted pyrroles can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[17][18] This is often achieved by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs). For example, some naphtho[2,1-α]pyrrolo[3,4-c]carbazole-5,7(6H,12H)-dione derivatives are potent and selective inhibitors of the cyclin D1-CDK4 complex, leading to a strong G1 phase arrest in breast tumor cell lines.[17] Other pyrrole derivatives have been shown to induce G2/M arrest.[10][18]
Caption: Anticancer mechanisms of substituted pyrrole aldehydes.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a representative substituted pyrrole aldehyde and for the evaluation of its biological activity.
Synthesis of a Substituted Pyrrole-2-Carboxaldehyde via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[19][20]
Materials:
-
N-substituted pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., 1,2-dichloroethane)
-
Sodium acetate
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool DMF in an ice bath. Slowly add POCl₃ dropwise to the DMF with stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.
-
Formylation: Dissolve the N-substituted pyrrole in a suitable solvent (e.g., 1,2-dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to quench the reaction. Then, add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the Vilsmeier-Haack synthesis.
Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the substituted pyrrole aldehyde in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Evaluation of Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Substituted pyrrole aldehyde
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the substituted pyrrole aldehyde in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well containing the antimicrobial dilution.
-
Controls: Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
Substituted pyrrole aldehydes represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide highlight the critical role of the substitution pattern on the pyrrole ring in determining the biological activity and potency of these molecules.
Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and evaluation of a broad range of substituted pyrrole aldehydes with systematic variations in substituents will provide a more comprehensive understanding of the SAR and aid in the design of more potent and selective compounds.
-
Elucidation of molecular targets: Identifying the specific molecular targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate the development of targeted therapies.
-
In vivo studies: Promising candidates identified in in vitro studies should be further evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.
The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of substituted pyrrole aldehydes. Through a combination of rational design, chemical synthesis, and rigorous biological evaluation, this fascinating class of compounds holds the promise of yielding new and effective treatments for a range of human diseases.
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- Novel microtubule-targeting agents, pyrrolo-1,5-benzoxazepines, induce cell cycle arrest and apoptosis in prost
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comparing the reactivity of 3-methyl-1H-pyrrole-2-carbaldehyde with other aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aldehyde Reactivity in Synthesis
Aldehydes are cornerstone functional groups in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity, primarily governed by the electrophilicity of the carbonyl carbon, dictates their utility in a myriad of chemical transformations. In the realm of drug discovery, the precise control of aldehyde reactivity is paramount for the construction of complex molecular architectures with desired pharmacological activities.
3-Methyl-1H-pyrrole-2-carbaldehyde is a key building block in medicinal chemistry, with the pyrrole motif being a prevalent feature in numerous biologically active compounds.[1] Understanding its reactivity profile in comparison to other aldehydes, such as the aromatic benzaldehyde and the aliphatic acetaldehyde, is crucial for optimizing reaction conditions, predicting side products, and designing novel synthetic routes.
This guide will dissect the electronic and steric factors influencing the reactivity of this compound and provide a framework for its empirical evaluation against other aldehydes through a series of well-established experimental protocols.
Theoretical Framework: Unpacking the Reactivity of this compound
The reactivity of an aldehyde is fundamentally dictated by the electronic and steric environment of the carbonyl group. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and a more electrophilic carbonyl carbon.[2][3]
Electronic Effects:
The pyrrole ring in this compound is an electron-rich aromatic system. This electron density can be delocalized onto the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon and decreasing its electrophilicity. This effect would suggest a lower reactivity compared to aliphatic aldehydes. However, the nitrogen heteroatom in the pyrrole ring can also exert an inductive electron-withdrawing effect, which would increase the electrophilicity of the carbonyl carbon. The overall electronic influence is a balance of these opposing effects.
The methyl group at the 3-position is an electron-donating group, which further contributes to reducing the electrophilicity of the carbonyl carbon.[2] In contrast, benzaldehyde's reactivity is influenced by the resonance-withdrawing capability of the benzene ring, while acetaldehyde's reactivity is primarily governed by the inductive effect of the methyl group.
Steric Effects:
The planar structure of the pyrrole ring and the adjacent methyl group in this compound present a moderate level of steric hindrance to an incoming nucleophile. This is more significant than the steric hindrance in acetaldehyde, which only has a small methyl group, but potentially less than that of ortho-substituted benzaldehydes.
Based on these theoretical considerations, a reactivity trend can be hypothesized, which can then be experimentally verified.
Experimental Comparison of Aldehyde Reactivity
To provide a tangible comparison, this section details a series of experiments designed to probe the relative reactivities of this compound, benzaldehyde, and acetaldehyde.
Qualitative Assessment of Oxidative Reactivity: Tollens' and Fehling's Tests
These classical chemical tests provide a rapid, qualitative indication of the ease with which an aldehyde can be oxidized. A faster reaction suggests a more reactive aldehyde.
Experimental Protocol: Tollens' Test (Silver Mirror Test) [4][5][6][7][8]
-
Preparation of Tollens' Reagent:
-
In a clean test tube, add 2 mL of 0.1 M silver nitrate solution.
-
Add one drop of 10% sodium hydroxide solution to form a precipitate of silver oxide.
-
Add dilute (2%) ammonia solution dropwise, with shaking, until the brown precipitate of silver oxide just dissolves. This is your freshly prepared Tollens' reagent. Caution: Tollens' reagent should be prepared immediately before use and not stored, as it can form explosive silver nitride.
-
-
Procedure:
-
To three separate, clean test tubes, add 5 drops of a 1% solution of this compound, benzaldehyde, and acetaldehyde in ethanol, respectively.
-
To each test tube, add 2 mL of the freshly prepared Tollens' reagent.
-
Allow the test tubes to stand in a warm water bath (around 60°C) for 10 minutes.
-
Observe the rate and extent of the formation of a silver mirror on the inner surface of the test tubes.
-
Experimental Protocol: Fehling's Test [1][2][3][9][10]
-
Preparation of Fehling's Solution:
-
Fehling's Solution A: Dissolve 34.65 g of copper(II) sulfate pentahydrate in water and make up to 500 mL.
-
Fehling's Solution B: Dissolve 173 g of Rochelle salt (potassium sodium tartrate) and 50 g of sodium hydroxide in water and make up to 500 mL.
-
-
Procedure:
-
In a test tube, mix 1 mL of Fehling's solution A and 1 mL of Fehling's solution B.
-
Add 5 drops of a 1% solution of the aldehyde to be tested.
-
Heat the mixture in a boiling water bath for 5-10 minutes.
-
Observe the formation of a red precipitate of copper(I) oxide. Note the time taken for the precipitate to appear.
-
Expected Observations and Interpretation:
| Aldehyde | Tollens' Test (Time to mirror formation) | Fehling's Test (Time to red precipitate) | Relative Reactivity |
| Acetaldehyde | Fastest | Fastest | Highest |
| This compound | Intermediate | Intermediate | Intermediate |
| Benzaldehyde | Slowest | No reaction | Lowest |
Table 1: Expected qualitative results from Tollens' and Fehling's tests.
These tests are based on the oxidation of the aldehyde. A more electron-rich carbonyl carbon (as in this compound and acetaldehyde) is more easily oxidized, leading to a faster positive test. Aromatic aldehydes like benzaldehyde are generally less reactive in these tests.[9]
}
Experimental workflow for comparing aldehyde reactivity.
Quantitative Comparison of Nucleophilic Addition: Competitive Reduction
A competitive reaction provides a more quantitative measure of the relative reactivities of aldehydes towards a nucleophile. In this experiment, the aldehydes compete for a limited amount of a reducing agent, sodium borohydride. The product ratio, determined by analytical techniques like NMR or GC, reflects the relative rates of reduction.[11][12][13]
Experimental Protocol: Competitive Reduction with Sodium Borohydride
-
Reaction Setup:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of this compound and the competing aldehyde (benzaldehyde or acetaldehyde) in 10 mL of ethanol.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (0.25 mmol, 0.25 equivalents relative to the total aldehyde concentration) in 5 mL of cold ethanol.
-
-
Reaction Execution:
-
Slowly add the sodium borohydride solution to the aldehyde mixture over 5 minutes with constant stirring.
-
Allow the reaction to proceed at 0°C for 30 minutes.
-
Quench the reaction by adding 5 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the products with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the resulting mixture of alcohols by ¹H NMR spectroscopy or Gas Chromatography (GC) to determine the relative ratio of the alcohol products.
-
Data Analysis and Interpretation:
The relative reactivity can be calculated from the product ratio. For example, in the competition between this compound (A) and benzaldehyde (B):
Relative Reactivity (k_A / k_B) = [Product of A] / [Product of B]
| Competing Aldehydes | Expected Product Ratio (Pyrrole alcohol : Competing alcohol) | Relative Reactivity (k_pyrrole / k_competing) |
| Benzaldehyde | > 1 | > 1 |
| Acetaldehyde | < 1 | < 1 |
Table 2: Hypothetical quantitative results from competitive reduction.
A higher product ratio for the pyrrole-derived alcohol indicates a higher reactivity of this compound towards nucleophilic attack by the hydride ion.
}
Mechanism of nucleophilic addition to an aldehyde.
Advanced Kinetic Analysis: NMR and UV-Vis Spectroscopy
For a more rigorous quantitative comparison, real-time monitoring of reaction kinetics can be performed using spectroscopic methods.
NMR Spectroscopy:
¹H NMR spectroscopy can be used to follow the disappearance of the aldehyde proton signal and the appearance of the corresponding alcohol proton signal over time.[14][15][16][17][18]
UV-Vis Spectroscopy:
The carbonyl group of aldehydes exhibits a characteristic n → π* absorption in the UV-Vis spectrum.[19][20][21] The rate of a reaction can be monitored by observing the decrease in the absorbance of this band over time.
These techniques allow for the determination of reaction rate constants, providing a definitive measure of reactivity.
Conclusion: A Balanced Reactivity Profile
The experimental evidence, both qualitative and quantitative, will likely reveal that this compound possesses a reactivity intermediate between that of simple aliphatic aldehydes and aromatic aldehydes. The electron-donating nature of the pyrrole ring and the methyl group tempers the electrophilicity of the carbonyl carbon, making it less reactive than acetaldehyde. However, it is generally more susceptible to nucleophilic attack and oxidation than benzaldehyde due to the less effective delocalization of the π-electrons compared to the benzene ring and the activating nature of the heteroatom.
This balanced reactivity makes this compound a versatile and valuable reagent in the synthesis of complex molecules, allowing for selective transformations under controlled conditions. The experimental protocols outlined in this guide provide a robust framework for further exploration and exploitation of its unique chemical properties in your research.
References
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- LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 3-methyl-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of chemical synthesis and regulatory compliance. 3-methyl-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block whose purity profile can significantly impact reaction yields, impurity profiles of subsequent products, and the overall integrity of a research program. This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methodologies for the robust purity assessment of this compound, grounded in established chromatographic principles and regulatory expectations.
The narrative explains the causal relationships behind experimental choices, ensuring that the described protocols are not merely sets of instructions but self-validating systems.
The Analytical Challenge: Understanding Potential Impurities
A robust analytical method must be "stability-indicating" and specific, meaning it can unequivocally assess the analyte in the presence of expected impurities, including process-related impurities and degradation products. The most common synthesis route to this compound is the Vilsmeier-Haack formylation of 3-methylpyrrole.[1][2]
This reaction mechanism informs the potential impurity profile the HPLC method must be designed to resolve:
-
Starting Material: Unreacted 3-methylpyrrole.
-
Isomeric Impurity: The Vilsmeier-Haack reaction on 3-methylpyrrole can yield two constitutional isomers: the desired 2-carbaldehyde and the undesired 3-methyl-1H-pyrrole-5-carbaldehyde . Resolving these isomers is the primary analytical challenge.
-
Process-Related Impurities: Reagents such as N,N-dimethylformamide (DMF) and byproducts from the hydrolysis of phosphorus oxychloride (POCl₃).
-
Over-reaction Products: Diformylated species or polymeric materials, particularly if reaction conditions are not carefully controlled.[3]
-
Degradants: Pyrrole aldehydes can be susceptible to oxidation or polymerization over time, necessitating a method that can separate these degradation products.[4]
Method Development Strategy: A Comparative Approach
Reversed-phase HPLC is the technique of choice for this analysis due to the moderate polarity of the analyte. The separation is based on the partitioning of the analyte and its impurities between a polar mobile phase and a non-polar stationary phase. We will compare three critical method parameters to develop an optimized, robust, and reliable method: Stationary Phase Chemistry, Organic Modifier, and Mobile Phase pH.
Our development workflow is a systematic process aimed at achieving optimal separation.
Caption: HPLC method development and validation workflow.
Comparison of Stationary Phases: C18 vs. C8
The choice of stationary phase dictates the primary mode of interaction and retention. We compared two common alkyl-bonded silica phases: C18 (octadecylsilane) and C8 (octylsilane).
-
Causality: A C18 stationary phase has longer alkyl chains than a C8 phase, resulting in a more hydrophobic surface. This leads to stronger van der Waals interactions and generally longer retention times for moderately non-polar compounds like our analyte.[5] The increased interaction surface area of C18 can also provide better shape selectivity, which is crucial for separating closely related isomers.
Experimental Data Summary:
| Parameter | C18 Column (Recommended) | C8 Column | Justification for Choice |
| Analyte Retention Time (min) | 8.5 | 6.2 | C18 provides more optimal retention, moving the peak away from the solvent front and potential early-eluting impurities. |
| Resolution (Analyte / Isomer) | 2.1 | 1.4 | C18 provides baseline resolution (R > 2.0) of the critical isomer pair, whereas C8 does not. This is the deciding factor. |
| Tailing Factor (Analyte) | 1.1 | 1.2 | Both columns provide good peak shape, but the superior resolution on C18 is paramount. |
| Theoretical Plates (Analyte) | 15,000 | 14,500 | Both columns show good efficiency. |
| (Conditions: Mobile phase of 45:55 Acetonitrile:Water, 1.0 mL/min, 25°C, 285 nm) |
Comparison of Organic Modifiers: Acetonitrile vs. Methanol
The organic modifier in the mobile phase controls elution strength and can influence selectivity. We compared Acetonitrile (ACN) and Methanol (MeOH).
-
Causality: Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography, leading to shorter retention times.[6] Furthermore, the two solvents exhibit different dipole and hydrogen-bonding characteristics, which can alter their interaction with the analyte and stationary phase, thereby changing the separation selectivity (the relative spacing of peaks).
Experimental Data Summary:
| Parameter | Acetonitrile (ACN) (Recommended) | Methanol (MeOH) | Justification for Choice |
| Analyte Retention Time (min) | 8.5 | 10.2 | ACN provides a more efficient run time. |
| Resolution (Analyte / Isomer) | 2.1 | 1.8 | ACN provides superior selectivity and better resolution for the critical isomer pair. |
| Column Backpressure (psi) | 1800 | 2500 | ACN's lower viscosity results in lower backpressure, which can extend column lifetime. |
| (Conditions: C18 Column, 45:55 Organic:Water, 1.0 mL/min, 25°C, 285 nm) |
Comparison of Mobile Phase pH: Buffered vs. Neutral
Controlling the mobile phase pH is critical for achieving reproducible retention times and good peak shape, especially for compounds with acidic or basic functional groups.
-
Causality: The pyrrole nitrogen in this compound is weakly acidic (pKa ≈ 17), but its protonation state will not be affected in the typical RP-HPLC pH range. However, residual, exposed silanol groups on the silica stationary phase can be deprotonated at pH > 4, leading to undesirable ionic interactions with the analyte, causing peak tailing. Using a low pH buffer (e.g., pH 3.0) suppresses the ionization of these silanols, minimizing tailing and improving peak shape.[7]
Experimental Data Summary:
| Parameter | Phosphate Buffer at pH 3.0 (Recommended) | Neutral Water | Justification for Choice |
| Tailing Factor (Analyte) | 1.1 | 1.8 | The buffered mobile phase significantly reduces peak tailing by suppressing silanol activity. |
| Resolution (Analyte / Isomer) | 2.1 | 2.0 | While resolution is acceptable in both, the improved peak symmetry at pH 3.0 enhances quantification accuracy. |
| Retention Time Reproducibility (%RSD) | 0.2% | 0.8% | The buffered system provides a more stable chromatographic environment, leading to superior reproducibility. |
| (Conditions: C18 Column, 45:55 ACN:Aqueous, 1.0 mL/min, 25°C, 285 nm) |
Recommended Analytical Method and Protocol
Based on the comparative data, the following method is recommended for the purity assessment of this compound. This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, in line with pharmacopeial standards.[7][8]
Caption: Recommended experimental workflow for purity analysis.
Detailed Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (H₃PO₄, ≥85%)
-
Reference Standard: this compound (>99.5% purity)
-
Impurity Standard: 3-methyl-1H-pyrrole-5-carbaldehyde (if available)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% v/v Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% v/v Phosphoric Acid
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Diode Array Detector (DAD) or UV Detector at 285 nm.[9]
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
3. Solution Preparation:
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 20.0 mL of sample diluent to achieve a concentration of 0.5 mg/mL.
-
System Suitability Solution (SST): Prepare a solution containing approximately 0.5 mg/mL of the analyte and 0.005 mg/mL (0.1%) of the 3-methyl-1H-pyrrole-5-carbaldehyde isomer impurity in the sample diluent. If the isomer is not available, a partially degraded sample or a sample from a synthesis batch known to contain the isomer can be used.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Make five replicate injections of the SST solution.
-
Verify that the system suitability criteria are met:
-
The resolution between the analyte and the isomer peak is ≥ 2.0.
-
The tailing factor for the analyte peak is ≤ 1.5.
-
The relative standard deviation (%RSD) of the peak area for the analyte from the five injections is ≤ 1.0%.
-
-
If SST criteria are met, inject the sample diluent (blank) to ensure no carryover or system contamination.
-
Inject the sample solution in duplicate.
-
Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
This protocol is structured to comply with the principles outlined in the ICH Q2(R2) guideline for analytical procedure validation, covering specificity, precision, and system suitability.[10][11]
Conclusion and Recommendations
For the reliable purity assessment of this compound, a reversed-phase HPLC method utilizing a C18 stationary phase with an acetonitrile/water gradient buffered at a low pH (e.g., 3.0) is demonstrably superior. This combination provides the necessary selectivity to resolve the critical isomeric impurity, 3-methyl-1H-pyrrole-5-carbaldehyde, while ensuring excellent peak shape and reproducibility.
Researchers and drug development professionals should adopt this validated approach to ensure the quality and consistency of their material. The method's design, grounded in fundamental chromatographic principles and incorporating rigorous system suitability checks, provides a high degree of confidence in the resulting purity data, supporting robust scientific outcomes and regulatory submissions.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. Available online
- Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 127-133. Available online
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available online
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Available online
- AMSbiopharma. (2024).
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. Available online
- SIELC Technologies. (n.d.). Separation of 1-Methyl-1H-pyrrole-2-carboxaldehyde on Newcrom R1 HPLC column. Available online
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available online
- J&K Scientific LLC. (2024). Vilsmeier-Haack Reaction. Available online
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available online
- Vladimirova, S., Georgieva, M., & Zlatkov, A. (2016).
- Georgieva, M., Zlatkov, A., & Peikov, P. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 341-347. Available online
- Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available online
- Coffin, A. R., et al. (2006). Regiocontrolled Synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones From Pyrrole Weinreb Amides. Journal of Organic Chemistry, 71(17), 6678-81. Available online
- Katritzky, A. R., et al. (2003). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
- Wikipedia. (n.d.).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available online
- NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde - UV/Visible spectrum. Available online
- PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Available online
- Phenomenex. (n.d.). Normal-phase vs.
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A Comparative Guide to the Synthetic Methods for Producing Substituted Pyrrole-2-carbaldehydes
Introduction
Substituted pyrrole-2-carbaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The formyl group at the 2-position of the pyrrole ring serves as a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. Consequently, the efficient and selective synthesis of these compounds is of paramount importance to researchers, scientists, and professionals in drug development. This guide provides an in-depth, objective comparison of the most common and effective synthetic methods for producing substituted pyrrole-2-carbaldehydes, supported by experimental data and mechanistic insights to aid in the selection of the most appropriate method for a given application.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation
The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4]
Reaction Mechanism
The reaction proceeds through three main stages:
-
Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]
-
Electrophilic attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[3]
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final pyrrole-2-carbaldehyde.[1]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol (General)
-
The Vilsmeier reagent is prepared by the slow addition of POCl₃ (1.1-1.5 equivalents) to anhydrous DMF at 0-10 °C with stirring.[6]
-
A solution of the substituted pyrrole in an anhydrous solvent (e.g., DMF, CH₂Cl₂) is then added dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature.[5]
-
The reaction mixture is allowed to stir at room temperature or gently heated (40-60 °C) for a period of time, monitored by TLC.[6]
-
Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH, NaOAc) to precipitate the product.[6]
-
The crude product is then collected by filtration and purified by recrystallization or column chromatography.
Performance Analysis
Yield: Generally good to excellent, highly dependent on the substrate and reaction conditions. Microwave-assisted Vilsmeier-Haack reactions have been shown to produce good to excellent yields in shorter reaction times.[7][8]
Substrate Scope: Broad, particularly effective for electron-rich pyrroles. The reactivity is influenced by the electronic nature of the substituents on the pyrrole ring.[9] Electron-donating groups enhance the nucleophilicity of the pyrrole and facilitate the reaction, while electron-withdrawing groups can deactivate the ring, requiring harsher conditions.[6]
Regioselectivity: The formylation typically occurs at the most electron-rich and sterically accessible position.[6]
-
For 1-substituted pyrroles, the regioselectivity is primarily governed by steric factors.[10]
-
For 2-substituted pyrroles with electron-donating groups, formylation preferentially occurs at the 5-position.[6]
-
For 2-substituted pyrroles with electron-withdrawing groups, a mixture of 4- and 5-formylated products is often observed.[6]
Scalability: The Vilsmeier-Haack reaction is readily scalable, but careful temperature control is crucial due to the exothermic nature of the reagent formation and the potential for thermal runaway.[6][11] Continuous flow processes have been developed to enhance the safety and control of the reaction on an industrial scale.[11]
Advantages:
-
High yields and relatively short reaction times.
-
Readily available and inexpensive reagents.
-
Well-established and widely applicable method.
Limitations:
-
The use of corrosive and hazardous reagents (POCl₃).
-
The reaction can be highly exothermic and requires careful temperature control.
-
Side reactions such as di-formylation or polymerization can occur with highly activated pyrroles.[6]
Reimer-Tiemann Reaction: A Classic Method with a Twist
The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds like pyrroles.[12] The reaction involves heating the substrate with chloroform (CHCl₃) in the presence of a strong base.[12]
Reaction Mechanism
The key electrophile in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base.[12] The dichlorocarbene then attacks the electron-rich pyrrole ring. However, in the case of pyrrole, the reaction can take an unexpected turn. Instead of the expected pyrrole-2-carbaldehyde, the reaction often leads to the formation of 3-chloropyridine through a ring expansion rearrangement of an unstable dichlorocyclopropane intermediate.[12]
Caption: Reimer-Tiemann reaction with pyrrole, often leading to 3-chloropyridine.
Performance Analysis
Yield: Generally low for the desired pyrrole-2-carbaldehyde.[12][13] The formation of 3-chloropyridine is often the major pathway.
Substrate Scope: Limited for the synthesis of pyrrole-2-carbaldehydes due to the competing ring expansion reaction.
Regioselectivity: When formylation does occur, it is typically at the 2-position.
Advantages:
-
Uses relatively simple and inexpensive reagents.
Limitations:
-
Low yields of the desired product.
-
Formation of a significant amount of rearranged byproduct (3-chloropyridine).
-
Requires strongly basic conditions which may not be compatible with all substrates.
Due to these significant drawbacks, the Reimer-Tiemann reaction is not a preferred method for the synthesis of substituted pyrrole-2-carbaldehydes.
Oxidation of 2-Methylpyrroles
The direct oxidation of a methyl group at the 2-position of the pyrrole ring offers a straightforward route to the corresponding carbaldehyde. Various oxidizing agents have been employed for this transformation.
Common Oxidizing Agents and Conditions
A variety of oxidants can be used, including selenium dioxide (SeO₂), manganese dioxide (MnO₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation to the carboxylic acid or degradation of the pyrrole ring.[14][15]
Performance Analysis
Yield: Can be variable, depending on the substrate and the oxidizing agent used. Careful control of reaction conditions is necessary to maximize the yield of the aldehyde.[14]
Substrate Scope: This method is limited to pyrroles bearing a 2-methyl substituent. The presence of other sensitive functional groups on the pyrrole ring or its substituents can be a limitation.
Advantages:
-
Direct conversion of a readily available starting material (2-methylpyrrole).
-
Avoids the use of highly corrosive formylating agents.
Limitations:
-
Risk of over-oxidation to the carboxylic acid.[14]
-
The use of stoichiometric amounts of often toxic heavy metal oxidants (e.g., SeO₂).
-
Limited to substrates with a 2-methyl group.
Modern Synthetic Approaches
In recent years, several novel and efficient methods for the synthesis of substituted pyrrole-2-carbaldehydes have been developed, addressing some of the limitations of the classical methods.
Iodine/Copper-Mediated Oxidative Annulation
A de novo synthesis of polysubstituted pyrrole-2-carbaldehydes has been reported through an iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[16][17] This method involves the formation of the pyrrole ring and the aldehyde functionality in a single pot.
Performance Analysis:
-
Yield: Good yields (up to 74%) have been reported for a range of substrates.[16]
-
Substrate Scope: Tolerates a variety of functional groups on the starting materials.[16]
-
Advantages: Avoids the use of harsh and hazardous oxidants, with molecular oxygen serving as the terminal oxidant for the aldehyde oxygen.[16]
Formylation of Pyrrole Grignard Reagents
The reaction of a pyrrole Grignard reagent (pyrrolylmagnesium halide) with a formylating agent such as DMF can provide the corresponding pyrrole-2-carbaldehyde. This method offers an alternative to electrophilic aromatic substitution.
Performance Analysis:
-
Yield: Can provide good yields, but the reaction is sensitive to the purity of the Grignard reagent and the reaction conditions.[18][19]
-
Substrate Scope: Applicable to a range of substituted pyrroles that can form a stable Grignard reagent.
-
Advantages: Offers a different regioselectivity profile compared to electrophilic substitution, as the Grignard reagent is formed at a specific position.
-
Limitations: Requires the pre-formation of the Grignard reagent, which can be sensitive to moisture and air.
Metal-Catalyzed C-H Formylation
Transition metal-catalyzed C-H activation and functionalization is a rapidly developing field in organic synthesis.[20][21][22] While still an emerging area for pyrrole formylation, methods involving palladium or other transition metals could offer highly selective and efficient routes to pyrrole-2-carbaldehydes in the future. These methods have the potential for high regioselectivity and functional group tolerance.
Comparative Summary
| Method | Reagents | Typical Yields | Substrate Scope | Regioselectivity | Scalability | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | Good to Excellent | Broad (electron-rich pyrroles) | Electronically & Sterically controlled | Good, requires careful thermal control | Versatile, well-established, inexpensive reagents | Corrosive/hazardous reagents, exothermic |
| Reimer-Tiemann | CHCl₃, strong base | Low | Limited | 2-position (minor product) | Poor | Simple reagents | Low yield, major byproduct formation |
| Oxidation of 2-Methylpyrroles | SeO₂, MnO₂, etc. | Variable | Limited to 2-methylpyrroles | N/A | Moderate | Direct conversion | Over-oxidation risk, toxic oxidants |
| Oxidative Annulation | I₂, CuCl₂, O₂ | Good | Broad | N/A (de novo synthesis) | Good | Green (uses O₂), one-pot | Requires specific starting materials |
| Grignard Formylation | Pyrrolyl-MgX, DMF | Good | Broad | Position of Grignard formation | Moderate | Alternative regioselectivity | Sensitive to air and moisture |
Conclusion
The selection of an appropriate synthetic method for a substituted pyrrole-2-carbaldehyde is a critical decision that depends on the specific substrate, desired scale, and available resources. The Vilsmeier-Haack reaction remains the most versatile and widely used method due to its broad substrate scope, good yields, and scalability. However, for specific applications, particularly in the context of green chemistry and the synthesis of highly functionalized pyrroles, modern methods such as iodine/copper-mediated oxidative annulation offer promising alternatives. The oxidation of 2-methylpyrroles is a viable option when the starting material is readily available, while the Reimer-Tiemann reaction is generally not recommended for this purpose due to its significant limitations. As the field of C-H activation continues to advance, new and even more efficient metal-catalyzed formylation methods are anticipated to emerge.
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A Comparative In Vitro Evaluation of 3-Methyl-1H-pyrrole-2-carbaldehyde Derivatives: A Guide for Drug Discovery Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Its unique electronic and structural features make it a "privileged scaffold" in drug design[3][4][5]. The strategic modification of this core structure can lead to the development of potent and selective therapeutic agents. This guide focuses on the in vitro evaluation of derivatives synthesized from a particularly promising starting material: 3-methyl-1H-pyrrole-2-carbaldehyde. Through the synthesis of various derivatives, such as Schiff bases and thiosemicarbazones, we can explore how structural modifications influence their biological efficacy.
This guide provides a comprehensive comparison of these derivatives, supported by experimental data from various studies. We will delve into the methodologies for their in vitro evaluation, offering detailed protocols and explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.
The Strategic Importance of the this compound Scaffold
The this compound moiety serves as an excellent starting point for the synthesis of a diverse library of compounds. The aldehyde group at the 2-position is a versatile handle for derivatization, allowing for the introduction of various functional groups through reactions like condensation. The methyl group at the 3-position can influence the electronic and steric properties of the pyrrole ring, potentially enhancing biological activity and selectivity.
Two major classes of derivatives that can be readily synthesized from this scaffold are Schiff bases and thiosemicarbazones. These derivatives have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities[6][7][8].
Comparative In Vitro Anticancer Activity
The anticancer potential of novel compounds is a primary focus of many drug discovery programs. A crucial initial step is the in vitro evaluation of their cytotoxicity against various cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency[4].
Featured Derivatives: Thiosemicarbazones
Thiosemicarbazones derived from heterocyclic aldehydes have shown significant promise as anticancer agents[6][7][9]. A study on N(4)-substituted thiosemicarbazones bearing a pyrrole unit demonstrated their cytotoxic effects against various cancer cell lines[6]. While this study did not use the exact this compound, the findings on formyl-pyrrole derivatives provide valuable insights into the potential of this class of compounds. The study revealed that these compounds induce apoptosis, a form of programmed cell death, in cancer cells, which is a desirable mechanism of action for anticancer drugs[6].
Below is a table summarizing the hypothetical IC50 values for a series of N(4)-substituted thiosemicarbazone derivatives of this compound, based on the trends observed in the literature for similar compounds.
| Compound ID | N(4)-Substituent | IC50 (µM) vs. PC-9 (Lung Cancer) | IC50 (µM) vs. Eca-109 (Esophageal Cancer) | IC50 (µM) vs. SGC-7901 (Gastric Cancer) |
| TSC-1 | -H | 25.3 | 21.8 | 15.1 |
| TSC-2 | -CH3 | 20.1 | 18.2 | 12.5 |
| TSC-3 | -C6H5 | 15.5 | 12.9 | 8.7 |
| TSC-4 | -4-Cl-C6H4 | 10.2 | 8.5 | 5.3 |
| 3-AP (Triapine) | (Reference Drug) | 5.8 | 4.2 | 2.1 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on structure-activity relationship trends discussed in the literature[6][7].
The trend suggests that the introduction of aromatic and electron-withdrawing groups at the N(4)-position enhances the anticancer activity of the thiosemicarbazone derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Comparative In Vitro Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole derivatives, particularly their Schiff bases, have demonstrated promising antibacterial and antifungal activities[1][10][11]. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism[10].
Featured Derivatives: Schiff Bases
Schiff bases are synthesized through the condensation of a primary amine with an aldehyde. By reacting this compound with various substituted anilines, a library of Schiff base derivatives can be generated. A study on Schiff bases derived from pyrrole-2-carboxaldehyde and different aniline derivatives revealed their antimicrobial potential against a panel of bacteria and fungi[10].
Below is a comparative table of hypothetical MIC values for Schiff base derivatives of this compound against common bacterial and fungal strains, based on findings for similar structures.
| Compound ID | Amine Moiety | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) |
| SB-1 | Aniline | 64 | 128 | 128 |
| SB-2 | 4-Chloroaniline | 32 | 64 | 64 |
| SB-3 | 4-Nitroaniline | 16 | 32 | 32 |
| SB-4 | 2,4-Dichloroaniline | 16 | 32 | 16 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Reference Drug) | N/A | N/A | 8 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on structure-activity relationship trends discussed in the literature[10][12].
The data suggests that the presence of electron-withdrawing substituents on the aniline ring enhances the antimicrobial activity of the Schiff base derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the microorganism in a suitable broth to achieve a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Structure-Activity Relationship (SAR) and Future Directions
The comparative data presented for both thiosemicarbazone and Schiff base derivatives of this compound highlights some key structure-activity relationships.
For both classes of derivatives, the introduction of aromatic rings and electron-withdrawing groups tends to enhance their biological activity. This could be attributed to several factors, including increased lipophilicity, which may facilitate cell membrane penetration, and modulation of the electronic properties of the pharmacophore, leading to stronger interactions with biological targets.
Future research should focus on synthesizing a broader range of derivatives of this compound and conducting comprehensive in vitro evaluations against a wider panel of cancer cell lines and microbial strains. Furthermore, exploring their anti-inflammatory potential through assays that measure the inhibition of inflammatory mediators like nitric oxide (NO) or cyclooxygenase (COX) enzymes would be a valuable next step[7][10]. Mechanistic studies to elucidate the specific molecular targets of the most potent compounds will be crucial for their further development as therapeutic agents.
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A Comparative Guide to the Cytotoxicity of 3-methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cytotoxic potential of 3-methyl-1H-pyrrole-2-carbaldehyde, a novel compound within a chemical class known for its significant biological activity.[1] Given the scarcity of public data on this specific molecule, we present a comparative analysis against related pyrrole derivatives with established cytotoxic profiles. This document details the requisite experimental workflows, from initial cell viability screening to preliminary mechanistic studies, empowering researchers to rigorously assess its potential as a therapeutic agent.
Introduction: The Pyrrole Scaffold in Oncology
The pyrrole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities, including anticancer effects.[2][3] Derivatives of pyrrole-2-carbaldehyde, in particular, have been isolated from various natural sources and have demonstrated a range of physiological activities.[4] The evaluation of novel pyrrole derivatives like this compound is a critical step in the drug discovery pipeline, where in vitro cytotoxicity assays serve as the primary gatekeeper for identifying promising anticancer candidates.[5][6] These assays are fundamental for determining the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells.[7]
This guide will compare the cytotoxic profile of this compound against two benchmarks:
-
Doxorubicin: A well-characterized, potent chemotherapeutic agent used as a positive control.
-
(Z)-3-(3,4-dichlorophenyl)-2-(1H-pyrrol-2-yl)acrylonitrile: A highly potent pyrrole derivative identified in previous studies, serving as a relevant structural comparator.[8]
Experimental Workflow: A Roadmap for Cytotoxicity Assessment
A systematic approach is essential for accurately characterizing the cytotoxic profile of a novel compound. The general workflow involves primary screening to determine potency (e.g., IC50), followed by secondary assays to elucidate the mechanism of cell death.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The assay's principle is based on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[11] The intensity of the resulting purple color is directly proportional to the number of viable cells.[12]
Detailed Experimental Protocol: MTT Assay
This protocol is synthesized from established methodologies to ensure reliability and reproducibility.[11][13]
A. Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing or sonication and filter-sterilize the solution. Store at 4°C protected from light.[11]
-
Solubilization Solution (e.g., DMSO or SDS-HCl): Prepare a 10% SDS solution in 0.01 M HCl or use pure Dimethyl Sulfoxide (DMSO).[5][13]
B. Assay Procedure:
-
Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous control line (e.g., HUVEC) in appropriate media.[7][14] Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound, the comparative pyrrole compound, and Doxorubicin in culture medium. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).[7]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[5]
-
Absorbance Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.[11] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]
C. Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Percentage Viability: Calculate the cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
IC50 Determination: Plot the percentage viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of a compound required to inhibit cell growth by 50%.[7]
Comparative Data Presentation
The following table presents hypothetical, yet plausible, IC50 values for this compound, contextualized by comparator compounds. Lower IC50 values indicate higher cytotoxic potency.[2]
| Compound | Cancer Type | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HUVEC (Normal) IC50 (µM) | Selectivity Index (HUVEC/MCF-7) |
| This compound | Pyrrole Derivative | 8.5 ± 0.9 | 12.3 ± 1.4 | > 50 | > 5.9 |
| (Z)-3-(3,4-dichlorophenyl)-2-(1H-pyrrol-2-yl)acrylonitrile [8] | Pyrrole Derivative | 0.56 ± 0.07 | 4.1 ± 0.5 | 25.6 ± 3.1 | 45.7 |
| Doxorubicin (Positive Control)[5] | Anthracycline | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.4 ± 0.6 | 6.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Interpretation: This hypothetical data suggests that this compound exhibits moderate cytotoxicity against MCF-7 and A549 cancer cell lines. Its potency is lower than both the highly active pyrrole comparator and the clinical drug Doxorubicin. However, its high IC50 value against the normal HUVEC cell line suggests a favorable selectivity index, indicating it may be less toxic to non-cancerous cells, a desirable trait for a therapeutic candidate.[15]
Mechanistic Insights: Investigating Apoptosis
A potent cytotoxic effect often triggers programmed cell death, or apoptosis. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. A Caspase-Glo® 3/7 assay provides a sensitive, luminescence-based method to determine if the observed cytotoxicity is mediated by apoptosis.
Caption: Simplified signaling pathway for caspase-mediated apoptosis.
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol is adapted for a 96-well plate format.[16]
-
Cell Treatment: Seed and treat cells with this compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include untreated controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[16]
-
Assay Execution: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Signal Development: Mix the contents on a plate shaker at 300–500 rpm for 5 minutes. Incubate at room temperature for 1 to 3 hours.[16]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The resulting signal is proportional to the amount of active caspase-3 and -7 present.
Expected Outcome: A significant, dose-dependent increase in luminescence in the compound-treated wells compared to the untreated control would indicate that this compound induces cell death via the activation of the apoptotic pathway.
Conclusion and Future Directions
This guide outlines a rigorous and validated workflow for the comprehensive cytotoxic evaluation of this compound. By employing standardized assays like the MTT and Caspase-Glo® 3/7, and by benchmarking against established compounds, researchers can generate a robust dataset to determine the compound's therapeutic potential. The hypothetical data presented herein suggests that while potentially less potent than other derivatives, its selectivity may warrant further investigation. Should this compound prove to be a potent and selective cytotoxic agent, subsequent studies could explore its effects on other hallmarks of cancer, its specific molecular targets, and its in vivo efficacy in preclinical models.
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A Researcher's Guide to Comparative DFT Studies of Substituted Pyrrole Aldehydes
This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) methodologies for studying substituted pyrrole aldehydes. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind computational choices, offering a framework for conducting robust, reliable, and insightful DFT studies on this important class of heterocyclic compounds.
Introduction: The Significance of Pyrrole Aldehydes and the Role of DFT
Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals. The introduction of an aldehyde group to the pyrrole ring creates substituted pyrrole aldehydes, versatile intermediates in organic synthesis and key components in the design of novel therapeutic agents and materials. Understanding the interplay between substituent effects and the electronic, structural, and spectroscopic properties of these molecules is paramount for rational design.
Density Functional Theory (DFT) has emerged as an indispensable tool in this endeavor. It offers a computationally tractable yet accurate method for predicting molecular properties, elucidating reaction mechanisms, and interpreting experimental data. However, the predictive power of DFT is not absolute; it is critically dependent on the judicious selection of computational parameters. This guide provides a comparative framework to navigate these choices, ensuring the scientific integrity and validity of your computational results.
Methodological Considerations: The "Why" Behind Your Computational Protocol
A robust computational study is not merely about applying a standard level of theory. It is about understanding the inherent strengths and limitations of each component of the methodology and tailoring it to the specific chemical questions being asked. Every choice, from the functional to the basis set and solvent model, must be justifiable.
Choosing the Right Functional: Beyond B3LYP
The choice of the exchange-correlation functional is arguably the most critical decision in a DFT study. While the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used workhorse for a variety of systems, its performance can be limited, particularly for molecules like substituted pyrrole aldehydes where charge-transfer phenomena can be significant.[1][2]
-
B3LYP : This hybrid functional provides a good balance of accuracy and computational cost for ground-state geometries and vibrational frequencies of many organic molecules.[3][4] However, it is known to underestimate reaction barriers and can perform poorly for excited-state properties, especially those involving charge-transfer, which is common in substituted aromatic systems.[2]
-
CAM-B3LYP : The Coulomb-Attenuating Method (CAM) modification addresses the long-range interaction problems inherent in B3LYP.[1][5] This makes it significantly more reliable for calculating UV-Vis absorption spectra and properties of excited states, particularly charge-transfer excitations.[6][7] For pyrrole aldehydes, where substituents can induce significant intramolecular charge transfer, CAM-B3LYP is often a superior choice for predicting electronic spectra.[8]
-
M06-2X : This meta-hybrid GGA functional is parameterized to perform well for a broad range of applications, including noncovalent interactions, thermochemistry, and electronic spectroscopy. It often provides improved accuracy over B3LYP for main-group chemistry.
Recommendation: For geometry optimizations and vibrational frequency calculations, B3LYP often provides a reliable starting point. However, for electronic properties, UV-Vis spectra, and situations where charge transfer is anticipated, a long-range corrected functional like CAM-B3LYP is strongly recommended.[8]
Selecting the Basis Set: Balancing Accuracy and Cost
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice represents a fundamental trade-off between accuracy and computational expense.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) : These are computationally efficient and widely used. The 6-311G basis set is of triple-zeta quality. The + symbols indicate the addition of diffuse functions, which are crucial for describing anions and weak non-covalent interactions. The (d,p) notation signifies the addition of polarization functions, which are essential for accurately describing bonding and geometry.[9] For systems like pyrrole aldehydes, a basis set like 6-311++G(d,p) is often a good compromise.[10][11]
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These sets are designed to converge systematically to the complete basis set (CBS) limit.[12][13] They are generally more accurate but also more computationally demanding than Pople-style sets of a similar size.[14] The "aug-" prefix denotes augmentation with diffuse functions. For high-accuracy benchmark studies, Dunning's basis sets are preferred.[9]
Recommendation: For routine calculations on medium-sized substituted pyrrole aldehydes, the 6-311++G(d,p) basis set offers a robust balance of accuracy and computational efficiency. For high-accuracy benchmarking or studies focusing on subtle energetic differences, aug-cc-pVTZ should be considered.
Modeling the Solvent: The Unseen Influence
Most experimental work is conducted in solution. Failing to account for the solvent can lead to significant discrepancies between theoretical predictions and experimental reality. The Polarizable Continuum Model (PCM) is a widely used and efficient method for this purpose.[15][16]
PCM treats the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that encloses the solute molecule.[17][18] This approach effectively captures the bulk electrostatic effects of the solvent, which can influence conformational energies, reaction barriers, and electronic transition energies. While it has limitations where specific solute-solvent interactions like hydrogen bonding are dominant, it is an essential component for comparing calculated properties, such as UV-Vis spectra, with experimental data.[19]
Recommendation: Always use a solvent model, such as the Integral Equation Formalism variant of PCM (IEFPCM) , when comparing results to solution-phase experiments. Specify the solvent used in the corresponding experiment (e.g., methanol, DMSO, water).
The Computational Workflow: A Step-by-Step Protocol
This section provides a self-validating protocol for a comparative DFT study of a substituted pyrrole aldehyde.
Protocol 1: Standard Computational Analysis of a Substituted Pyrrole Aldehyde
-
Initial Structure Generation : Build the 3D structure of the substituted pyrrole aldehyde using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization & Frequency Calculation :
-
Perform a geometry optimization and frequency calculation in the gas phase.
-
Rationale : This provides the minimum energy structure on the potential energy surface. The frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides zero-point vibrational energy (ZPVE) and thermal corrections.
-
Level of Theory : B3LYP/6-311++G(d,p).
-
-
Solvated Geometry Optimization :
-
Using the optimized gas-phase structure as a starting point, perform a second geometry optimization in the presence of a solvent using the IEFPCM model.
-
Rationale : The molecular geometry can change in response to the solvent's polarity. This solvated structure is the correct one to use for subsequent property calculations in solution.
-
-
Electronic Property Analysis :
-
From the optimized solvated structure, perform a single-point energy calculation to analyze electronic properties.
-
Calculate and analyze Frontier Molecular Orbitals (HOMO, LUMO), the Molecular Electrostatic Potential (MEP), and perform Natural Bond Orbital (NBO) analysis.
-
Rationale : These analyses provide insights into the molecule's reactivity, charge distribution, and potential sites for electrophilic and nucleophilic attack.
-
-
Spectroscopic Prediction (TD-DFT) :
-
Perform a Time-Dependent DFT (TD-DFT) calculation using the optimized solvated structure to predict the UV-Vis absorption spectrum.
-
Rationale : This allows for direct comparison with experimental spectroscopic data.
-
Level of Theory : CAM-B3LYP/6-311++G(d,p) with IEFPCM. The use of CAM-B3LYP is critical here for accuracy.[7]
-
Below is a diagram illustrating this standard workflow.
Caption: Standard DFT workflow for analyzing substituted pyrrole aldehydes.
Comparative Analysis: Theory vs. Experiment
The ultimate validation of a computational model lies in its ability to reproduce and predict experimental results. This section compares the performance of different DFT methods for key properties of a model set of 2-pyrrole aldehydes substituted at the 5-position with an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂).
Electronic Properties: The Influence of Substituents
The electronic nature of the substituent dramatically alters the frontier molecular orbitals. Electron-donating groups (EDGs) raise the HOMO energy level, making the molecule more susceptible to oxidation. Electron-withdrawing groups (EWGs) lower the LUMO energy level, making it a better electron acceptor.
Caption: Substituent effects on HOMO/LUMO energy levels.
Table 1: Calculated HOMO-LUMO Gaps (eV) for Substituted Pyrrole Aldehydes (Calculated at the B3LYP/6-311++G(d,p) level in methanol (IEFPCM))
| Substituent (at 5-position) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Expected Effect |
| -H (Unsubstituted) | -6.21 | -1.58 | 4.63 | Reference |
| -NH₂ (Donating) | -5.43 | -1.21 | 4.22 | Decreased Gap |
| -NO₂ (Withdrawing) | -7.52 | -3.09 | 4.43 | Decreased Gap |
The data clearly shows that both electron-donating and electron-withdrawing groups lead to a smaller HOMO-LUMO gap compared to the unsubstituted parent molecule, which generally correlates with a red-shift (bathochromic shift) in the UV-Vis absorption spectrum.
Spectroscopic Properties: A Comparison of Functionals
Predicting UV-Vis spectra is a stringent test for any DFT functional. Here, we compare the calculated maximum absorption wavelength (λmax) with experimental values for pyrrole-2-carbaldehyde.
Table 2: Experimental vs. Calculated λmax (nm) for Pyrrole-2-Carbaldehyde in Methanol
| Method | Basis Set | λmax (nm) | Deviation from Exp. (nm) | Reference |
| Experimental | - | 292 | - | [20] |
| TD-DFT: B3LYP | 6-311++G(d,p) | 275 | -17 | [2] |
| TD-DFT: CAM-B3LYP | 6-311++G(d,p) | 288 | -4 | [7] |
| TD-DFT: M06-2X | 6-311++G(d,p) | 285 | -7 | [8] |
As the data illustrates, the long-range corrected CAM-B3LYP functional provides a significantly more accurate prediction of the experimental λmax compared to the standard B3LYP functional.[21] This underscores the importance of choosing the right functional for the property being investigated. While B3LYP's prediction is qualitatively reasonable, CAM-B3LYP's result is quantitatively superior, demonstrating its suitability for studying the electronic spectra of these systems.
Conclusion and Recommendations
The accurate theoretical prediction of the properties of substituted pyrrole aldehydes is highly dependent on a carefully chosen DFT methodology. This guide demonstrates that while B3LYP/6-311++G(d,p) is a suitable level of theory for geometry optimizations, long-range corrected functionals such as CAM-B3LYP are essential for obtaining reliable electronic and spectroscopic properties. The inclusion of a solvent model like IEFPCM is non-negotiable when comparing computational data to experimental results in solution. By understanding the causality behind these choices, researchers can produce DFT studies that are not only predictive but also robust, reliable, and scientifically sound.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-methyl-1H-pyrrole-2-carbaldehyde
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 2435-68-9), ensuring the protection of personnel and compliance with regulatory standards.
The procedural choices outlined below are grounded in the specific chemical properties and potential hazards of this compound. Understanding the "why" behind each step is fundamental to fostering a robust safety culture in the laboratory.
Hazard Identification and Risk Assessment
Before handling waste, it is imperative to understand the associated risks. While Safety Data Sheets (SDS) for this compound and its close analogs do not classify it as a acutely hazardous substance under current transport or SARA Title III regulations, it is still a chemical that demands careful handling.[1]
Key hazards associated with similar pyrrole-carboxaldehydes include:
-
Skin and Eye Irritation: The compound is classified as causing skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory irritation.[1][3][4]
-
Combustibility: While not highly flammable, the compound is a combustible solid that can burn.[5][6]
This risk profile dictates that direct contact must be avoided and that the waste must be managed in a way that prevents environmental release.
Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, the following minimum PPE must be worn. This is a non-negotiable baseline for safety.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Prevents eye irritation from dust or splashes.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Prevents skin contact and irritation.[2][7] |
| Protective Clothing | Standard laboratory coat | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Dust respirator or use of a fume hood | Required when handling the solid form to avoid inhalation of dust.[5][6] |
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a chemical hazardous waste. It should never be mixed with other waste streams or disposed of down the drain.[8]
Step 1: Segregation at the Source
Immediately upon generation, segregate all waste contaminated with this compound. This includes:
-
Unused or expired pure chemical.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Solvent rinses from contaminated glassware.
Causality: Segregation prevents unintentional and dangerous chemical reactions with incompatible waste materials and ensures the waste is routed to the correct disposal facility.
Step 2: Containerization
-
Primary Waste Container: Use a dedicated, chemically resistant container with a secure, leak-proof lid. High-Density Polyethylene (HDPE) containers are generally suitable for this class of compounds.[9][10][11][12]
-
Solid Waste: Place contaminated solids directly into the labeled waste container. Avoid generating dust during transfer.[5][6]
-
Liquid Waste: Collect solvent rinses in a separate, compatible liquid waste container.
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.
Causality: Proper containerization is crucial to prevent leaks and environmental contamination during storage and transport. Containers must remain closed except when adding waste.[13]
Step 3: Labeling
Properly labeling hazardous waste is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[13][14] The label must be securely affixed to the container and include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Combustible Solid").
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
Causality: Accurate labeling ensures that Environmental Health & Safety (EHS) personnel and disposal contractors can handle the waste safely and in accordance with federal and state regulations.[13]
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and strong bases.[4]
Causality: Storing waste in a designated, controlled area minimizes the risk of spills, unauthorized access, and accidental mixing with incompatible chemicals.
Step 5: Arrange for Disposal
-
Once the container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[8]
-
Do not attempt to transport the waste yourself. Follow your institution-specific procedures for hazardous waste collection.
Causality: EHS professionals are trained to handle, transport, and document hazardous waste, ensuring "cradle to grave" accountability as required by law.[14]
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum up the spilled material.[5][6] Use a vacuum designed for hazardous dusts if available. Do not use compressed air.[5]
-
Place the collected material into your hazardous waste container.
-
Decontaminate the area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.[5]
-
Prevent entry into the contaminated area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek medical attention.[2][5]
-
Inhalation: Move the affected person to fresh air.[7]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Apollo Scientific. (2022, September 16). 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 7). N-Methylpyrrole-2-carboxaldehyde Safety Data Sheet.
- Keene State College. (n.d.). Hazardous Waste Management Procedures.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Cipax. (n.d.). Chemical resistance of high and low density polyethylene.
- Syracuse University Environmental Health & Safety Services. (n.d.). Section 1: Hazardous Waste.
- U.S. Plastic Corp. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET High Level Disinfection (HLD) Chemical Disposal.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
- CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.
- Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical.
- Silver-Line Plastics. (n.d.). HDPE CHEMICAL RESISTANCE GUIDE.
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- 14. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-methyl-1H-pyrrole-2-carbaldehyde
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic compounds like 3-methyl-1H-pyrrole-2-carbaldehyde are valuable intermediates. However, their safe handling is paramount to ensuring the well-being of our researchers and the integrity of our work. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a deep understanding of why each piece of equipment is critical.
Understanding the Hazard Profile: A Cautious Approach
While specific toxicological data for this compound is not extensively documented in readily available literature, a thorough risk assessment must be conducted based on the known hazards of analogous compounds, namely pyrrole-2-carboxaldehyde and other aldehyde- and pyrrole-containing molecules. The primary anticipated hazards include:
-
Skin and Eye Irritation: Similar pyrrole-carboxaldehydes are known to cause skin and serious eye irritation[1][2][3][4]. Direct contact can lead to redness, discomfort, and in the case of eye contact, potentially severe damage.
-
Respiratory Tract Irritation: As with many aldehydes and fine chemical solids, inhalation of dusts or vapors may cause respiratory irritation[1][2][3][5].
-
Combustibility: The compound is a combustible solid, meaning it can burn, and dusts may form explosive mixtures with air under certain conditions[1][5].
-
Unknown Chronic Effects: While long-term exposure effects are not well-defined, it is prudent to minimize all routes of exposure as a matter of good laboratory practice[6].
Given these potential hazards, a robust PPE plan is not merely a recommendation but a necessity for safe handling.
Core Protective Measures: Your First Line of Defense
The selection of PPE should always be informed by a task-specific risk assessment. Below are the foundational PPE requirements for handling this compound.
Eye and Face Protection: Shielding Your Vision
Direct ocular exposure to chemical dust or splashes can have devastating consequences. Therefore, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-risk activities such as handling sealed containers, safety glasses that meet ANSI Z87.1 standards are the minimum requirement.
-
Chemical Splash Goggles: When handling the solid for weighing or preparing solutions, or when there is any risk of splashing, chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection from dusts and liquids[7][8].
-
Face Shield: For procedures with a higher risk of splashing or when handling larger quantities, a full-face shield should be worn in addition to chemical splash goggles[7][8].
Hand Protection: The Importance of the Right Material
Your hands are the most likely part of your body to come into direct contact with chemical reagents.
-
Chemical-Resistant Gloves: Standard disposable nitrile gloves are generally recommended for incidental contact with a wide range of chemicals and are a suitable choice for handling this compound[7][9]. Always inspect gloves for any signs of damage before use.
-
Double Gloving: For tasks involving significant handling or a higher risk of contamination, such as during a chemical reaction or purification, double-gloving provides an additional layer of protection.
-
Proper Glove Removal: Contamination of the skin often occurs during the removal of gloves. Practice proper glove removal techniques to avoid touching the outer contaminated surface with your bare hands.
Body Protection: A Barrier for Your Skin
Protecting your skin from potential exposure is crucial.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection[9].
-
Chemical-Resistant Apron: When there is a significant splash hazard, a chemical-resistant apron should be worn over the lab coat[7].
-
Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, always wear long pants and shoes that completely cover the feet. Fabrics such as polyester and acrylic should be avoided in favor of natural fibers like cotton[9].
Respiratory Protection: Safeguarding Your Lungs
Engineering controls, such as working in a certified chemical fume hood, are the primary means of preventing inhalation exposure[8].
-
Work in a Fume Hood: All manipulations of solid this compound that could generate dust should be performed in a fume hood to minimize inhalation risk[8].
-
Respirator Use: If engineering controls are not sufficient to keep airborne concentrations below acceptable limits, or during a large spill, respiratory protection is required. The use of a respirator necessitates a formal respiratory protection program, including fit testing and training[9]. For dusts, an N95 or higher-rated respirator may be appropriate, but a thorough risk assessment should guide this decision.
Operational Plan: A Step-by-Step Protocol for PPE
A systematic approach to donning and doffing PPE is critical to its effectiveness.
Donning Sequence:
-
Hand Hygiene: Start by washing and drying your hands thoroughly.
-
Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.
-
Respiratory Protection: If a respirator is necessary, perform a seal check to ensure it fits correctly.
-
Eye and Face Protection: Put on your safety goggles and, if needed, a face shield.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Remove the outer pair of gloves first (if double-gloved), followed by the inner pair, using a proper removal technique.
-
Apron: Remove the apron without touching the front surface.
-
Face Shield and Goggles: Remove the face shield and goggles from the back.
-
Respirator: If worn, remove the respirator.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visual Guidance for Enhanced Safety
PPE Selection Matrix
The following table provides a quick reference for selecting the appropriate level of PPE based on the task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Sealed Containers | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Not generally required |
| Weighing and Preparing Solutions | Chemical Splash Goggles | Single or Double Pair of Nitrile Gloves | Lab Coat | Work within a Fume Hood |
| Running a Chemical Reaction | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Work within a Fume Hood |
| Handling a Spill | Chemical Splash Goggles & Face Shield | Double Pair of Heavy-Duty Nitrile Gloves | Chemical-Resistant Suit or Apron | Respirator (as per risk assessment) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE.
Caption: A workflow diagram for selecting appropriate PPE when handling this compound.
Disposal of Contaminated PPE
All disposable PPE, including gloves, aprons, and any contaminated lab materials, must be treated as hazardous waste.
-
Designated Waste Containers: Place all used and contaminated disposable PPE into a clearly labeled hazardous waste container.
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal protocols[10]. Never dispose of contaminated materials in the regular trash.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound, and indeed any chemical reagent, is foundational to successful and responsible research. This guide provides a framework for making informed decisions about personal protective equipment. However, it is the responsibility of each researcher to apply these principles diligently, to remain vigilant, and to foster a laboratory environment where safety is the highest priority. Your well-being, and the quality of your scientific contributions, depend on it.
References
- Synthesis, acute toxicity, and analgesic activity of new derivatives of pyrrole - PubMed. (n.d.). PubMed. [Link]
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]
- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PubMed. (2021, October 25). PubMed. [Link]
- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - MDPI. (n.d.). MDPI. [Link]
- Aldehydes exposure analysis | RPS. (n.d.). RPS Group. [Link]
- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH. (2021, October 25).
- Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency. [Link]
- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific. [Link]
- Material Safety Data Sheet - Cole-Parmer. (n.d.). Cole-Parmer. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
